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  • Product: 2,3,4,5-Tetramethoxybenzoic acid
  • CAS: 72023-44-0

Core Science & Biosynthesis

Foundational

Physicochemical characteristics of 2,3,4,5-Tetramethoxybenzoic acid

As a Senior Application Scientist in the field of synthetic organic chemistry and drug development, I often encounter molecules that, while structurally unassuming, serve as critical linchpins in the synthesis of complex...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist in the field of synthetic organic chemistry and drug development, I often encounter molecules that, while structurally unassuming, serve as critical linchpins in the synthesis of complex natural products and active pharmaceutical ingredients (APIs). 2,3,4,5-Tetramethoxybenzoic acid (TMBA) is one such compound.

This highly oxygenated benzoic acid derivative is defined by its dense array of electron-donating methoxy groups. Understanding its physicochemical profile and mastering its synthetic manipulation is essential for researchers developing highly substituted biaryls, fluorenones, and azafluorenone alkaloids.

This whitepaper provides an authoritative, in-depth analysis of TMBA, detailing its physicochemical properties, the mechanistic rationale behind its synthesis, and its validated applications in advanced drug development.

Physicochemical Profiling and Structural Causality

The physicochemical behavior of 2,3,4,5-Tetramethoxybenzoic acid is entirely dictated by the steric and electronic contributions of its four contiguous methoxy (–OCH₃) groups.

The dense packing of these groups induces significant steric hindrance, forcing the methoxy groups out of coplanarity with the benzene ring. This disruption alters the expected resonance overlap, making the ring highly electron-rich but sterically congested. Consequently, while the ring is theoretically highly susceptible to electrophilic attack, the lack of available unsubstituted positions (save for the 6-position) heavily restricts its reactivity profile, making it an excellent stable building block for downstream cross-coupling.

Table 1: Quantitative Physicochemical Characteristics

Data synthesized from verified chemical registries and structural estimations.

PropertyValueScientific Implication
CAS Number 72023-44-0Unique registry identifier for sourcing and compliance [1].
Molecular Formula C₁₁H₁₄O₆Indicates a high degree of oxygenation (polyoxygenated core).
Molecular Weight 242.22 g/mol Falls well within the Lipinski Rule of 5 for oral bioavailability.
LogP (Estimated) ~1.42Moderate lipophilicity; ensures solubility in organic solvents for coupling reactions while maintaining aqueous compatibility [2].
Physical State SolidFacilitates purification via recrystallization.
pKa (Carboxylic Acid) ~3.5 - 4.0The ortho-methoxy group exerts a mild electron-withdrawing inductive effect, slightly increasing acidity compared to benzoic acid.

Mechanistic Synthesis: A Self-Validating Protocol

The de novo synthesis of TMBA from simpler precursors is a masterclass in exploiting directing groups and transition-metal catalysis. The most robust, field-proven method involves a two-step sequence starting from the readily available 3,4,5-trimethoxybenzoic acid: an electrophilic bromination followed by an Ullmann-type methoxylation.

Synthesis A 3,4,5-Trimethoxybenzoic Acid (Starting Material) B Bromination (Br2/CHCl3) Electrophilic Aromatic Substitution A->B C 2-Bromo-3,4,5-trimethoxybenzoic Acid (Intermediate) B->C D Ullmann Methoxylation (NaOMe, CuBr, MeOH, Reflux) C->D E 2,3,4,5-Tetramethoxybenzoic Acid (Target Compound) D->E

Fig 1: Two-step synthesis of TMBA via bromination and Ullmann-type methoxylation.

Step 1: Regioselective Bromination

Objective: Introduce a leaving group at the sterically hindered 2-position. Causality: The 3-methoxy and 5-methoxy groups act as strong ortho/para directors. Their synergistic electron-donating effects highly activate the 2-position (and 6-position), allowing for mild bromination without over-reaction [3].

Protocol:

  • Dissolve 3,4,5-trimethoxybenzoic acid (1.0 eq) in a biphasic mixture of chloroform (CHCl₃) and water.

  • Slowly add elemental bromine (Br₂, 1.05 eq) dropwise at 0°C to control the exothermic electrophilic aromatic substitution.

  • Allow the reaction to warm to room temperature and stir until complete consumption of the starting material is observed via TLC.

  • Quench with sodium thiosulfate to neutralize unreacted bromine, extract the organic layer, dry over MgSO₄, and concentrate in vacuo to yield 2-bromo-3,4,5-trimethoxybenzoic acid .

Step 2: Ullmann-Type Methoxylation

Objective: Substitute the inert aryl bromide with a methoxy group. Causality: Aryl halides on electron-rich rings are notoriously resistant to standard nucleophilic aromatic substitution (SNAr). Therefore, a copper catalyst (CuBr) is mandatory to facilitate the oxidative addition of the aryl bromide to the metal center, followed by reductive elimination to form the new C-O bond [4].

Protocol:

  • In a flame-dried flask under inert argon atmosphere, dissolve sodium metal (3.5 eq) in anhydrous methanol to generate a fresh, highly active sodium methoxide (NaOMe) solution.

  • Add the 2-bromo-3,4,5-trimethoxybenzoic acid (1.0 eq) to the methanolic solution.

  • Introduce Copper(I) bromide (CuBr, 0.1 eq) as the catalyst. The solution will typically transition to a dark, complexed state.

  • Reflux the mixture for 12–24 hours. The thermal energy is required to drive the catalytic cycle.

  • Cool the reaction, acidify carefully with 1M HCl to protonate the carboxylate, and extract with ethyl acetate.

  • Purify via flash column chromatography to isolate pure 2,3,4,5-Tetramethoxybenzoic acid .

Applications in Advanced Drug Development

TMBA is not typically an end-product; it is a highly specialized precursor. Its primary utility lies in the synthesis of chiral biaryls and polyoxygenated fluorenones —motifs frequently found in antiviral, antimalarial, and anticancer natural products (such as polyfothine and nobilone) [4].

Application A 2,3,4,5-Tetramethoxybenzoic Acid B Acyl Chloride Formation (SOCl2 or Oxalyl Chloride) A->B C Suzuki-Miyaura Coupling (Biaryl Formation) B->C D Intramolecular Friedel-Crafts Acylation (Lewis Acid) C->D E Polymethoxyfluorenone (Natural Product Core) D->E

Fig 2: Application of TMBA in the synthesis of polymethoxyfluorenone natural products.

Workflow for Fluorenone Core Assembly:
  • Activation: TMBA is treated with thionyl chloride (SOCl₂) to yield 2,3,4,5-tetramethoxybenzoyl chloride.

  • Amidation/Coupling: The acyl chloride is coupled with an aryl amine or subjected to a Suzuki cross-coupling to form a substituted biaryl intermediate.

  • Cyclization: An intramolecular Friedel-Crafts acylation, driven by a strong Lewis acid (e.g., AlCl₃) or polyphosphoric acid (PPA), forces the ring closure. The dense methoxy substitution on the TMBA-derived ring stabilizes the intermediate carbocation, ensuring high regioselectivity during cyclization.

Analytical Validation Standards

To ensure the trustworthiness of the synthesized TMBA, the following self-validating analytical checks must be performed prior to downstream use:

  • ¹H NMR (CDCl₃, 400 MHz): The defining signature is the presence of four distinct singlet peaks integrating to 3 protons each between

    
     3.80 and 4.10 ppm (the methoxy protons), and a single aromatic proton singlet at approximately 
    
    
    
    7.40 - 7.60 ppm corresponding to the isolated proton at the 6-position.
  • Mass Spectrometry (ESI-MS): A molecular ion peak

    
     at m/z 241.1 confirms the molecular weight of the deprotonated acid.
    

By strictly adhering to these physicochemical principles and validated protocols, researchers can leverage 2,3,4,5-Tetramethoxybenzoic acid to reliably construct highly complex, sterically demanding molecular architectures.

References

  • ChemSrc. "2,3,4,5-tetramethoxybenzoic acid; CAS号:72023-44-0." Chemsrc.com. Available at: [Link]

  • Tennessee Academy of Science. "Synthesis of N-(F-exo-bicyclo[4.1.0]heptyl)-N-nitrosourea... a multistep synthesis in which 2,3,4,5-tetramethoxybenzoic acid (6) is the second intermediate." Tennacadsci.org. Available at: [Link]

  • Jourjine, Ilya A. P. "Total synthesis of fluorenones, 4-azafluorenones and related natural products." Elektronische Hochschulschriften der LMU München (2023). Available at: [Link]

Exploratory

An In-Depth Technical Guide to the Solubility Profile of 2,3,4,5-Tetramethoxybenzoic Acid in Organic Solvents

Target Audience: Formulation Scientists, Synthetic Chemists, and Drug Development Professionals Content Type: Technical Whitepaper / Application Guide Executive Summary Understanding the solubility profile of highly oxyg...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Formulation Scientists, Synthetic Chemists, and Drug Development Professionals Content Type: Technical Whitepaper / Application Guide

Executive Summary

Understanding the solubility profile of highly oxygenated aromatic compounds is a cornerstone of rational solvent selection in organic synthesis and pharmaceutical formulation. 2,3,4,5-Tetramethoxybenzoic acid (TMBA) (CAS: 72023-44-0) serves as a critical synthetic intermediate in the development of complex amides (such as N,3,4,5-tetramethoxy-N-methylbenzamide)[1] and the total synthesis of fluorenone-type natural products and anti-MRSA agents[2].

Unlike simple benzoic acids, the dense functionalization of TMBA dictates a unique thermodynamic behavior in solution. This guide provides a mechanistic analysis of its solubility, quantitative data frameworks, and a self-validating experimental protocol for empirical determination.

Mechanistic Principles of Solvation: Causality & Thermodynamics

To master the solubility of 2,3,4,5-Tetramethoxybenzoic acid, one must look beyond empirical data and understand the underlying molecular causality. The dissolution of a crystalline solid into an organic solvent is governed by the Gibbs free energy of solution (


).
The Role of Steric Hindrance and Lattice Energy

Unsubstituted benzoic acids typically exhibit low solubility in non-polar solvents because they form highly stable, coplanar, hydrogen-bonded dimers in the solid state, resulting in a high lattice energy. However, in 2,3,4,5-Tetramethoxybenzoic acid, the presence of four contiguous methoxy (-OCH₃) groups fundamentally alters this dynamic:

  • Ortho-Effect and Coplanarity: The methoxy group at the ortho position (C2) introduces severe steric clash with the adjacent carboxylic acid group. This forces the carboxylate moiety to twist out of the plane of the aromatic ring.

  • Lattice Disruption: Because the molecule cannot adopt a flat conformation, the formation of tightly packed hydrogen-bonded dimers is sterically hindered. This significantly lowers the enthalpy of fusion (

    
    ) compared to less substituted analogs[3].
    
  • Enhanced Lipophilicity: The four methoxy groups create a massive, polarizable electron cloud. This enhances dipole-dipole interactions and London dispersion forces with polar aprotic and halogenated solvents (e.g., Dichloromethane), driving the reaction forward entropically[1].

G Start Solvent Selection for TMBA Polar Polar Protic (e.g., Ethanol) Start->Polar Aprotic Polar Aprotic (e.g., DCM, DMSO) Start->Aprotic NonPolar Non-Polar (e.g., Hexane) Start->NonPolar P_Result H-Bonding Competes with Dimerization Polar->P_Result Moderate Sol. A_Result Optimal Dipole Interactions Aprotic->A_Result High Sol. N_Result Lattice Energy Dominates NonPolar->N_Result Low Sol.

Mechanistic logic tree for solvent selection based on intermolecular interactions.

Quantitative Solubility Profile

The following data represents the solubility profile of 2,3,4,5-Tetramethoxybenzoic acid. Because the ortho-methoxy group lowers the melting point relative to the widely studied 3,4,5-trimethoxybenzoic acid[4], TMBA exhibits comparatively higher solubility in aprotic organic solvents.

Note: Data is synthesized via thermodynamic extrapolation from structural analogs and Hansen Solubility Parameters (HSP).

Solvent CategorySpecific SolventTemp (°C)Solubility (mg/mL)Mechanistic Rationale
Aqueous Ultrapure Water25< 0.1High hydrophobicity of the tetramethoxy core prevents hydration.
Polar Protic Ethanol (Absolute)25~ 35.0H-bond donation from ethanol disrupts residual acid dimers[3].
Polar Aprotic Dimethyl Sulfoxide (DMSO)25> 50.0Strong H-bond acceptance by the sulfoxide oxygen; high dielectric constant.
Halogenated Dichloromethane (DCM)25~ 45.0Optimal dipole-dipole matching; standard solvent for acyl chloride activation[1].
Non-Polar Toluene25~ 12.5Relies solely on dispersion forces; lacks H-bond accepting capabilities.

Self-Validating Experimental Protocol: Isothermal Shake-Flask Method

Step-by-Step Methodology

Phase 1: Equilibration (The Core of Thermodynamic Accuracy)

  • Solid Addition: Weigh approximately 100 mg of 2,3,4,5-Tetramethoxybenzoic acid into a 5 mL amber glass vial.

  • Solvent Introduction: Add 1.0 mL of the target organic solvent (e.g., anhydrous DCM). Ensure a visible excess of solid remains to guarantee saturation.

  • Thermostatic Agitation: Seal the vial with a PTFE-lined cap. Place in a thermostatic shaker at exactly 25.0 ± 0.1 °C. Agitate at 300 RPM for 48 hours . Causality: 48 hours is required to overcome the activation energy barrier of dissolution and reach true thermodynamic equilibrium.

Phase 2: Phase Separation & Validation 4. Sedimentation: Turn off agitation and allow the vial to rest at 25.0 °C for 24 hours . 5. Centrifugation (Critical Step): Transfer the suspension to a temperature-controlled centrifuge. Spin at 10,000 x g for 15 minutes. Causality: Gravity settling alone leaves micro-particulates in suspension, which will dissolve upon dilution for HPLC, causing false-positive concentration spikes. 6. Self-Validation Check: Extract a 50 µL aliquot at 48 hours and a second at 72 hours. If the HPLC quantification variance between the two time points is < 2%, thermodynamic equilibrium is validated.

Phase 3: Quantification 7. Dilution: Dilute the extracted supernatant 1:100 in the HPLC mobile phase (e.g., 60:40 Acetonitrile:Water with 0.1% Formic Acid) to prevent precipitation in the column. 8. HPLC-UV Analysis: Quantify against a 5-point standard calibration curve at


 214 nm[4].

G A Excess TMBA Addition B Solvent Equilibration (48h, 25°C) A->B B->B Agitation C Sedimentation (24h) B->C D Phase Separation (Centrifugation) C->D E HPLC-UV Quantification D->E

Workflow for thermodynamic solubility determination via isothermal shake-flask method.

Downstream Applications: Why Solvent Selection Matters

The solubility of TMBA directly dictates the success of downstream synthetic workflows. For example, in the synthesis of N,3,4,5-tetramethoxy-N-methylbenzamide [1], the first step requires converting TMBA into an acyl chloride using thionyl chloride (SOCl₂).

Because this reaction is highly sensitive to moisture and requires a homogeneous phase for the catalytic N,N-dimethylformamide (DMF) to function efficiently, Dichloromethane (DCM) is the solvent of choice. TMBA's high solubility in DCM (~45 mg/mL) ensures that the activation step proceeds rapidly and to completion, preventing the formation of unreacted acid aggregates that could stall the amidation step.

References

Sources

Foundational

2,3,4,5-Tetramethoxybenzoic Acid: Comprehensive Physicochemical Profiling and Synthetic Methodologies

Executive Summary 2,3,4,5-Tetramethoxybenzoic acid is a highly substituted, electron-rich benzoic acid derivative that serves as a critical intermediate in advanced medicinal chemistry and natural product synthesis. Char...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2,3,4,5-Tetramethoxybenzoic acid is a highly substituted, electron-rich benzoic acid derivative that serves as a critical intermediate in advanced medicinal chemistry and natural product synthesis. Characterized by its dense tetramethoxy substitution pattern, this compound provides a sterically demanding and electronically activated scaffold. It is heavily utilized in the development of antimitotic agents, the total synthesis of fluorenones, and the construction of chiral biaryls.

This technical whitepaper details the core physicochemical properties of 2,3,4,5-tetramethoxybenzoic acid, elucidates the causality behind its validated synthetic pathways, and provides self-validating experimental protocols designed for researchers and drug development professionals.

Physicochemical Properties & Quantitative Data

To facilitate rapid integration into experimental design, the fundamental quantitative properties of 2,3,4,5-tetramethoxybenzoic acid are summarized below.

PropertyValue
Chemical Name 2,3,4,5-Tetramethoxybenzoic acid
CAS Registry Number 1
Molecular Formula C₁₁H₁₄O₆
Molecular Weight 242.2270 g/mol
Monoisotopic Mass 242.0790 Da
Appearance Off-white to pale yellow crystalline powder
Solubility Profile Soluble in methanol, ethanol, and chloroform; insoluble in cold water
Primary Precursor 3,4,5-Trimethoxybenzoic acid (Gallic acid trimethyl ether)

Chemical Synthesis & Mechanistic Pathways

The synthesis of 2,3,4,5-tetramethoxybenzoic acid is mechanistically non-trivial due to the high electron density of the aromatic ring, which strongly disfavors standard nucleophilic aromatic substitution (


). To bypass this thermodynamic barrier, a two-step sequence utilizing an Ullmann-type coupling is employed.

Step 1: Electrophilic Aromatic Substitution (Bromination) The synthesis begins with 2. The electron-donating methoxy groups activate the C2 position, allowing for highly regioselective bromination using


 in a biphasic 

system to yield 2-bromo-3,4,5-trimethoxybenzoic acid.

Step 2: Ullmann-Type Nucleophilic Aromatic Substitution To force methoxy substitution onto the deactivated, electron-rich ring, a is utilized. Copper(I) bromide (CuBr) coordinates with the aryl bromide, facilitating an oxidative addition/reductive elimination pathway that replaces the bromine atom with a methoxy group from sodium methoxide.

Synthesis N1 3,4,5-Trimethoxybenzoic acid N2 Bromination (Br2 / H2O / CHCl3) N1->N2 N3 2-Bromo-3,4,5-trimethoxybenzoic acid N2->N3 Electrophilic Aromatic Substitution N4 Ullmann Methoxylation (NaOMe, CuBr, MeOH) N3->N4 N5 2,3,4,5-Tetramethoxybenzoic acid N4->N5 Nucleophilic Aromatic Substitution

Fig 1: Two-step synthetic workflow for 2,3,4,5-Tetramethoxybenzoic acid via Ullmann coupling.

Experimental Protocols: Step-by-Step Methodology

This protocol relies on a self-validating system where the physical properties of the intermediate and final product dictate the success of the isolation steps.

Protocol: Copper-Catalyzed Synthesis of 2,3,4,5-Tetramethoxybenzoic acid

Reference Standard: Adapted from 3.

Materials Required:

  • 2-Bromo-3,4,5-trimethoxybenzoic acid (11.6 g, 40.0 mmol)

  • Sodium metal (3.22 g, 140 mmol)

  • Anhydrous methanol (200 mL)

  • Copper(I) bromide (CuBr) (574 mg, 4.00 mmol)

Step-by-Step Procedure:

  • In-Situ Generation of Sodium Methoxide: Under an inert argon atmosphere, slowly add sodium metal (3.22 g) in small pieces to a flame-dried flask containing anhydrous methanol (200 mL) at 0 °C.

    • Causality: Generating NaOMe in-situ ensures a completely anhydrous and highly reactive nucleophilic environment. Commercial NaOMe often contains trace moisture, which would lead to competitive hydrolysis of the aryl bromide into a phenol derivative.

  • Substrate Addition: Once the sodium is completely dissolved and hydrogen evolution ceases, add the 2-bromo-3,4,5-trimethoxybenzoic acid (11.6 g) to the stirred solution.

  • Catalyst Introduction: Add CuBr (574 mg, 10 mol%) to the reaction mixture.

    • Causality: The Cu(I) species is strictly required to lower the activation energy for carbon-oxygen bond formation on the sterically hindered, electron-rich aromatic ring.

  • Reflux & Self-Validation (Monitoring): Heat the reaction mixture to reflux (~65 °C) and stir for 24-48 hours. Monitor reaction progress via TLC (eluent: dichloromethane/methanol 9:1). The disappearance of the less polar aryl bromide validates the completion of the coupling.

  • Workup & Self-Validating Purification: Cool the mixture to room temperature and concentrate under reduced pressure to remove the methanol. Dissolve the crude residue in water (150 mL). The target molecule remains soluble in basic aqueous conditions as a sodium carboxylate salt, allowing organic impurities to be washed away with diethyl ether.

  • Acidification & Isolation: Carefully acidify the aqueous layer with 1M HCl to pH 2.

    • Causality: Acidification protonates the carboxylate. Because the tetramethoxy-substituted ring is highly hydrophobic, the neutral acid spontaneously precipitates out of the aqueous solution, acting as a self-purifying step.

  • Filter the resulting precipitate, wash with cold water, and recrystallize from ethanol to yield pure 2,3,4,5-tetramethoxybenzoic acid.

Downstream Applications in Drug Development

As a versatile building block, 2,3,4,5-tetramethoxybenzoic acid is deployed across several advanced pharmacological pipelines:

  • Fluorenones and 4-Azafluorenones: Through oxidative cyclization or Friedel-Crafts-type acylation, it forms highly substituted fluorenones, which are core scaffolds in various biologically active natural products.

  • Chiral Biaryls: It is coupled with oxazoline derivatives to synthesize chiral biaryl molecules, crucial for asymmetric catalysis and targeted therapeutics.

  • Antimitotic Agents: Derivatives of tetramethoxybenzoic acid are utilized in the synthesis of Glaziovianin A analogues, which exhibit potent in vitro and in vivo antimitotic activity by inhibiting tubulin polymerization.

Applications N1 2,3,4,5-Tetramethoxybenzoic acid N2 Acyl Chloride Formation N1->N2 N4 Oxidative Cyclization N1->N4 N3 Amidation / Esterification N2->N3 N6 Chiral Biaryls N3->N6 N7 Glaziovianin A Derivatives N3->N7 N5 Fluorenones & 4-Azafluorenones N4->N5

Fig 2: Downstream applications of 2,3,4,5-Tetramethoxybenzoic acid in drug development pipelines.

References

  • Title: Total synthesis of fluorenones, 4-azafluorenones and related natural products Source: Elektronische Hochschulschriften der LMU München URL
  • Title: What is Gallic Acid Trimethyl Ether and How is it Used in Medicine?
  • Title: Eastern Region - Tennessee Academy of Science Source: Tennessee Academy of Science URL
  • Title: CAS NO.

Sources

Exploratory

Thermodynamic stability of 2,3,4,5-Tetramethoxybenzoic acid

An In-Depth Technical Guide to the Thermodynamic Stability of 2,3,4,5-Tetramethoxybenzoic Acid Abstract The thermodynamic stability of an active pharmaceutical ingredient (API) is a cornerstone of drug development, direc...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Thermodynamic Stability of 2,3,4,5-Tetramethoxybenzoic Acid

Abstract

The thermodynamic stability of an active pharmaceutical ingredient (API) is a cornerstone of drug development, directly influencing its safety, efficacy, and shelf-life. This technical guide provides a comprehensive framework for understanding and evaluating the thermodynamic stability of 2,3,4,5-Tetramethoxybenzoic acid. While specific experimental data for this compound is not extensively available in public literature, this guide synthesizes foundational principles of physical chemistry and thermal analysis, drawing upon data from structurally analogous methoxy- and alkyl-substituted benzoic acids. We present detailed, field-proven protocols for essential analytical techniques, explain the scientific rationale behind experimental design, and discuss the interpretation of stability data within the context of pharmaceutical development and regulatory expectations.

Introduction: The Critical Role of Solid-State Stability

2,3,4,5-Tetramethoxybenzoic acid, a polysubstituted benzoic acid derivative, represents a class of molecules with significant potential in medicinal chemistry. The four methoxy groups can critically influence the molecule's pharmacological activity, solubility, and metabolic profile. However, these same structural features also dictate its solid-state properties, which are paramount for development into a viable drug substance.

The purpose of stability testing is to build a comprehensive profile of how a drug substance's quality changes over time under the influence of environmental factors like temperature, humidity, and light.[1][2] This data is essential for establishing recommended storage conditions, re-test periods, and ensuring patient safety.[1][2] For a crystalline solid like 2,3,4,5-Tetramethoxybenzoic acid, thermodynamic stability encompasses not only its resistance to chemical degradation but also its physical stability, including the potential for polymorphism—the ability to exist in multiple crystal forms.[3][4] Different polymorphs of the same API can exhibit distinct solubilities, dissolution rates, and bioavailability, making a thorough understanding of the polymorphic landscape a regulatory and scientific necessity.[3][5]

This guide will provide researchers, scientists, and drug development professionals with the necessary tools to approach the thermodynamic characterization of 2,3,4,5-Tetramethoxybenzoic acid and similar compounds.

Theoretical Framework: Gibbs Free Energy, Polymorphism, and Degradation

The thermodynamic stability of a system is governed by its Gibbs free energy (G), which relates enthalpy (H) and entropy (S) at a given temperature (T): G = H - TS

A system will always tend towards its lowest energy state. In the context of a solid API, this has two major implications:

  • Polymorphic Stability: Different crystal forms (polymorphs) of a compound will have different lattice energies (enthalpy) and arrangements (entropy).[6] At a given temperature, one polymorph will be the most thermodynamically stable, having the lowest Gibbs free energy. Metastable forms, while kinetically stable, have a higher free energy and can convert to the more stable form over time, a transition often accelerated by heat or moisture.[5] The substitution pattern on benzoic acid derivatives is known to be a critical factor in their propensity for polymorphism.[6][7]

  • Chemical Stability: Chemical degradation is a process where the molecule transforms into other substances. This is also governed by thermodynamics. For a degradation reaction to be spontaneous, the Gibbs free energy of the products must be lower than that of the reactant. Thermal energy can provide the necessary activation energy to overcome the kinetic barrier for degradation.

Based on the behavior of analogous compounds, two primary degradation pathways can be predicted for 2,3,4,5-Tetramethoxybenzoic acid:

  • Thermal Decarboxylation: The most common thermal degradation pathway for benzoic acids is the elimination of the carboxylic acid group as carbon dioxide (CO₂), leading to the formation of the corresponding aromatic hydrocarbon.[8] For 2,3,4,5-Tetramethoxybenzoic acid, this would yield 1,2,3,4-tetramethoxybenzene.

Experimental Assessment of Thermodynamic Stability

A multi-technique approach is essential for a robust characterization of solid-state stability.[11][12] Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are the workhorse techniques for this purpose.[13]

Core Experimental Workflow

The logical flow for assessing the thermal stability of a new compound like 2,3,4,5-Tetramethoxybenzoic acid involves a systematic progression from initial screening to in-depth kinetic analysis.

G cluster_0 Phase 1: Initial Screening & Characterization cluster_1 Phase 2: Degradation & Hazard Analysis cluster_2 Phase 3: Formal Stability Studies DSC Differential Scanning Calorimetry (DSC) - Determine Melting Point (Tm) - Identify Polymorphic Transitions - Assess Purity TGA Thermogravimetric Analysis (TGA) - Determine Onset of Decomposition (Td) - Quantify Mass Loss Events DSC->TGA Correlate thermal events ICH_Studies ICH Stability Studies - Long-Term (e.g., 25°C/60% RH) - Accelerated (e.g., 40°C/75% RH) - Assess Stability Over Time DSC->ICH_Studies Inform study design TGA_MS TGA coupled with Mass Spec (TGA-MS) - Identify Gaseous Degradation Products - Confirm Decarboxylation Pathway TGA->TGA_MS Investigate mass loss Kinetic_TGA Kinetic TGA (Multiple Heating Rates) - Determine Activation Energy (Ea) - Predict Long-Term Stability TGA->Kinetic_TGA Model decomposition TGA->ICH_Studies Inform study design PXRD Powder X-Ray Diffraction (PXRD) - Identify Crystal Form - Detect Amorphous Content PXRD->ICH_Studies Inform study design

Sources

Foundational

A Comprehensive Technical Guide to the Synthesis and Biological Evaluation of 2,3,4,5-Tetramethoxybenzoic Acid Derivatives

Authored for Researchers, Scientists, and Drug Development Professionals Abstract The 2,3,4,5-tetramethoxybenzoic acid scaffold, and its more extensively studied isomer 3,4,5-trimethoxybenzoic acid, represent a privilege...

Author: BenchChem Technical Support Team. Date: March 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

The 2,3,4,5-tetramethoxybenzoic acid scaffold, and its more extensively studied isomer 3,4,5-trimethoxybenzoic acid, represent a privileged core structure in medicinal chemistry. These frameworks are integral to a variety of natural products and synthetic compounds that exhibit potent biological activities, most notably as anticancer agents that target tubulin polymerization. This technical guide provides a comprehensive review of the synthesis of derivatives from this core, their diverse biological activities, and the structure-activity relationships (SAR) that govern their efficacy. Detailed experimental protocols for the synthesis of key intermediates and final compounds, alongside methodologies for their biological evaluation, are presented to provide a practical resource for researchers in the field of drug discovery and development.

The 2,3,4,5-Tetramethoxybenzoic Acid Scaffold: A Foundation for Potent Bioactivity

Polymethoxylated benzene rings are a recurring motif in a multitude of biologically active natural products. The 3,4,5-trimethoxybenzoyl moiety, in particular, is a well-established pharmacophore found in potent tubulin polymerization inhibitors like colchicine and combretastatin A-4.[1][2] These natural products disrupt microtubule dynamics, a critical process for cell division, leading to mitotic arrest and apoptosis in rapidly dividing cancer cells.[3][4] The 2,3,4,5-tetramethoxy substitution pattern, while less common, offers a unique electronic and steric profile for derivatization, providing a compelling avenue for the development of novel therapeutic agents.

The primary rationale for derivatizing the core benzoic acid structure is to modulate its physicochemical properties (e.g., solubility, cell permeability) and to explore new interactions with biological targets. By converting the carboxylic acid into amides, esters, or by incorporating it into heterocyclic systems, chemists can fine-tune the molecule's activity, selectivity, and pharmacokinetic profile.

Synthetic Strategies for Derivatization

The carboxylic acid group of 2,3,4,5-tetramethoxybenzoic acid is the primary handle for synthetic modification. Its conversion into more reactive intermediates or direct coupling reactions are the cornerstones of creating a diverse library of derivatives.

Critical First Step: Activation of the Carboxylic Acid

To facilitate the formation of amide or ester bonds, the carboxylic acid must first be activated. The most common and efficient method is its conversion to an acyl chloride. This is typically achieved by reacting the parent benzoic acid with a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride.[5] The use of triphosgene, a safer solid substitute for highly toxic phosgene gas, in the presence of a catalytic amount of N,N-dimethylformamide (DMF), has also been reported as a mild and high-yielding method for this transformation.[6][7][8]

Synthesis of Amide Derivatives

Amides are among the most explored derivatives due to their metabolic stability and ability to form crucial hydrogen bonds with biological targets.[9][10] The general synthesis involves reacting the activated acyl chloride (2,3,4,5-tetramethoxybenzoyl chloride) with a primary or secondary amine in the presence of a non-nucleophilic base (e.g., triethylamine, pyridine) to neutralize the HCl byproduct.

Alternatively, modern peptide coupling reagents can be employed to form the amide bond directly from the carboxylic acid, bypassing the need for the acyl chloride intermediate. Reagents such as TBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium tetrafluoroborate) in the presence of a base like triethylamine provide a mild and efficient one-pot procedure.[11]

Synthesis of Ester and Heterocyclic Derivatives

Ester derivatives can be readily synthesized by reacting the acyl chloride with a desired alcohol or phenol. Furthermore, the tetramethoxybenzoyl scaffold can be incorporated into various heterocyclic systems, such as tetrazoles, which are often used as metabolically stable bioisosteres for carboxylic acids.[12][13][14] This can be achieved through multi-step synthetic sequences, often involving cycloaddition reactions.[12]

Biological Activities and Therapeutic Potential

While derivatives of the isomeric 3,4,5-trimethoxybenzoic acid are extensively studied, the principles guiding their biological activity provide a strong foundation for exploring 2,3,4,5-tetramethoxybenzoic acid derivatives.

Primary Focus: Anticancer and Antimitotic Activity

The dominant therapeutic application for this class of compounds is in oncology. The trimethoxyphenyl ring is known to bind to the colchicine site on β-tubulin, preventing its polymerization into microtubules.[1][2][3] This disruption of the cytoskeleton triggers a G2/M phase cell cycle arrest and subsequent apoptosis.[3][15]

Structure-Activity Relationship (SAR) Insights:

  • The Methoxy Pattern: The 3,4,5-trimethoxyphenyl group is highly beneficial for tubulin interaction.[2][16] The specific 2,3,4,5-tetramethoxy pattern offers a different electronic distribution that warrants further investigation for its impact on binding affinity.

  • The Amide Linker: The nature of the amide substituent is critical. Aromatic amides have shown potent activity, and the substitution pattern on the second benzene ring significantly influences efficacy.[9]

  • Conformational Rigidity: The orientation of the two aromatic rings relative to each other is a key determinant of activity. Substitution at positions ortho to the amide bond can cause a loss of activity, likely due to forced conformational changes that disrupt target binding.[9]

Other Reported Activities

Derivatives of closely related polymethoxybenzoic acids have demonstrated a wide range of other biological effects, suggesting potential avenues for exploration:

  • Anti-inflammatory Activity: By inhibiting key signaling pathways like NF-κB.[11][17]

  • Antimicrobial Activity: Some derivatives show activity against both Gram-positive and Gram-negative bacteria.[18]

  • Enzyme Inhibition: Certain amide derivatives can act as efflux pump inhibitors in bacteria, potentially reversing antibiotic resistance.[11] Others have shown α-amylase inhibitory activity.[18]

Key Experimental Protocols

The following protocols are generalized methodologies based on established chemical literature. Researchers should adapt them based on specific substrates and perform appropriate characterization (e.g., NMR, Mass Spectrometry, IR) to confirm product identity and purity.

Protocol: Synthesis of 2,3,4,5-Tetramethoxybenzoyl Chloride

This protocol describes the conversion of the parent acid to its more reactive acyl chloride intermediate using oxalyl chloride.

Materials:

  • 2,3,4,5-Tetramethoxybenzoic acid

  • Dichloromethane (DCM), anhydrous

  • Oxalyl chloride

  • N,N-dimethylformamide (DMF), anhydrous

  • Toluene

  • Round-bottom flask, magnetic stirrer, condenser, nitrogen inlet

Procedure:

  • To a solution of 2,3,4,5-tetramethoxybenzoic acid (1.0 eq) in anhydrous DCM (approx. 2.5 mL per mmol of acid) under a nitrogen atmosphere, add oxalyl chloride (1.1 eq).[5]

  • Add a catalytic amount (1-3 drops) of anhydrous DMF. Vigorous gas evolution (CO₂, CO, HCl) will be observed.[5]

  • Stir the reaction mixture at room temperature until gas evolution ceases (typically 12-16 hours).[5]

  • Remove the solvent and excess oxalyl chloride under reduced pressure.

  • Add toluene to the resulting oil and concentrate again under reduced pressure to azeotropically remove any remaining traces of oxalyl chloride.[5]

  • The resulting 2,3,4,5-tetramethoxybenzoyl chloride (a crude oil or solid) is typically used in the next step without further purification.

Protocol: General Synthesis of an N-Aryl Amide Derivative

This protocol details the coupling of the acyl chloride with an aniline derivative.

Materials:

  • Crude 2,3,4,5-Tetramethoxybenzoyl chloride

  • Substituted aniline (1.0-1.1 eq)

  • Tetrahydrofuran (THF) or Dichloromethane (DCM), anhydrous

  • Triethylamine or Pyridine (1.2 eq)

  • Round-bottom flask, magnetic stirrer, nitrogen inlet

Procedure:

  • Dissolve the crude 2,3,4,5-tetramethoxybenzoyl chloride (1.0 eq) in anhydrous THF or DCM.

  • In a separate flask, dissolve the desired aniline (1.0 eq) and triethylamine (1.2 eq) in the same anhydrous solvent.

  • Cool the aniline solution to 0 °C in an ice bath.

  • Slowly add the acyl chloride solution dropwise to the cooled aniline solution with vigorous stirring.

  • Allow the reaction to warm to room temperature and stir for 4-24 hours, monitoring by TLC.

  • Upon completion, dilute the mixture with DCM and wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography (e.g., silica gel using a hexane/ethyl acetate gradient) or recrystallization to yield the pure amide derivative.

Data Analysis and Visualization

Table of Biological Activity Data

The following table presents representative anticancer activity data for derivatives of the closely related 3,4,5-trimethoxybenzoyl scaffold to illustrate the potency of this compound class.

Compound ClassDerivative ExampleCancer Cell LineIC₅₀ ValueReference
Benzophenone2-amino-3,4,5-trimethoxybenzophenoneVarious7-16 nM[1]
Benzo[b]thiophene2-(3′,4′,5′-trimethoxybenzoyl)-3-methyl-4-methoxybenzo[b]thiopheneK56216-23 nM[3]
Benzoic Acid4-(3,4,5-Trimethoxyphenoxy) benzoic acidMCF-7 / MDA-MB-468Significant Viability Suppression[15][19]
Chalcone3,4,5-trimethoxychalcone derivativeMCF-76.18 µM (Tubulin Inhibition)[16]
Diagrams of Key Processes

// Edges Start -> AcylChloride [label=" SOCl₂ or\n Oxalyl Chloride"]; AcylChloride -> Amide [label=" + R-NH₂\n (Amine)"]; AcylChloride -> Ester [label=" + R-OH\n (Alcohol)"]; } dot Caption: General synthetic workflow for derivatization.

// Nodes Core [label="Tetramethoxybenzoyl\nCore", fillcolor="#FBBC05"]; Linker [label="Amide/Ester\nLinker", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Substituent [label="Variable Substituent\n(e.g., Aryl Group)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Activity [label="Biological Activity\n(e.g., Tubulin Inhibition)", shape=diamond, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges Core -> Linker [label="Provides core\nbinding motif"]; Linker -> Substituent [label="Connects to\nvariable group"]; Substituent -> Activity [label="Modulates potency,\nselectivity, & PK"]; Core -> Activity [label="Essential for\nprimary interaction"]; Linker -> Activity [label="Influences conformation\nand stability"]; } dot Caption: Key relationships in Structure-Activity studies.

Conclusion and Future Directions

The 2,3,4,5-tetramethoxybenzoic acid scaffold and its isomers serve as a highly validated starting point for the design of potent anticancer agents, particularly tubulin polymerization inhibitors. The synthetic pathways to its derivatives, primarily amides and esters, are well-established and robust. Future research should focus on expanding the diversity of the substituent groups to probe new interactions within the colchicine binding site of tubulin, with an aim to enhance potency and overcome potential resistance mechanisms. Furthermore, exploring other therapeutic areas, such as anti-inflammatory and antimicrobial applications, could unlock the full potential of this versatile chemical scaffold. The systematic application of the protocols and SAR principles outlined in this guide will be instrumental in advancing these research and development efforts.

References

  • Allied Academies. (2017, February 23). Synthesis and Biological Evaluation of 2-[(3-Cyano-1-Oxo-4-(3,4,5- Trimethoxyphenyl)-1,2,3,4-Tetrahydronaphthalen-2-Yl) Thio] Benzoic Acid Derivatives. [Link]

  • National Center for Biotechnology Information. (2011, March 7). 2-amino-3,4,5-trimethoxybenzophenones as potent tubulin polymerization inhibitors. PubMed. [Link]

  • National Center for Biotechnology Information. (2014, April 15). Behavior-selective apoptotic capacity of 4-(3,4,5-Trimethoxyphenoxy) benzoic acid and its methyl derivatives on two breast cancer cell lines. PubMed. [Link]

  • Yang, J., Han, X., Zhou, L., & Xiong, C. Facile and Selective Synthesis of 2,3,4,5-Tetrafluorobenzoyl Chloride with Triphosgene. Asian Journal of Chemistry. [Link]

  • O'Connor, K., et al. (2017). 2,3,4 Trihydroxybenzoic Acid, A Plant Secondary Metabolite Inhibits Cancer Cell Growth. Journal of Cancer Prevention & Current Research. [Link]

  • PrepChem.com. Synthesis of 2,3,4,5-tetrafluorobenzoyl chloride. [Link]

  • National Center for Biotechnology Information. Substituted 2-(3′,4′,5′-trimethoxybenzoyl)-benzo[b]thiophene derivatives as potent tubulin polymerization inhibitors. PubMed Central. [Link]

  • Wiley Online Library. (2010, March 1). Facile and Selective Synthesis of 2,3,4,5-Tetrafluorobenzoyl Chloride with Triphosgene. ChemInform. [Link]

  • National Center for Biotechnology Information. (1987, October 1). Retinobenzoic acids. 1. Structure-activity relationships of aromatic amides with retinoidal activity. PubMed. [Link]

  • MDPI. (2016, October 15). Novel Natural Product- and Privileged Scaffold-Based Tubulin Inhibitors Targeting the Colchicine Binding Site. [Link]

  • Eureka. (2022, April 12). Efficient and green synthesis method of 2, 3, 4, 5-tetrafluorobenzoyl chloride. [Link]

  • Google Patents. CN101372451B - A kind of chemical synthesis method of 2,3,4,5-tetrafluorobenzoyl chloride.
  • Preprints.org. (2023, May 29). Benzoic Acid and It's Synthetic Derivatives as Important Medicinal Product Attenuates Cancer. [Link]

  • Taylor & Francis Online. (1993). Structure-activity relationships in the formation of amides from substituted N-benzylanilines. Xenobiotica. [Link]

  • National Center for Biotechnology Information. (2006, September 15). Identification of reactive toxicants: structure-activity relationships for amides. PubMed. [Link]

  • National Center for Biotechnology Information. (2023, June 23). 2,3,5,4′-Tetrahydroxystilbene (TG1), a Novel Compound Derived from 2,3,5,4′-Tetrahydroxystilbene-2-O-β-D-glucoside (THSG), Inhibits Colorectal Cancer Progression by Inducing Ferroptosis, Apoptosis, and Autophagy. PubMed Central. [Link]

  • ResearchGate. Structure-Activity Relationships of Substituted 2,3,4,4a,5,10b-Hexahydro-benz[h]isoquinoline-6(1H)-ones as 5-HT2C Receptor Antagonists. [Link]

  • National Center for Biotechnology Information. (2017, November 13). Design, Synthesis, and Biological Activity of Tetrahydrobenzo[6][11]thieno[2,3-d]pyrimidine Derivatives as Anti-Inflammatory Agents. PubMed. [Link]

  • ResearchGate. (2022, August 29). 3,4,5-Trimethoxychalcones Tubulin Inhibitors with a Stable Colchicine Binding Site as Potential Anticancer Agents. [Link]

  • ResearchGate. Synthesis and Structure-Activity Relationships of New 2-Phenoxybenzamides with Antiplasmodial Activity. [Link]

  • Bentham Science Publishers. Tetrazoles: Synthesis and Biological Activity. [Link]

  • Semantic Scholar. (2023, February 16). 2H-tetrazole-5-yl)-[1,1'-biphenyl]-4yl)-methyl. [Link]-%5B1%2C1'-biphenyl%5D-4yl)-methyl-Masood-Khan/78a9c279c11867160931206f6e7c7a52f9543e5c)

  • ResearchGate. (2023, February 10). Synthesis, Characterization, and Biological Evaluation of 2-(N-((2′-(2H-tetrazole-5-yl)-[1,1′-biphenyl]-4yl)-methyl)-pentanamido)-3-methyl Butanoic Acid Derivatives. [Link]

  • bioRxiv. (2024, January 19). Transcriptomic signature reveals sensitivity to tubulin inhibitors in colon cancer. [Link]

Sources

Exploratory

Safety data sheet (SDS) for 2,3,4,5-Tetramethoxybenzoic acid handling

The following technical guide is structured as a high-level operational whitepaper for research and development environments. It synthesizes safety data with practical handling strategies for 2,3,4,5-Tetramethoxybenzoic...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide is structured as a high-level operational whitepaper for research and development environments. It synthesizes safety data with practical handling strategies for 2,3,4,5-Tetramethoxybenzoic acid .

CAS: 72023-44-0 | Formula: C₁₁H₁₄O₆ | Role: Pharmaceutical Intermediate & Building Block[1][2][3]

Part 1: Executive Summary & Technical Profile

2,3,4,5-Tetramethoxybenzoic acid is a highly substituted benzoic acid derivative primarily utilized as a regiochemical scaffold in the synthesis of complex biaryls, fluorenones, and potential pharmacological agents (e.g., anti-inflammatory or antidiabetic analogs).

Unlike common bulk reagents, this compound presents specific handling challenges due to its electron-rich polymethoxylated ring, which can influence solubility profiles and reactivity. This guide moves beyond the standard Safety Data Sheet (SDS) to provide a researcher-centric protocol for safe manipulation, storage, and emergency response.

Physicochemical & Hazard Data Matrix
PropertySpecificationOperational Implication
Molecular Weight 242.23 g/mol Calculation basis for stoichiometry.
Physical State Solid (Crystalline Powder)Risk of dust aerosolization; requires local exhaust ventilation (LEV).
Solubility Soluble in DMSO, MeOH, ChloroformHydrophobic nature requires organic solvent waste streams; poor water solubility complicates aqueous spill cleanup.
Acidity (pKa) ~3.5–4.0 (Predicted)Weak acid; capable of mobilizing metals or reacting with strong bases exothermically.
GHS Classification Warning H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation.

Part 2: Strategic Handling Protocol

Autonomy in safety requires understanding the "Why" behind the "How."

Receipt and Integrity Preservation

Upon receipt, the compound should be inspected for discoloration. Polymethoxylated aromatics can be susceptible to slow oxidative degradation if exposed to light and moisture over prolonged periods.

  • Protocol: Store in a cool, dry place (room temperature is generally acceptable, but 2–8°C is preferred for long-term reference standards).

  • Container: Keep tightly sealed. If the seal is broken, consider backfilling with nitrogen/argon to prevent moisture uptake, which alters stoichiometry in sensitive couplings.

Weighing and Solubilization (The Critical Risk Zone)

The primary exposure risk occurs during the transfer of the solid powder. Static electricity can cause "fly-out," leading to respiratory exposure and bench contamination.

  • Engineering Control: All weighing must be performed inside a Chemical Fume Hood or a Powder Containment Balance Enclosure .

  • PPE Layering:

    • Hands: Nitrile gloves (minimum 0.11 mm thickness). Reasoning: Nitrile provides excellent resistance to the organic solvents (MeOH, DMSO) likely used to dissolve the acid.

    • Respiratory: If weighing outside a hood (not recommended), an N95/P2 particulate respirator is mandatory to prevent inhalation of the irritant dust (H335).

  • Solubilization Logic: Add solvent to the solid. Avoid adding solid to a boiling solvent to prevent nucleation and "bumping."

Reaction Safety: The Acid-Base Interface

As a benzoic acid derivative, 2,3,4,5-tetramethoxybenzoic acid is often deprotonated using bases (e.g., NaH, K₂CO₃, LiHMDS) to generate the nucleophilic carboxylate or to facilitate coupling.

  • Risk: Rapid addition of strong bases (like Sodium Hydride) to the acid solution will generate Hydrogen gas (

    
    ).
    
  • Control: Venting is required. Add base portion-wise at 0°C to control the exotherm and gas evolution rate.

Part 3: Visualized Workflows

Diagram 1: Safe Handling Lifecycle

This workflow ensures a closed-loop safety system from storage to disposal, minimizing cross-contamination.

SafeHandling Receipt Receipt & Inspection (Check for oxidation) Storage Storage (Dry, Dark, <25°C) Receipt->Storage Weighing Weighing (Fume Hood + Anti-Static) Storage->Weighing Transport in secondary container Reaction Reaction Setup (Vent H2 if using NaH) Weighing->Reaction Dissolve immediately Waste Disposal (Organic Waste Stream) Weighing->Waste Contaminated consumables Quench Quench & Workup (Neutralize pH) Reaction->Quench Controlled Addn. Quench->Waste Segregate

Caption: Operational lifecycle for 2,3,4,5-Tetramethoxybenzoic acid, emphasizing containment at the weighing stage.

Part 4: Emergency Response & Toxicology Logic

Exposure Response
  • Inhalation (H335): The polymethoxy substitution pattern increases lipophilicity compared to benzoic acid, potentially facilitating mucosal absorption.

    • Action: Move to fresh air immediately. If wheezing occurs, medical evaluation is required (corticosteroids may be indicated for severe inflammation).

  • Eye Contact (H319): Acidic solids cause immediate protein coagulation/irritation.

    • Action: Flush with water for 15 minutes . Do not use neutralization agents (e.g., bicarb eye drops) as the heat of neutralization can cause thermal injury on top of chemical injury.

  • Skin Contact (H315):

    • Action: Wash with soap and water. Lipophilic residues may require a polyethylene glycol (PEG) based cleanser if water alone is ineffective.

Spill Management Decision Tree

The following logic ensures that spill cleanup does not generate secondary hazards (e.g., dust clouds).

SpillResponse Start Spill Detected State State of Spill? Start->State Solid Dry Powder State->Solid Liquid Solution (Solvent) State->Liquid ActionSolid Wet Wipe / HEPA Vac (Avoid Dust Generation) Solid->ActionSolid ActionLiquid Absorb with Vermiculite or Chem-Pad Liquid->ActionLiquid Neutralize Surface Decontamination (Weak NaHCO3 Soln) ActionSolid->Neutralize ActionLiquid->Neutralize Disposal Hazardous Waste Bin Neutralize->Disposal

Caption: Decision logic for spill remediation. Note the prohibition of dry sweeping for powder spills.

Part 5: Scientific Context & References[4][5][6]

Applications in Drug Development

2,3,4,5-Tetramethoxybenzoic acid is not merely a reagent; it is a structural motif found in the synthesis of:

  • Biaryl Scaffolds: Used in the synthesis of chiral biaryls via oxazoline-mediated couplings, relevant for asymmetric catalysis ligands [1].

  • Fluorenone Derivatives: Acts as a precursor in the synthesis of highly substituted fluorenones, which are investigated for antiviral and anticancer properties [2].

  • Metabolic Analogues: It serves as a reference standard for the metabolic breakdown products of larger polymethoxylated drugs (e.g., Reserpine analogs or specific ether-based inhibitors).

References
  • Synthesis of Chiral Biaryls. Tennessee Academy of Science. (1995). Investigation of 2,3,4,5-tetramethoxybenzoic acid as a key intermediate in oxazoline coupling.

  • Total synthesis of fluorenones and related natural products. Ludwig-Maximilians-Universität München. (2023). Detailed protocol for the methoxylation of 2-bromo-3,4,5-trimethoxybenzoic acid to yield the tetramethoxy derivative.

  • BLD Pharm Safety Data Sheet (CAS 72023-44-0). BLD Pharm.[2][3][4][5][6] (Accessed 2025).[7] GHS Classification and Physical Data.

  • PubChem Compound Summary: 2,3,4,5-Tetramethoxybenzoic acid. National Center for Biotechnology Information. (2025). Identification and Chemical Properties.

Sources

Foundational

An In-Depth Technical Guide to the Physicochemical Properties of 2,3,4,5-Tetramethoxybenzoic Acid

Introduction: Beyond the Structure For the medicinal chemist and drug development professional, a molecule is more than a two-dimensional drawing; it is a dynamic entity whose behavior in a biological system is governed...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Beyond the Structure

For the medicinal chemist and drug development professional, a molecule is more than a two-dimensional drawing; it is a dynamic entity whose behavior in a biological system is governed by a subtle interplay of its physicochemical properties. 2,3,4,5-Tetramethoxybenzoic acid, a polysubstituted aromatic carboxylic acid, presents a compelling case study in this regard. Its potential as a scaffold or intermediate in medicinal chemistry necessitates a thorough understanding of its fundamental characteristics.

This guide provides an in-depth analysis of two such critical parameters: the acid dissociation constant (pKa) and the n-octanol/water partition coefficient (logP). These are not merely abstract numbers; they are powerful predictors of a compound's pharmacokinetic profile—its absorption, distribution, metabolism, and excretion (ADME).[1][2] A drug's ability to cross cellular membranes, bind to its target, and persist in the body is intimately linked to its ionization state (pKa) and lipophilicity (logP).[1][2] Herein, we will explore the predicted values for 2,3,4,5-Tetramethoxybenzoic acid, delve into the theoretical underpinnings of these properties, provide field-proven experimental protocols for their determination, and illustrate their profound impact on drug development.

Section 1: Physicochemical Profile of 2,3,4,5-Tetramethoxybenzoic Acid

While extensive experimental data for this specific molecule is not widely published, robust in silico prediction tools, which are foundational in modern drug discovery, provide reliable estimates. These calculated values serve as an essential starting point for any research campaign.

PropertyPredicted ValuePrediction Tool/MethodSignificance in Drug Development
pKa 3.84 ± 0.10ChemicalizeGoverns the degree of ionization at physiological pH, impacting solubility, receptor binding, and membrane permeability.
logP 1.62ChemicalizeMeasures lipophilicity, influencing absorption, distribution, metabolism, and toxicity.
Molecular Formula C₁₁H₁₄O₆--
Molecular Weight 242.23 g/mol --
CAS Number 10529-53-0-Unique chemical identifier.

Note: Predicted values are sourced from Chemicalize by ChemAxon, a widely used tool in the pharmaceutical industry. These values should be confirmed experimentally for mission-critical applications.

Section 2: The Science Behind the Numbers: A Deeper Dive

Understanding why 2,3,4,5-Tetramethoxybenzoic acid possesses these specific pKa and logP values requires an analysis of its molecular structure.

Acidity and the pKa Value

The pKa is the negative logarithm of the acid dissociation constant (Ka) and indicates the strength of an acid.[1] A lower pKa value signifies a stronger acid. For 2,3,4,5-Tetramethoxybenzoic acid, the acidity stems from the carboxylic acid proton. The value of 3.84 is influenced by the electronic effects of the four methoxy (-OCH₃) substituents on the benzene ring, relative to the unsubstituted benzoic acid (pKa ≈ 4.20).

Substituents influence acidity through two primary mechanisms:

  • Inductive Effect (-I): The electronegative oxygen atom in a methoxy group pulls electron density away from the benzene ring through the sigma bonds. This electron-withdrawing effect helps to stabilize the negative charge of the conjugate base (the carboxylate anion) that forms after the proton is donated, thereby increasing acidity (lowering the pKa).

  • Resonance Effect (+R): The lone pairs of electrons on the oxygen atom can be donated into the pi-system of the benzene ring. This electron-donating effect destabilizes the carboxylate anion by increasing electron density in the ring, which makes the compound less acidic (raises the pKa).

In 2,3,4,5-Tetramethoxybenzoic acid, the interplay is complex:

  • The methoxy groups at the 2- and 4-positions (ortho and para to the carboxyl group) can exert a strong +R effect.

  • The methoxy groups at the 3- and 5-positions (meta) primarily exert a -I effect, as their resonance donation does not extend to the carboxyl-bearing carbon.

The predicted pKa of 3.84, which is lower than that of benzoic acid (4.20), suggests that the combined electron-withdrawing inductive effects of the four methoxy groups, potentially coupled with steric hindrance from the ortho (2-position) methoxy group that can twist the carboxyl group out of the plane of the ring and reduce the resonance effect, dominate over the electron-donating resonance effects. This net stabilization of the carboxylate anion results in a stronger acid.

Lipophilicity and the logP Value

The partition coefficient (logP) is a measure of a compound's differential solubility in a two-phase system of a lipid-like solvent (n-octanol) and an aqueous solvent (water). It is a key indicator of lipophilicity or "fat-loving" character.

logP = log ( [Solute]octanol / [Solute]water )

A positive logP value indicates a preference for the lipid phase, while a negative value indicates a preference for the aqueous phase. The predicted logP of 1.62 for 2,3,4,5-Tetramethoxybenzoic acid indicates that it is moderately lipophilic. This value arises from the contributions of its constituent parts:

  • Lipophilic Contributions: The benzene ring and the four methyl groups of the methoxy substituents are nonpolar and contribute positively to the logP.

  • Hydrophilic Contributions: The carboxylic acid group and the ether oxygens are polar and can engage in hydrogen bonding with water, contributing negatively to the logP.

For an ionizable molecule like a carboxylic acid, it is crucial to distinguish between logP and logD .

  • logP refers to the partition coefficient of the neutral, un-ionized form of the molecule.

  • logD (the distribution coefficient) is the effective lipophilicity at a specific pH, accounting for both the ionized and un-ionized forms.

Since the pKa is 3.84, at physiological pH (≈7.4), the carboxylic acid will be almost entirely deprotonated (ionized). The resulting carboxylate anion is much more polar and water-soluble than the neutral acid. Therefore, the logD₇.₄ of 2,3,4,5-Tetramethoxybenzoic acid will be significantly lower (more hydrophilic) than its logP of 1.62. This pH-dependent lipophilicity is a critical factor in drug design.

Section 3: Experimental Protocols for Verification

In silico predictions provide a powerful starting point, but experimental verification is the gold standard for scientific rigor. The following protocols describe established methods for determining pKa and logP.

Protocol for pKa Determination by Potentiometric Titration

This method involves monitoring the pH of a solution of the acid as a strong base is incrementally added. The pKa is the pH at which the acid is exactly half-neutralized.

Methodology:

  • Apparatus Setup:

    • Calibrated pH meter with a combination glass electrode.

    • Automatic burette or a Class A manual burette.

    • Stir plate and magnetic stir bar.

    • Jacketed titration vessel connected to a water bath to maintain constant temperature (e.g., 25°C).

  • Reagent Preparation:

    • Analyte Solution: Prepare an accurately known concentration of 2,3,4,5-Tetramethoxybenzoic acid (e.g., 0.01 M) in a suitable solvent. If aqueous solubility is low, a co-solvent system (e.g., water-methanol) may be used, though this will yield an apparent pKa (pKa*).

    • Titrant: Prepare and standardize a carbonate-free solution of sodium hydroxide (NaOH, e.g., 0.1 M).

    • Ionic Strength Adjuster: Prepare a concentrated solution of an inert salt (e.g., 1 M KCl) to maintain constant ionic strength throughout the titration.

  • Titration Procedure:

    • Pipette a known volume (e.g., 25.00 mL) of the analyte solution into the titration vessel.

    • Add a small volume of the ionic strength adjuster.

    • Immerse the pH electrode and stir the solution gently.

    • Allow the initial pH reading to stabilize and record it.

    • Add small, precise increments of the NaOH titrant. After each addition, allow the pH to stabilize before recording the pH and the total volume of titrant added.

    • Continue adding titrant well past the equivalence point (the point of steepest pH change).

  • Data Analysis:

    • Plot the measured pH (y-axis) against the volume of NaOH added (x-axis) to generate a titration curve.

    • Determine the equivalence point volume (Vₑ), which is the center of the steepest part of the curve. This can be found more accurately using a first-derivative plot (ΔpH/ΔV vs. V).

    • The volume at the half-equivalence point is V₁/₂ = Vₑ / 2.

    • The pKa is equal to the pH of the solution at the half-equivalence point.

G cluster_prep Preparation cluster_titration Titration Process cluster_analysis Data Analysis prep_analyte Prepare Analyte Solution (0.01 M Acid) start Start Titration: Record Initial pH prep_analyte->start prep_titrant Standardize Titrant (0.1 M NaOH) prep_titrant->start calibrate_ph Calibrate pH Meter calibrate_ph->start add_titrant Add NaOH Increment start->add_titrant record_ph Record Stabilized pH & Volume add_titrant->record_ph record_ph->add_titrant Repeat until past equivalence point plot Plot pH vs. Volume record_ph->plot find_ve Determine Equivalence Point (Ve) plot->find_ve find_half_ve Calculate Half-Equivalence Point (V1/2) find_ve->find_half_ve get_pka Determine pKa (pH at V1/2) find_half_ve->get_pka

Workflow for pKa determination by potentiometric titration.
Protocol for logP Determination by the Shake-Flask Method

This classic "gold standard" method directly measures the partitioning of a solute between n-octanol and water after they have reached equilibrium.

Methodology:

  • Phase Preparation:

    • Pre-saturate n-octanol with water and water with n-octanol by mixing them vigorously for 24 hours and then allowing the layers to separate completely. This prevents volume changes during the experiment.

    • For logD determination, use a buffer of the desired pH (e.g., pH 7.4 phosphate buffer) instead of pure water for the aqueous phase.

  • Partitioning:

    • Prepare a stock solution of 2,3,4,5-Tetramethoxybenzoic acid in the pre-saturated n-octanol.

    • In a screw-cap vial or separatory funnel, combine a known volume of the n-octanol stock solution with a known volume of the pre-saturated aqueous phase. The volume ratio can be adjusted depending on the expected logP.

    • Shake the mixture vigorously for a set period (e.g., 1-2 hours) at a constant temperature to allow the compound to partition and reach equilibrium.

  • Phase Separation:

    • Allow the vial to stand undisturbed until the two phases have clearly separated. Centrifugation at a low speed can aid in breaking up any emulsions and ensuring a clean separation.

  • Concentration Analysis:

    • Carefully withdraw an aliquot from each phase (octanol and aqueous).

    • Determine the concentration of the analyte in each aliquot using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC). A calibration curve must be prepared for each phase.

  • Calculation:

    • Calculate the logP using the formula: logP = log ( [Analyte]octanol / [Analyte]aqueous )

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis presaturate Pre-saturate n-Octanol and Aqueous Phase mix Combine Phases & Analyte presaturate->mix stock Prepare Analyte Stock in n-Octanol stock->mix shake Shake to Equilibrate mix->shake separate Separate Phases (Centrifuge if needed) shake->separate sample Sample Each Phase separate->sample measure Measure Concentration (e.g., HPLC, UV-Vis) sample->measure calculate Calculate logP measure->calculate

Workflow for logP determination by the shake-flask method.

Section 4: The Bridge to Biology: pKa, logP, and Pharmacokinetics

The true power of pKa and logP lies in their ability to predict how a molecule will behave in the complex environment of the human body.

ADME cluster_pk Pharmacokinetic (ADME) Properties pKa pKa (Ionization State) Absorption Absorption (e.g., Gut Wall) pKa->Absorption Solubility Distribution Distribution (e.g., Blood-Brain Barrier) pKa->Distribution Plasma Protein Binding Excretion Excretion (e.g., Renal) pKa->Excretion Ion Trapping logP logP / logD (Lipophilicity) logP->Absorption Permeability logP->Distribution Tissue Penetration Metabolism Metabolism (e.g., CYP Enzymes) logP->Metabolism Access to Enzymes

Relationship between physicochemical properties and ADME.
  • Absorption: For oral drugs, absorption from the gastrointestinal tract requires a molecule to be soluble in the aqueous gut contents (favored by ionization) yet also permeable across the lipid-based cell membranes of the gut wall (favored by neutrality). A compound with a pKa of 3.84 will be mostly ionized in the intestine (pH > 6), which may limit its passive diffusion unless active transport mechanisms are involved.

  • Distribution: Once in the bloodstream (pH 7.4), lipophilicity (logD) dictates how a drug distributes into tissues. Highly lipophilic drugs may penetrate the blood-brain barrier, while highly polar (ionized) drugs are often confined to the bloodstream and may exhibit higher plasma protein binding.

  • Metabolism & Excretion: Lipophilic compounds are more readily metabolized by enzymes like the cytochrome P450 family in the liver. The kidneys more efficiently excrete polar, water-soluble compounds. The ionization state governed by pKa is critical for renal clearance mechanisms.

Conclusion

2,3,4,5-Tetramethoxybenzoic acid is a molecule whose potential is defined by its physicochemical properties. With a predicted pKa of 3.84 and logP of 1.62 , it presents as a moderately lipophilic acid, stronger than its parent benzoic acid. This profile suggests that at physiological pH, it will exist predominantly in its ionized, more hydrophilic form. This guide has provided the theoretical framework to understand these values, the practical, self-validating protocols to confirm them, and the pharmacokinetic context to appreciate their significance. For the researcher, these data and methods form a critical foundation for rational drug design, enabling the prediction and optimization of this scaffold for future therapeutic applications.

References

  • ACD/Labs. (n.d.). Calculate Physicochemical Properties | PhysChem Suite. ACD/Labs. Retrieved from [Link]

  • Leesment, A., Selberg, S., Tammiste, M., & Hai, A. (n.d.). Quantifying acidity in heterogeneous systems: biphasic pKa values. Retrieved from [Link]

  • Kalinowska, M., Świsłocka, R., Wołejko, E., Jabłońska-Trypuć, A., Wydro, U., Kozłowski, M., Koronkiewicz, K., Piekut, J., & Lewandowski, W. (2024). Theoretical (calculated in ACD/labs or percepta: LogP classic, logP galas, pKa classic) and experimental logP and pKa values. Figshare. Retrieved from [Link]

  • The Good Scents Company. (n.d.). 2,4,5-trimethoxybenzoic acid. Retrieved from [Link]

  • CAS. (n.d.). 2,4,5-Trimethoxybenzoic acid. CAS Common Chemistry. Retrieved from [Link]

  • Mansouri, K., et al. (2019). Scatter plots of the ChemAxon and ACD/Labs predictions for the... ResearchGate. Retrieved from [Link]

  • PubChem. (n.d.). 2,3,4-Trimethoxybenzoic acid. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). 2,3,4,5-Tetrahydroxybenzoic acid. National Center for Biotechnology Information. Retrieved from [Link]

  • Manallack, D. T., Prankerd, R. J., Yuriev, E., Oprea, T. I., & Chalmers, D. K. (2013). The significance of acid/base properties in drug discovery. Chemical Society Reviews, 42(2), 485-496.
  • Di, L., & Kerns, E. H. (2003). Profiling drug-like properties in discovery research. Current Opinion in Chemical Biology, 7(3), 402-408.
  • ChemAxon. (n.d.). Training the pKa Plugin. Documentation. Retrieved from [Link]

  • National Institutes of Health. (n.d.). File S1. Retrieved from [Link]

  • ChemInform. (2025). An Alternative Route for the Synthesis of 2,3,4,5-Tetramethoxytoluene. Retrieved from [Link]

  • Cheméo. (n.d.). 3,4,5,6-Tetramethyloctane, d - Chemical & Physical Properties. Retrieved from [Link]

Sources

Exploratory

Crystal structure analysis of 2,3,4,5-Tetramethoxybenzoic acid

An In-Depth Technical Guide to the Crystal Structure Analysis of 2,3,4,5-Tetramethoxybenzoic Acid Executive Summary 2,3,4,5-Tetramethoxybenzoic acid (CAS: 72023-44-0) is a highly substituted aromatic carboxylic acid serv...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Crystal Structure Analysis of 2,3,4,5-Tetramethoxybenzoic Acid

Executive Summary

2,3,4,5-Tetramethoxybenzoic acid (CAS: 72023-44-0) is a highly substituted aromatic carboxylic acid serving as a critical intermediate in the synthesis of ubiquinone analogues, specifically Coenzyme Q10 and Idebenone. Unlike its less substituted congeners (e.g., 2,3,4-trimethoxybenzoic acid), the 2,3,4,5-tetramethoxy motif introduces significant steric crowding, forcing the methoxy substituents into a "geared" conformation to minimize van der Waals repulsion.

This guide details the crystallographic analysis of this molecule, focusing on the structural consequences of tetrasubstitution, the hydrogen-bonding networks governing its lattice stability, and the methodological protocols required for high-resolution structure solution.

Part 1: Physicochemical Profile & Synthesis[1]

Before crystallographic analysis, the purity and identity of the compound must be established.[1] The high degree of methoxylation lowers the melting point relative to planar benzoic acids due to the disruption of efficient


-

stacking.

Table 1: Physicochemical Properties

PropertyDataNote
Formula

High oxygen content
Molecular Weight 242.23 g/mol
CAS Number 72023-44-0
Melting Point 87.5 °CLower than 3,4,5-trimethoxybenzoic acid (~170°C) due to steric bulk
Appearance White/Colorless NeedlesTypically from aqueous ethanol
Solubility Soluble in EtOH,

; Low in

Lipophilic core with polar head
Synthesis & Crystallization Protocol

High-quality single crystals are a prerequisite for X-ray diffraction (XRD).[1] The synthesis typically proceeds via the oxidation of 2,3,4,5-tetramethoxytoluene.

Protocol 1: Crystallization for XRD

  • Solvent Selection: A binary solvent system of Ethanol:Water (80:20) or Ethyl Acetate:Hexane (1:3) is recommended. The bulky methoxy groups require a solvent that allows slow conformational equilibration.

  • Dissolution: Dissolve 50 mg of pure acid in minimal hot ethanol.

  • Nucleation: Add water dropwise until persistent turbidity is observed, then heat to clarify.

  • Growth: Allow the solution to cool slowly from 60°C to 20°C over 24 hours in a Dewar flask to minimize thermal shock.

  • Harvesting: Select block-like crystals with sharp edges; avoid needles if possible to reduce mosaicity.

Part 2: Crystallographic Methodology

The analysis of 2,3,4,5-tetramethoxybenzoic acid presents specific challenges due to the potential for disorder in the terminal methyl groups.

Data Collection Strategy
  • Radiation Source:

    
     (
    
    
    
    Å) is preferred over
    
    
    to minimize absorption effects, although the organic nature implies low absorption (
    
    
    mm⁻¹).
  • Temperature: Data should be collected at 100 K using a nitrogen cryostream. This freezes the rotation of the methoxy methyl groups, reducing thermal ellipsoids and allowing precise bond angle determination.

  • Resolution: Aim for

    
     Å resolution (
    
    
    
    for Mo) to resolve the electron density between the crowded oxygen atoms.
Refinement Workflow

The refinement often requires handling rotational disorder.

  • Space Group Determination: Expect Centrosymmetric Monoclinic (

    
    ) or Triclinic (
    
    
    
    ), common for benzoic acid derivatives forming dimers.
  • Hydrogen Placement:

    • Aromatic/Methyl H: Place in calculated geometric positions (riding model).

    • Carboxylic Acid H: Locate from difference Fourier maps (

      
      ) to confirm the hydrogen bonding motif (dimer vs. catemer).
      

Part 3: Structural Analysis & Results

The core interest in this structure is how the benzene ring accommodates four adjacent methoxy groups.

Molecular Conformation: The "Gearing" Effect

In 2,3,4,5-tetramethoxybenzoic acid, the substituents at positions 2, 3, 4, and 5 are contiguous.

  • Steric Conflict: The oxygen atoms of adjacent methoxy groups are physically too close to lie in the plane of the benzene ring (distance < sum of van der Waals radii).

  • Conformational Response: The methoxy groups adopt an alternating "up-down" or twisted arrangement relative to the ring plane.

    • Position 2 (Ortho): Often twisted significantly (

      
      ) to avoid the carboxylic acid group.
      
    • Positions 3, 4, 5: These will rotate to minimize

      
       repulsion.
      
  • Carboxylic Acid Twist: The carboxylic acid group itself will likely rotate out of the aromatic plane (

    
    ) due to the steric bulk of the ortho-methoxy group at position 2.
    
Supramolecular Architecture

The dominant interaction in the crystal lattice is the carboxylic acid homodimer.

  • Primary Synthon:

    
     dimer formation involving two 
    
    
    
    hydrogen bonds.
    • Donor: Carboxyl -OH

    • Acceptor: Carbonyl =O

    • Distance:

      
       separations are typically 
      
      
      
      Å.
  • Secondary Interactions: Weak

    
     interactions between the methyl hydrogens and the methoxy oxygens of adjacent molecules stabilize the packing between the dimer units.
    

Part 4: Visualization of Structural Logic

The following diagram illustrates the logical flow from steric pressure to the final crystal packing motif.

CrystalAnalysis Subst 2,3,4,5-Tetrasubstitution Steric Steric Crowding (O...O Repulsion) Subst->Steric Causes Acid Carboxylic Acid Group Subst->Acid Includes Conf Gearing Conformation (Methoxy groups twist out-of-plane) Steric->Conf Forces Lattice Final Crystal Lattice Low Melting Point (87.5°C) Conf->Lattice Defines Packing Efficiency Ortho Ortho-Effect (Pos 2) Acid group twists Acid->Ortho Interacts with Pos 2 Synthon Supramolecular Synthon Cyclic Dimer R2,2(8) Acid->Synthon Forms Ortho->Lattice Reduces Planarity Synthon->Lattice Dominant Interaction

Caption: Causal pathway linking the chemical substitution pattern to the observed crystallographic features.

Part 5: Implications for Drug Development

Understanding the solid-state arrangement of 2,3,4,5-tetramethoxybenzoic acid is crucial for its use as a pharmaceutical intermediate.

  • Solubility Profile: The twisted conformation exposes the methyl groups to the solvent interface, enhancing solubility in organic solvents (DCM, EtOAc) compared to planar analogs. This facilitates its use in homogeneous catalysis during CoQ10 synthesis.

  • Polymorphism Risk: The flexibility of the methoxy groups suggests a high potential for conformational polymorphism. During scale-up, strict control of the crystallization temperature is required to ensure consistent batch density.

References

  • Baker, W., et al. (1938).[2] "The Synthesis of Parsley Apiole and Derivatives." Journal of the Chemical Society, 1602-1605. (Establishes synthesis and melting point of 87.5°C).

  • Kolev, T., et al. (2023). "Crystal structure of 2,6-dibromo-3,4,5-trimethoxybenzoic acid." Acta Crystallographica Section E, 79(10). (Comparative structural analysis of highly substituted benzoic acids).

  • Athimoolam, S. & Natarajan, S. (2007). "Hydrogen-bonded co-crystal structure of benzoic acid." Acta Crystallographica Section E. (Defines the standard carboxylic acid dimer synthon).

  • PubChem Compound Summary. (2025). "2,3,4,5-Tetramethoxybenzoic acid (CID 72023-44-0)."[3][4][5][6] National Center for Biotechnology Information.

Sources

Foundational

The Enigmatic Potential of Tetramethoxybenzoic Acid Isomers: A Technical Guide for Drug Discovery

Foreword: Decoding Isomeric Nuances in Drug Development In the intricate landscape of medicinal chemistry, the substitution pattern of a molecule is a critical determinant of its biological activity. Seemingly minor shif...

Author: BenchChem Technical Support Team. Date: March 2026

Foreword: Decoding Isomeric Nuances in Drug Development

In the intricate landscape of medicinal chemistry, the substitution pattern of a molecule is a critical determinant of its biological activity. Seemingly minor shifts in the placement of functional groups can profoundly alter a compound's interaction with biological targets, transforming an inert molecule into a potent therapeutic agent or vice versa. This principle is vividly illustrated by the isomers of tetramethoxybenzoic acid, a class of compounds holding largely untapped potential for drug development. While their structural simplicity is deceptive, the varied arrangement of four methoxy groups on a benzoic acid scaffold gives rise to a spectrum of pharmacological activities.

This technical guide, designed for researchers, scientists, and drug development professionals, delves into the core of the biological activity potential of tetramethoxybenzoic acid isomers. Moving beyond a superficial listing of facts, this document provides an in-depth analysis of their known and inferred biological activities, grounded in established experimental protocols and an understanding of the underlying molecular mechanisms. By synthesizing technical accuracy with field-proven insights, this guide aims to empower researchers to navigate the complexities of these fascinating molecules and unlock their therapeutic promise.

The Tetramethoxybenzoic Acid Scaffold: A Primer on Isomeric Diversity

Benzoic acid and its derivatives are privileged structures in medicinal chemistry, forming the backbone of numerous approved drugs. The addition of methoxy groups (-OCH₃) significantly influences the molecule's physicochemical properties, including its lipophilicity, electronic distribution, and hydrogen bonding capacity. These alterations, in turn, dictate the compound's absorption, distribution, metabolism, and excretion (ADME) profile, as well as its affinity for specific biological targets.

The central theme of this guide revolves around the concept of positional isomerism. The four methoxy groups can be arranged in several distinct patterns around the benzoic acid ring, giving rise to isomers such as:

  • 2,3,4,5-Tetramethoxybenzoic acid

  • 2,3,4,6-Tetramethoxybenzoic acid

  • 2,4,5,6-Tetramethoxybenzoic acid

  • 3,4,5,6-Tetramethoxybenzoic acid

While comprehensive, direct comparative studies on all tetramethoxybenzoic acid isomers are currently limited in the scientific literature, we can draw valuable inferences from their more extensively studied trimethoxybenzoic acid cousins and the broader principles of structure-activity relationships (SAR) for polysubstituted benzoic acids.[1][2] This guide will synthesize the available data and provide a logical framework for predicting and evaluating the potential of each isomer.

Unraveling the Biological Potential: A Multifaceted Exploration

The therapeutic potential of tetramethoxybenzoic acid isomers spans several key areas of pharmacology. This section will explore their prospective roles as antioxidant, anti-inflammatory, antimicrobial, and anticancer agents. For each area, we will examine the available evidence, discuss the mechanistic underpinnings, and provide detailed protocols for in vitro evaluation.

Antioxidant Activity: Quenching the Fires of Oxidative Stress

Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is implicated in a wide range of chronic diseases. Phenolic compounds, including benzoic acid derivatives, are known for their antioxidant properties, primarily due to their ability to donate a hydrogen atom or an electron to stabilize free radicals.[3]

Structure-Activity Relationship Insights:

The antioxidant capacity of polysubstituted benzoic acids is heavily influenced by the number and position of hydroxyl and methoxy groups.[4] While methoxy groups are generally less potent electron donors than hydroxyl groups, their presence can still contribute to radical scavenging activity. The specific arrangement of methoxy groups in tetramethoxybenzoic acid isomers will dictate their electron-donating capacity and, consequently, their antioxidant potential. It is hypothesized that isomers with methoxy groups at positions that enhance the stability of the resulting phenoxy radical will exhibit stronger antioxidant activity.

Experimental Protocol: DPPH Radical Scavenging Assay

The 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay is a rapid, simple, and widely used method to screen the radical scavenging activity of compounds.[5]

Principle: DPPH is a stable free radical with a deep violet color. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to the pale yellow diphenylpicrylhydrazine, leading to a decrease in absorbance at 517 nm.

Step-by-Step Methodology:

  • Reagent Preparation:

    • Prepare a 0.1 mM solution of DPPH in methanol. This solution should be freshly prepared and protected from light.

    • Prepare a stock solution of the tetramethoxybenzoic acid isomer in a suitable solvent (e.g., methanol or DMSO).

    • Prepare a series of dilutions of the test compound and a positive control (e.g., ascorbic acid or Trolox) at various concentrations.

  • Assay Procedure:

    • In a 96-well microplate, add 100 µL of the test compound or standard solution to each well.

    • Add 100 µL of the 0.1 mM DPPH solution to each well.

    • Include a blank well containing only the solvent and a control well containing the solvent and the DPPH solution.

    • Incubate the plate in the dark at room temperature for 30 minutes.

  • Data Acquisition and Analysis:

    • Measure the absorbance of each well at 517 nm using a microplate reader.

    • Calculate the percentage of DPPH radical scavenging activity using the following formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100

    • Plot the percentage inhibition against the concentration of the test compound to determine the IC50 value (the concentration required to inhibit 50% of the DPPH radicals).

Diagram: DPPH Assay Workflow

DPPH_Assay_Workflow cluster_prep Reagent Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Prep_DPPH Prepare 0.1 mM DPPH Solution Mix Mix Sample and DPPH in 96-well plate Prep_DPPH->Mix Prep_Sample Prepare Sample Dilutions Prep_Sample->Mix Incubate Incubate 30 min in dark Mix->Incubate Measure Measure Absorbance at 517 nm Incubate->Measure Calculate Calculate % Inhibition and IC50 Measure->Calculate

Caption: Workflow for the DPPH Radical Scavenging Assay.

Anti-inflammatory Activity: Modulating the Inflammatory Cascade

Chronic inflammation is a hallmark of many diseases, including arthritis, cardiovascular disease, and neurodegenerative disorders. The anti-inflammatory effects of benzoic acid derivatives are often attributed to their ability to modulate key signaling pathways involved in the inflammatory response, such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.[6][7]

Mechanistic Insights: Targeting NF-κB and MAPK Pathways

  • NF-κB Signaling: The NF-κB pathway is a central regulator of inflammation.[] In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals (e.g., lipopolysaccharide - LPS), the IκB kinase (IKK) complex phosphorylates IκB, leading to its ubiquitination and degradation. This frees NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes, including cytokines (e.g., TNF-α, IL-6) and enzymes (e.g., COX-2, iNOS).[9] Some trimethoxybenzoic acid derivatives have been shown to inhibit NF-κB activation, suggesting a potential mechanism for tetramethoxybenzoic acid isomers.[1][10]

  • MAPK Signaling: The MAPK family of proteins (including ERK, JNK, and p38) are key players in signal transduction, converting extracellular stimuli into a wide range of cellular responses, including inflammation.[] Activation of MAPK pathways can lead to the production of pro-inflammatory mediators. Inhibition of these pathways is a recognized strategy for anti-inflammatory drug development.

Diagram: Simplified NF-κB Signaling Pathway

NFkB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK Complex TLR4->IKK activates IkB IκB IKK->IkB phosphorylates IkB_NFkB IκB-NF-κB Complex IKK->IkB_NFkB NFkB NF-κB IkB->IkB_NFkB NFkB->IkB_NFkB NFkB_translocated NF-κB NFkB->NFkB_translocated translocates Nucleus Nucleus Pro_inflammatory_Genes Pro-inflammatory Gene Transcription IkB_NFkB->NFkB releases NFkB_translocated->Pro_inflammatory_Genes activates

Caption: Inhibition of the NF-κB signaling pathway.

Experimental Protocol: In Vitro Anti-inflammatory Assay in Macrophages

This protocol describes a method to assess the anti-inflammatory potential of tetramethoxybenzoic acid isomers by measuring their effect on nitric oxide (NO) production in LPS-stimulated RAW 264.7 macrophage cells.

Principle: Macrophages, when activated by LPS, produce large amounts of NO via the inducible nitric oxide synthase (iNOS) enzyme. NO is a key inflammatory mediator, and its inhibition is an indicator of anti-inflammatory activity.

Step-by-Step Methodology:

  • Cell Culture:

    • Culture RAW 264.7 macrophages in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator.

    • Seed the cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.

  • Compound Treatment:

    • Treat the cells with various concentrations of the tetramethoxybenzoic acid isomers for 1-2 hours.

    • Include a vehicle control (solvent used to dissolve the compounds) and a positive control (e.g., dexamethasone).

  • LPS Stimulation:

    • After pre-treatment with the compounds, stimulate the cells with LPS (1 µg/mL) for 24 hours.

  • Nitrite Measurement (Griess Assay):

    • After incubation, collect 50 µL of the cell culture supernatant from each well.

    • Add 50 µL of Griess Reagent A (1% sulfanilamide in 5% phosphoric acid) to each supernatant sample and incubate for 10 minutes at room temperature, protected from light.

    • Add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water) and incubate for another 10 minutes.

    • Measure the absorbance at 540 nm.

    • Determine the nitrite concentration from a standard curve prepared with sodium nitrite.

  • Cell Viability (MTT Assay):

    • Concurrently perform an MTT assay on the treated cells to ensure that the observed reduction in NO production is not due to cytotoxicity.

Antimicrobial Activity: Combating Microbial Threats

The rise of antibiotic resistance necessitates the discovery of new antimicrobial agents. Benzoic acid and its derivatives have long been recognized for their antimicrobial properties.[12] The antimicrobial activity of these compounds is often linked to their ability to disrupt cell membranes, inhibit essential enzymes, or interfere with nutrient uptake.[13]

Structure-Activity Relationship Insights:

The lipophilicity of benzoic acid derivatives plays a crucial role in their antimicrobial activity, as it influences their ability to penetrate the microbial cell wall and membrane.[13] The presence of methoxy groups generally increases lipophilicity. The specific isomeric arrangement of the four methoxy groups in tetramethoxybenzoic acid will likely result in varying degrees of antimicrobial potency against different microorganisms.

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay

The MIC is the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism after overnight incubation.[12]

Principle: The broth microdilution method is a common technique to determine the MIC. A standardized inoculum of the test microorganism is exposed to serial dilutions of the antimicrobial agent in a liquid growth medium.

Step-by-Step Methodology:

  • Reagent and Media Preparation:

    • Prepare sterile Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 medium for fungi.

    • Prepare a stock solution of the tetramethoxybenzoic acid isomer in a suitable solvent (e.g., DMSO).

  • Inoculum Preparation:

    • Grow the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) in an appropriate broth overnight.

    • Dilute the culture to achieve a standardized inoculum density (approximately 5 x 10⁵ CFU/mL).

  • Serial Dilution:

    • In a 96-well microplate, perform two-fold serial dilutions of the test compound in the appropriate broth.

    • Include a growth control well (broth and inoculum, no compound) and a sterility control well (broth only).

  • Inoculation and Incubation:

    • Add the standardized inoculum to each well (except the sterility control).

    • Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination:

    • After incubation, visually inspect the wells for turbidity (growth).

    • The MIC is the lowest concentration of the compound at which no visible growth is observed.

Diagram: MIC Assay Workflow

MIC_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Prep_Inoculum Prepare Standardized Inoculum Inoculate Inoculate 96-well plate Prep_Inoculum->Inoculate Prep_Compound Prepare Serial Dilutions of Compound Prep_Compound->Inoculate Incubate Incubate 18-24h at 37°C Inoculate->Incubate Read_MIC Visually Determine MIC Incubate->Read_MIC

Caption: Workflow for the Minimum Inhibitory Concentration (MIC) Assay.

Anticancer Activity: Targeting Malignant Cells

The search for novel anticancer agents is a cornerstone of modern drug discovery. Benzoic acid derivatives have shown promise as anticancer agents, with mechanisms of action that include the induction of apoptosis (programmed cell death), cell cycle arrest, and inhibition of angiogenesis.[14][15] Derivatives of trimethoxybenzoic acid, for instance, have demonstrated cytotoxic effects against various cancer cell lines.[1][16]

Mechanistic Considerations:

The anticancer activity of polysubstituted benzoic acids is likely multifactorial. The specific substitution pattern of the methoxy groups can influence the molecule's ability to interact with various intracellular targets, such as enzymes involved in cell proliferation and survival pathways. The induction of apoptosis is a common mechanism, and the role of these compounds in modulating key apoptotic regulators warrants further investigation.

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[1]

Principle: Viable cells with active mitochondrial dehydrogenases can reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

Step-by-Step Methodology:

  • Cell Seeding:

    • Seed cancer cells (e.g., MCF-7 for breast cancer, A549 for lung cancer) in a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Compound Treatment:

    • Treat the cells with a range of concentrations of the tetramethoxybenzoic acid isomers for a specified duration (e.g., 24, 48, or 72 hours).

    • Include a vehicle control and a positive control (e.g., doxorubicin).

  • MTT Addition and Incubation:

    • After the treatment period, add MTT solution (final concentration 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization:

    • Carefully remove the medium and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.

  • Absorbance Measurement and Analysis:

    • Measure the absorbance at a wavelength between 540 and 590 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to the vehicle control.

    • Determine the IC50 value (the concentration that inhibits 50% of cell growth).

Comparative Analysis and Future Perspectives

The true potential of tetramethoxybenzoic acid isomers lies in a direct comparison of their biological activities. While the available data is currently fragmented, a systematic evaluation using the standardized protocols outlined in this guide will be instrumental in elucidating their structure-activity relationships.

Table 1: Hypothetical Comparative Biological Activity of Tetramethoxybenzoic Acid Isomers

IsomerAntioxidant Activity (DPPH IC50, µM)Anti-inflammatory Activity (NO Inhibition IC50, µM)Antimicrobial Activity (MIC, µg/mL vs. S. aureus)Anticancer Activity (MTT IC50, µM vs. MCF-7)
2,3,4,5- Data NeededData NeededData NeededData Needed
2,3,4,6- Data NeededData NeededData NeededData Needed
2,4,5,6- Data NeededData NeededData NeededData Needed
3,4,5,6- Data NeededData NeededData NeededData Needed
Ascorbic Acid ~25N/AN/AN/A
Dexamethasone N/A~0.1N/AN/A
Vancomycin N/AN/A~1N/A
Doxorubicin N/AN/AN/A~0.5

Note: This table is presented as a template for future research. The values for the positive controls are approximate and can vary depending on the specific experimental conditions.

Future Directions:

The field of tetramethoxybenzoic acid research is ripe for exploration. Future investigations should focus on:

  • Systematic Screening: A head-to-head comparison of all possible tetramethoxybenzoic acid isomers across a panel of biological assays is crucial to identify the most promising candidates for further development.

  • Mechanism of Action Studies: Once lead isomers are identified, in-depth mechanistic studies are needed to elucidate their specific molecular targets and signaling pathways.

  • In Vivo Efficacy: Promising in vitro results should be validated in relevant animal models of disease.

  • ADME/Tox Profiling: A thorough evaluation of the pharmacokinetic and toxicological properties of lead compounds is essential for their translation into clinical candidates.

Conclusion: A Call to Explore the Isomeric Frontier

The isomers of tetramethoxybenzoic acid represent a compelling, yet underexplored, area of medicinal chemistry. The principles of structure-activity relationships, coupled with the robust experimental protocols detailed in this guide, provide a solid foundation for unlocking their therapeutic potential. By systematically investigating the biological activities of these isomers, the scientific community can pave the way for the development of novel and effective treatments for a range of human diseases. The journey to decode the secrets held within these seemingly simple molecules has just begun, and the potential rewards for human health are immeasurable.

References

  • A Comparative Analysis of 2,4,5-Trimethoxybenzoic Acid and Its Isomers for Researchers and Drug Development Professionals. (URL: Provided in search results)
  • Structure-Activity Relationship of Benzoic Acid Derivatives: A Comparative Guide for Drug Discovery. (URL: Provided in search results)
  • Anti-inflammatory molecular mechanism of Tet. (URL: Provided in search results)
  • Structure Activity Relationship (SAR) of Some Benzoic Acid Deriva. (URL: Provided in search results)
  • Quantitative structure activity relationship for the effect of benzoic acids, cinnamic acids and benzaldehydes on Listeria monocytogenes. (URL: Provided in search results)
  • Analysis of Secondary Interactions and Structure-Activity-Relationship of Two Benzoic Acids. (URL: Provided in search results)
  • 2-((3-(chloromethyl) benzoyl) oxy) benzoic acid suppresses NF-κB expression in the kidneys and lungs of LPS-Induced BALB/C mice. (URL: Provided in search results)
  • 2-Hydroxy-4-methoxy benzoic acid attenuates the carbon tetra chloride-induced hepatotoxicity and its lipid abnormalities in rats via anti-inflammatory and antioxidant mechanism. (URL: Provided in search results)
  • A Structure—Activity Relationship Study of the Inhibition of α-Amylase by Benzoic Acid and Its Derivatives. (URL: Provided in search results)
  • An effect of positional isomerism of benzoic acid derivatives on antibacterial activity against Escherichia coli. (URL: Provided in search results)
  • 5-Nitro-2-(3-phenylpropylamino) Benzoic Acid Promotes Lipopolysaccharide-induced Inflammation via p38 MAPK Pathway in RAW264.7 Macrophages. (URL: Provided in search results)
  • Efficacy Showdown: A Comparative Guide to Drug Candidates from Trimethoxybenzoic Acid Isomers. (URL: Provided in search results)
  • Antioxidant capacity using DPPH (a), FRAP (b), and TAC assays (c). (URL: Provided in search results)
  • 2-((3-(chloromethyl) benzoyl) oxy) benzoic acid suppresses NF-κB expression in the kidneys and lungs of LPS-Induced BALB/C mice. (URL: Provided in search results)
  • Benzoquinone activates the ERK/MAPK signaling pathway via ROS production in HL-60 cells. (URL: Provided in search results)
  • Behavior-selective apoptotic capacity of 4-(3,4,5-Trimethoxyphenoxy) benzoic acid and its methyl derivatives on two breast cancer cell lines. (URL: Provided in search results)
  • Application Notes and Protocols: 2,4,5-Trimethoxybenzoic Acid in Medicinal Chemistry. (URL: Provided in search results)
  • Derivatives of Trimethoxybenzoic Acid and Gallic Acid as Potential Efflux Pump Inhibitors: In Silico and In Vitro Studies. (URL: Provided in search results)
  • NF-κB Inhibitors-NF-κB Signaling Pathway. (URL: Provided in search results)
  • MAP Kinase Signaling Pathway. (URL: Provided in search results)
  • Alternations of NF-κB Signaling by Natural Compounds in Muscle-Derived Cancers. (URL: Provided in search results)
  • Anti-inflammatory effects of chemically modified tetracyclines by the inhibition of nitric oxide and interleukin-12 synthesis in J774 cell line. (URL: Provided in search results)
  • Efficiency of DPPH and FRAP assays for estimating antioxidant activity and separation of organic acids and phenolic compounds by. (URL: Provided in search results)
  • New Tetraphenylethylene Benzoic Acid Derivatives as Antibacterial Agents for Gram-Positive Bacteria with Ultralow Inhibition Concentr
  • NF-κB Signaling Pathway. (URL: Provided in search results)
  • MAPK signaling pathway. (URL: Provided in search results)
  • New Tetraphenylethylene Benzoic Acid Derivatives as Antibacterial Agents for Gram-Positive Bacteria with Ultralow Inhibition Concentr
  • Anti-inflammatory activities and potential mechanisms of phenolic acids isolated from Salvia miltiorrhiza f. alba roots in THP-1 macrophages. (URL: Provided in search results)
  • antioxidant activity frap: Topics by Science.gov. (URL: Provided in search results)
  • Antioxidant Activity | ABTS | DPPH | FRAP | Medicinal Plants | Phenolic Content | Proximate Composition. (URL: Provided in search results)
  • Activation and Function of the MAPKs and Their Substrates, the MAPK-Activated Protein Kinases. (URL: Provided in search results)
  • Structural Characterization, Antimicrobial Activity, and In Vitro Cytotoxicity Effect of Black Seed Oil. (URL: Provided in search results)
  • As Antimicrobial Agents: Synthesis, Structural Characterization and Molecular Docking Studies of Barbituric Acid Derivatives from Phenobarbital. (URL: Provided in search results)
  • Potential Antioxidant Activity Methods DPPH, ABTS, FRAP, Total Phenol and Total Flavonoid Levels of Macaranga hypoleuca (Reichb. (URL: Provided in search results)
  • Investigation of in vitro antimicrobial activities of some hydroxybenzoic and hydroxycinnamic acids commonly found in medicinal and aromatic plants. (URL: Provided in search results)
  • The Chemistry and the Anti-Inflammatory Activity of Polymethoxyflavonoids from Citrus Genus. (URL: Provided in search results)
  • Synthesis and Anti-Inflammatory Activity of (Z)-4-(2-(3-Oxopiperazin-2-ylidene)acetyl)benzoic Acid. (URL: Provided in search results)
  • The Biological and Chemical Diversity of Tetramic Acid Compounds from Marine-Derived Microorganisms. (URL: Provided in search results)
  • Benzoic Acid and It's Synthetic Derivatives as Important Medicinal Product Attenuates Cancer. (URL: Provided in search results)
  • Enhancement of the Anti-Inflammatory Activity of NSAIDs by Their Conjugation with 3,4,5-Trimethoxybenzyl Alcohol. (URL: Provided in search results)
  • Synthesis, In Silico and In Vitro Evaluation of Antimicrobial and Toxicity Features of New 4-[(4-Chlorophenyl)sulfonyl]benzoic Acid Derivatives. (URL: Provided in search results)
  • RESEARCH ARTICLE THE CYTOTOXIC EFFECT OF BENZOIC ACID ON TEN DIFFERENT CANCER CELL LINES Hatice ÖZTÜRKEL KABAKAŞ 1 , Merve S. (URL: Provided in search results)
  • (PDF) Synthesis, Spectral Characterization and Biological Activity of Metal(II) Complexes of 2,4,5-Trimethoxybenzaldehyde-S-Benzyldithiocarbazone. (URL: Provided in search results)
  • Synthesis, Anticancer Activity, and Molecular Docking of New 1,2,3-Triazole Linked Tetrahydrocurcumin Derivatives. (URL: Provided in search results)

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Protocols & Analytical Methods

Method

Protocols for esterification of 2,3,4,5-Tetramethoxybenzoic acid

Application Note: Protocols for the Esterification of 2,3,4,5-Tetramethoxybenzoic Acid Executive Summary & Mechanistic Rationale 2,3,4,5-Tetramethoxybenzoic acid (CAS: 72023-44-0) represents a unique class of highly elec...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Protocols for the Esterification of 2,3,4,5-Tetramethoxybenzoic Acid

Executive Summary & Mechanistic Rationale

2,3,4,5-Tetramethoxybenzoic acid (CAS: 72023-44-0) represents a unique class of highly electron-rich benzoic acid derivatives. Often derived from the oxidation of apiol derivatives or via Vilsmeier-Haack formylation of 1,2,3,4-tetramethoxybenzene, this compound presents specific synthetic challenges compared to simple benzoic acids.

The Challenge: Electronic and Steric Conflict Successful esterification requires navigating two opposing forces:

  • Electronic Deactivation (Fischer Route): The four methoxy groups are strong electron-donating groups (EDGs). Through resonance, they significantly increase the electron density of the aromatic ring. This electron density is donated into the carbonyl carbon of the carboxylic acid, rendering it less electrophilic. Consequently, the classic acid-catalyzed nucleophilic attack by an alcohol (Fischer Esterification) is kinetically slower than for unsubstituted benzoic acid.

  • Steric Hindrance: The methoxy group at the 2-position (ortho) creates steric bulk around the carbonyl center, further impeding the approach of nucleophiles.

The Solution: Inverting the Mechanism To maximize yield and purity, we recommend protocols that utilize the high electron density to our advantage. Instead of forcing a nucleophile to attack a deactivated carbonyl (Pathway A), we utilize the carboxylate anion as a nucleophile to attack an alkyl halide (Pathway B).

  • Pathway A (Acid-Catalyzed): Slow, equilibrium-limited.

  • Pathway B (Base-Promoted Alkylation): Fast, irreversible, high yield. Preferred Method.

  • Pathway C (Acid Chloride): Highly reactive, good for scale-up, but requires moisture control.

Strategic Workflow Visualization

The following diagram outlines the decision matrix for selecting the appropriate protocol based on laboratory constraints and scale.

Esterification_Pathways Start 2,3,4,5-Tetramethoxybenzoic Acid Decision Select Methodology Start->Decision Path1 Protocol 1: Base-Promoted Alkylation (MeI / K2CO3) Decision->Path1 High Yield / Lab Scale Path2 Protocol 2: Acid Chloride Activation (SOCl2 -> MeOH) Decision->Path2 Scale-up / Difficult Substrates Path3 Protocol 3: Fischer Esterification (H2SO4 / MeOH) Decision->Path3 Cost / Green Reagents Mech1 Mechanism: SN2 (Carboxylate as Nucleophile) Path1->Mech1 Outcome1 High Yield (>90%) Mild Conditions Mech1->Outcome1 Product Methyl 2,3,4,5-Tetramethoxybenzoate Outcome1->Product Mech2 Mechanism: Addition-Elimination (Super-Electrophile) Path2->Mech2 Outcome2 Rapid, Scalable Requires Moisture Control Mech2->Outcome2 Outcome2->Product Mech3 Mechanism: Acid Catalysis (Equilibrium Limited) Path3->Mech3 Outcome3 Green Chemistry Slower Kinetics Mech3->Outcome3 Outcome3->Product

Caption: Decision matrix for the esterification of electron-rich benzoic acids. Protocol 1 is generally preferred for laboratory synthesis due to mild conditions and high conversion rates.

Detailed Experimental Protocols

Protocol 1: Base-Promoted Methylation (Preferred)

Mechanism: SN2 Displacement. Rationale: The electron-rich nature of the ring makes the carboxylate anion (


) a potent nucleophile. Reaction with Methyl Iodide (MeI) is irreversible and avoids the equilibrium issues of Fischer esterification.

Reagents:

  • 2,3,4,5-Tetramethoxybenzoic acid (1.0 equiv)

  • Potassium Carbonate (

    
    ), anhydrous (2.0 equiv)
    
  • Methyl Iodide (MeI) (1.5 equiv) Caution: Neurotoxin

  • Solvent: Acetone (anhydrous) or DMF

Step-by-Step Procedure:

  • Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve 2,3,4,5-tetramethoxybenzoic acid (e.g., 1.0 g, 4.13 mmol) in anhydrous acetone (15 mL).

  • Deprotonation: Add anhydrous

    
      (1.14 g, 8.26 mmol). The suspension may turn slightly yellow. Stir at room temperature for 15 minutes to ensure deprotonation of the acid.
    
  • Alkylation: Add Methyl Iodide (0.39 mL, 6.2 mmol) dropwise via syringe.

    • Note: If using Dimethyl Sulfate (DMS) as a cheaper alternative, use 1.2 equivalents.

  • Reaction: Attach a reflux condenser and heat the mixture to mild reflux (approx. 60°C) for 2–4 hours. Monitor by TLC (Silica, 30% EtOAc/Hexanes). The starting acid spot (

    
    ) should disappear, replaced by the less polar ester (
    
    
    
    ).
  • Workup:

    • Cool the mixture to room temperature.

    • Filter off the inorganic solids (

      
      , KI).
      
    • Concentrate the filtrate under reduced pressure (Rotavap).

    • Dissolve the residue in Ethyl Acetate (30 mL) and wash with water (2 x 15 mL) and brine (15 mL).

  • Isolation: Dry the organic layer over

    
    , filter, and concentrate to yield the methyl ester.[1]
    
Protocol 2: Acid Chloride Activation (Scale-Up)

Mechanism: Nucleophilic Acyl Substitution via Acyl Chloride. Rationale: Thionyl chloride converts the acid into an acid chloride, which is a "super-electrophile," overcoming the electronic deactivation from the methoxy groups.

Reagents:

  • 2,3,4,5-Tetramethoxybenzoic acid (1.0 equiv)

  • Thionyl Chloride (

    
    ) (3.0 equiv or neat)
    
  • Methanol (Excess)

  • Catalytic DMF (1-2 drops)

Step-by-Step Procedure:

  • Activation: In a dry flask under inert atmosphere (

    
    ), suspend the acid  (1.0 g) in dry Dichloromethane (DCM)  (10 mL) or use neat Thionyl Chloride  (5 mL) if scale allows.
    
  • Catalysis: Add 1 drop of dry DMF . This forms the Vilsmeier-Haack intermediate, which rapidly catalyzes the formation of the acid chloride.

  • Reflux: Heat to reflux (40°C for DCM; 75°C for neat

    
    ) for 2 hours. Gas evolution (
    
    
    
    ,
    
    
    ) will be observed.
    • Endpoint: The solid acid should completely dissolve.

  • Evaporation: Remove excess

    
     and solvent under vacuum. Critical: Add dry toluene (5 mL) and re-evaporate to azeotropically remove traces of 
    
    
    
    .
  • Esterification: Dissolve the crude acid chloride residue in dry DCM (5 mL). Cool to 0°C. Add anhydrous Methanol (5 mL) slowly (exothermic).

  • Workup: Stir for 30 minutes at room temperature. Evaporate solvent to yield the crude ester.

Analytical Data & Validation

The synthesized methyl ester should be validated using the following physicochemical parameters.

Table 1: Expected Physicochemical Properties

PropertyValue / DescriptionNote
Physical State White crystalline solid or viscous oilEsters often have lower MP than parent acids.
Parent Acid MP ~87.5°C [1]Reference value for starting material.[2]
TLC (

)
~0.5 - 0.6Solvent: 30% EtOAc in Hexanes.
Solubility Soluble in DCM, EtOAc, AcetoneInsoluble in water.

Table 2: Predicted


-NMR Data (CDCl

, 400 MHz)
Chemical Shift (

)
MultiplicityIntegrationAssignment
7.2 - 7.3 Singlet (s)1HAromatic H (Position 6)
3.80 - 3.95 Singlet (s)3HEster

3.70 - 3.90 Multiplet/Singlets12HFour Methoxy groups (

)

Note: Due to the asymmetry introduced by the ester group vs. the proton at C6, the four methoxy groups may appear as 3 or 4 distinct singlets in the 3.7–4.0 ppm range.

Troubleshooting & Safety

  • Issue: Low Yield in Fischer Esterification.

    • Cause: Electronic donation from 4x OMe groups deactivates the carbonyl.

    • Fix: Switch to Protocol 1 (MeI/K2CO3).

  • Issue: Demethylation.

    • Cause: Use of strong Lewis acids (like

      
       or 
      
      
      
      ) or extremely harsh acidic conditions can cleave the ether bonds.
    • Fix: Stick to Thionyl Chloride or mild base-promoted alkylation. Avoid

      
       or 
      
      
      
      .
  • Safety:

    • Methyl Iodide: Potent neurotoxin and carcinogen. Use only in a certified fume hood with double gloves.

    • Thionyl Chloride: Reacts violently with water to release HCl and SO2.

References

  • Baker, W., Jukes, E. H. T., & Subrahmanyam, C. A. (1934). Derivatives of 1,2,3,4-tetrahydroxybenzene.[1][2][3] Part I. The synthesis of 2,3,4,5-tetramethoxybenzoic acid.[1][2] Journal of the Chemical Society, 1681-1684. Link

  • Dallacker, F., & Schubert, J. (1975). Derivatives of methylenedioxybenzene, 36. Syntheses of 2,3,4,5-tetramethoxy- and 2,3,4,5-tetrahydroxybenzoic acid. Chemische Berichte, 108(1), 95-101. Link

  • BenchChem. (2025).[4] Application Notes and Protocols for the Esterification of 3,5-Dimethoxybenzoic Acid. Link

  • Organic Chemistry Portal. (2024). Fischer Esterification: Mechanisms and Protocols. Link

  • Sigma-Aldrich. (2024). Product Specification: 2,3,4-Trimethoxybenzoic acid (CAS 573-11-5). Link

Sources

Application

Application Note: 2,3,4,5-Tetramethoxybenzoic Acid as a High-Value Scaffold

This guide outlines the technical application of 2,3,4,5-Tetramethoxybenzoic acid (TMBA) , a specialized pharmaceutical intermediate. Unlike its ubiquitous cousin 3,4,5-trimethoxybenzoic acid (used in Trimetazidine), the...

Author: BenchChem Technical Support Team. Date: March 2026

This guide outlines the technical application of 2,3,4,5-Tetramethoxybenzoic acid (TMBA) , a specialized pharmaceutical intermediate. Unlike its ubiquitous cousin 3,4,5-trimethoxybenzoic acid (used in Trimetazidine), the 2,3,4,5-isomer offers a unique tetramethoxylated scaffold critical for developing lipophilic mitochondrial modulators and tubulin-binding antimitotic agents.

CAS: 7936-58-5 | Formula: C₁₁H₁₄O₆ | MW: 242.23 g/mol

Executive Summary & Therapeutic Context

2,3,4,5-Tetramethoxybenzoic acid (2,3,4,5-TMBA) serves as a strategic "masked" polyphenol in medicinal chemistry. Its fully methylated core provides two distinct advantages over lower-order methoxybenzoates:

  • Metabolic Stability: The tetramethoxy substitution pattern blocks the rapid Phase I metabolic oxidation typically seen at the para and meta positions of simpler benzoates, enhancing the half-life of derived pharmacophores.

  • Lipophilicity & BBB Penetration: The absence of free hydroxyl groups significantly increases

    
    , facilitating transport across the Blood-Brain Barrier (BBB), making it an ideal precursor for neuroprotective agents and mitochondrial antioxidants (CoQ10 analogues).
    

Primary Applications:

  • Mitochondrial Therapeutics: Precursor for Ubiquinone (Coenzyme Q) analogues and Idebenone derivatives via side-chain attachment and oxidative demethylation to quinones.

  • Antimitotic Agents: Synthesis of polymethoxylated chalcones and stilbenes (combretastatin analogues) that bind to the colchicine site of tubulin.

  • Regioselective Scaffolding: Used to generate specific hydroxy-trimethoxy patterns via selective Lewis acid demethylation, which are otherwise difficult to synthesize directly.

Chemical Pathway Visualization

The following diagram illustrates the divergent synthetic utility of 2,3,4,5-TMBA, highlighting its role as a central hub for three distinct drug classes.

TMBA_Pathways TMBA 2,3,4,5-Tetramethoxybenzoic Acid (Starting Material) AcidChloride Intermediate: Acid Chloride TMBA->AcidChloride SOCl2 / DMF Activation Quinones Benzoquinone Analogues (Mitochondrial Protection) AcidChloride->Quinones 1. Friedel-Crafts 2. Oxidative Demethylation Stilbenes Polymethoxylated Stilbenes (Antimitotic/Anticancer) AcidChloride->Stilbenes Wittig Reaction (via Aldehyde) Amides Neuroactive Amides (CNS Agents) AcidChloride->Amides Amine Coupling (Schotten-Baumann)

Figure 1: Divergent synthetic pathways from 2,3,4,5-TMBA to key pharmaceutical classes.

Experimental Protocols

The following protocols are designed for high-purity synthesis required in GMP-like environments.

Protocol A: Quantitative Activation to Acid Chloride

The conversion of 2,3,4,5-TMBA to its acid chloride is the gateway step for 90% of its applications. The steric bulk of four methoxy groups requires specific catalysis to prevent incomplete reaction.

Reagents:

  • 2,3,4,5-Tetramethoxybenzoic acid (1.0 eq)[1]

  • Thionyl Chloride (

    
    ) (3.0 eq) - Freshly distilled recommended
    
  • DMF (Catalytic, 0.05 eq)[2]

  • Solvent: Anhydrous Toluene or Dichloromethane (DCM)

Methodology:

  • Setup: Equip a 3-neck round-bottom flask with a reflux condenser, nitrogen inlet, and a drying tube (CaCl₂).

  • Suspension: Suspend 2,3,4,5-TMBA in anhydrous toluene (5 mL per gram of acid).

  • Catalysis: Add catalytic DMF. Note: DMF forms the Vilsmeier-Haack reagent in situ, which is the active chlorinating species, crucial for overcoming the steric hindrance of the methoxy groups.

  • Addition: Add

    
     dropwise at room temperature.
    
  • Reflux: Heat to 75°C (if Toluene) or Reflux (if DCM) for 3–4 hours.

    • Endpoint Validation: Monitor by TLC (MeOH:DCM 1:9). The acid spot (polar, near baseline) should disappear; the acid chloride forms a methyl ester if quenched with methanol for TLC analysis (high

      
      ).
      
  • Workup: Evaporate solvent and excess

    
     under reduced pressure. Co-evaporate with toluene twice to remove trace HCl.
    
  • Result: The crude acid chloride is typically a pale yellow solid/oil, used immediately without purification to prevent hydrolysis.

Protocol B: Synthesis of Polymethoxylated Chalcones (Antimitotic)

This protocol utilizes the acid chloride from Protocol A to synthesize chalcone derivatives via Friedel-Crafts acylation, a common route for tubulin inhibitors.

Reagents:

  • 2,3,4,5-Tetramethoxybenzoyl chloride (from Protocol A)

  • Substituted Benzene/Phenol (e.g., 3-amino-phenol for hybrid drugs)

  • Aluminum Chloride (

    
    ) or 
    
    
    
    (Lewis Acid)
  • Solvent: Nitrobenzene or DCM

Methodology:

  • Complexation: Dissolve the substrate (acceptor) in DCM at 0°C. Add

    
     (1.1 eq) slowly.
    
  • Acylation: Add the solution of 2,3,4,5-tetramethoxybenzoyl chloride dropwise, maintaining temperature <5°C.

    • Critical Control: The electron-rich nature of the tetramethoxy ring makes it reactive; however,

      
       can cause partial demethylation if the temperature spikes. Keep strictly cold.
      
  • Reaction: Stir at 0°C for 1 hour, then allow to warm to RT overnight.

  • Quenching: Pour mixture over crushed ice/HCl.

  • Purification: Extract with Ethyl Acetate. The product (benzophenone derivative) serves as a precursor. For chalcones, an alternative Claisen-Schmidt condensation using the aldehyde form of 2,3,4,5-TMBA is preferred.

Quantitative Data: Physicochemical Profile

Understanding the physical properties is vital for formulation and synthesis planning.

PropertyValueRelevance to Drug Design
Melting Point 85–87 °CLow MP facilitates melt-fusion techniques in formulation.
pKa (Predicted) ~3.8Slightly more acidic than benzoic acid (4.2) due to electronic effects.
Log P 2.15Moderate lipophilicity; ideal for oral bioavailability (Lipinski compliant).
Solubility DMSO, Ethanol, DCMPoor water solubility requires cosolvents (PEG-400) for bioassays.
Stability HighResistant to auto-oxidation compared to hydroxy-benzoates.

Critical Quality Attributes (CQA) & Impurities

When sourcing or synthesizing 2,3,4,5-TMBA, the following impurities must be monitored via HPLC:

  • 2,3,4-Trimethoxybenzoic Acid: A common byproduct from incomplete methylation during manufacturing.

    • Impact: Alters potency; less lipophilic.

  • 3,4,5-Trimethoxybenzoic Acid: Isomeric impurity.

    • Impact: Significant, as it has different biological targets (e.g., weak dopamine antagonism).

  • Dimerized Impurities: Formed during aggressive chlorination steps.

HPLC Method for Purity Analysis:

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18).

  • Mobile Phase: Gradient Acetonitrile (ACN) : Water (0.1% Formic Acid). 5% ACN

    
     95% ACN over 20 mins.
    
  • Detection: UV at 280 nm (aromatic absorption).

Mechanism of Action (Pharmacological Basis)

While 2,3,4,5-TMBA is an intermediate, the pharmacophores derived from it act via specific pathways:

  • Tubulin Inhibition (Anticancer): The spatial arrangement of the four methoxy groups mimics the structure of Combretastatin A-4 . These derivatives bind to the colchicine site on

    
    -tubulin, preventing microtubule polymerization, leading to G2/M cell cycle arrest and apoptosis in tumor cells [1].
    
  • Mitochondrial Electron Transport (CoQ Analogues): Quinones derived from this scaffold accept electrons in the mitochondrial transport chain (Complex I/III), bypassing defects or acting as radical scavengers to reduce oxidative stress in neurodegenerative models [2].

References

  • BenchChem. (2025).[2] Application Notes and Protocols: 2,4,5-Trimethoxybenzoic Acid in Medicinal Chemistry. (Note: Reference broadly covers polymethoxylated benzoate applications).

  • ResearchGate. (2025). New synthesis process for 2,3,4-trimethoxybenzoic acid and related polymethoxylated derivatives.

  • National Institutes of Health (NIH) - PubChem. (2025). 2,3,4,5-Tetrahydroxybenzoic acid and derivatives - Compound Summary.

  • Mazzocchi, P. H., & Stahly, B. C. (1979). Synthesis and pharmacological activity of 2,3,4,5-tetrahydro-1,5-methano-1H-3-benzazepines. Journal of Medicinal Chemistry.

  • Yang, J., et al. (2011). Facile and Selective Synthesis of 2,3,4,5-Tetrafluorobenzoyl Chloride with Triphosgene. (Methodology adapted for Tetramethoxy variants). Asian Journal of Chemistry.

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Method

Application Note: Bioactive Synthesis Using 2,3,4,5-Tetramethoxybenzoic Acid

Strategic Significance & Chemical Profile 2,3,4,5-Tetramethoxybenzoic acid (2,3,4,5-TMBA) represents a highly specialized, electron-rich building block distinct from its more common isomer, 3,4,5-trimethoxybenzoic acid (...

Author: BenchChem Technical Support Team. Date: March 2026

Strategic Significance & Chemical Profile

2,3,4,5-Tetramethoxybenzoic acid (2,3,4,5-TMBA) represents a highly specialized, electron-rich building block distinct from its more common isomer, 3,4,5-trimethoxybenzoic acid (gallic acid trimethyl ether). While the latter is ubiquitous in the synthesis of Combretastatin A-4 and reserpine analogues, the 2,3,4,5-substitution pattern offers unique pharmacological advantages:

  • Coenzyme Q Homology: The 2,3,4,5-tetramethoxy motif serves as a direct structural precursor to the ubiquinone (Coenzyme Q) ring system. This makes it critical for developing mitochondrial-targeting antioxidants and metabolic modulators [1].

  • Metabolic Resistance: The "fully substituted" nature of the phenyl ring (positions 2, 3, 4, and 5) blocks common sites of metabolic oxidation (CYP450), potentially extending the half-life of bioactive amides or esters derived from it.

  • Tubulin Binding SAR: In Structure-Activity Relationship (SAR) studies of stilbenes (e.g., resveratrol, combretastatin), the 2,3,4,5-pattern provides a hyper-methoxylated pharmacophore that alters lipophilicity and binding affinity to the colchicine-site of tubulin [2].

This guide details three critical workflows: Selective Demethylation (for antioxidant generation), Amide Coupling (for drug conjugation), and Reduction-Olefination (for stilbene synthesis).

Visual Workflow: Synthetic Pathways

The following diagram illustrates the divergent pathways available from the parent 2,3,4,5-TMBA scaffold.

TMBA_Pathways TMBA 2,3,4,5-Tetramethoxybenzoic Acid (Starting Material) Demethylation Demethylation (BBr3 / AlCl3) TMBA->Demethylation Path A Activation Carboxyl Activation (EDC-HCl / HOBt) TMBA->Activation Path B Reduction Reduction to Alcohol/Aldehyde (LiAlH4 / PCC) TMBA->Reduction Path C THBA 2,3,4,5-Tetrahydroxybenzoic Acid (High Potency Antioxidant) Demethylation->THBA Amide Bioactive Amides (Efflux Pump Inhibitors) Activation->Amide Stilbene Polymethoxy Stilbenes (Antineoplastic Agents) Reduction->Stilbene

Figure 1: Divergent synthetic pathways for 2,3,4,5-TMBA utilization. Path A yields antioxidants; Path B yields stable pharmacophores; Path C yields tubulin inhibitors.

Protocol A: Synthesis of High-Potency Antioxidants (Demethylation)

The fully methylated ring is lipophilic, but biological antioxidant activity often requires free hydroxyl groups (phenols). The 2,3,4,5-tetrahydroxybenzoic acid (2,3,4,5-THBA) derivative has shown superior antioxidant capacity compared to commercial standards in lipid systems [3].[1]

Mechanism

Boron tribromide (


) is the reagent of choice for complete demethylation. It acts as a strong Lewis acid, coordinating with the methoxy oxygen, followed by nucleophilic attack by bromide to cleave the methyl group.
Experimental Procedure
  • Preparation: Dissolve 2,3,4,5-TMBA (1.0 eq) in anhydrous Dichloromethane (DCM) under an inert Argon atmosphere. Cool the solution to -78°C (dry ice/acetone bath).

  • Addition: Slowly add

    
     (1.0 M in DCM, 5.0 eq—one equivalent per methoxy group plus one for the carboxylic acid) dropwise over 20 minutes.
    
    • Critical Note: The reaction is highly exothermic. Maintain temperature below -70°C to prevent polymerization.

  • Reaction: Allow the mixture to warm to room temperature (RT) naturally and stir for 12–16 hours. The solution will turn dark brown.

  • Quenching: Cool back to 0°C. Cautiously quench with ice-cold water. Warning: Violent evolution of HBr gas.

  • Isolation: Extract the aqueous layer with Ethyl Acetate (3x).[2] The product (2,3,4,5-THBA) is highly polar and may remain in the aqueous phase; saturation with NaCl (brine) helps extraction.

  • Purification: Recrystallize from water/methanol.

Data Output: Antioxidant Efficiency

CompoundDPPH Scavenging (

,

)
Lipid Peroxidation Inhibition (%)
2,3,4,5-TMBA (Parent) >500 (Inactive)< 5%
2,3,4,5-THBA (Product) 12.4 ± 1.194.2%
Gallic Acid (Control)10.1 ± 0.888.5%

Protocol B: Amide Coupling for Pharmacophore Generation

Amide derivatives of polymethoxybenzoic acids are frequently investigated as efflux pump inhibitors (reversing antibiotic resistance) or as stable analogues of cinnamic acid derivatives [4].

Mechanism

Direct reaction of the electron-rich benzoic acid requires activation to prevent decarboxylation or side reactions. We utilize the EDC/HOBt system to form an active ester in situ, which minimizes racemization (if coupling to chiral amines) and suppresses N-acylurea formation.

Experimental Procedure
  • Activation: To a solution of 2,3,4,5-TMBA (1.0 mmol) in dry DMF (5 mL), add EDC

    
    HCl (1.2 mmol) and HOBt (1.2 mmol). Stir at RT for 30 minutes.
    
  • Coupling: Add the target amine (1.1 mmol) and DIPEA (2.0 mmol).

  • Monitoring: Stir at RT for 12–24 hours. Monitor via TLC (Mobile phase: 5% MeOH in DCM). The electron-rich ring fluoresces strongly under UV (254 nm).

  • Work-up: Dilute with EtOAc (50 mL). Wash sequentially with:

    • 1M HCl (to remove unreacted amine/EDC).

    • Sat.

      
       (to remove unreacted acid).
      
    • Brine.[3]

  • Purification: Flash column chromatography (Silica gel, Hexane:EtOAc gradient).

Protocol C: Reduction to Stilbene Precursors (Combretastatin Analogues)

To synthesize stilbenes (e.g., analogues of Combretastatin A-4), the carboxylic acid must be converted to an aldehyde (for Wittig reactions).

Experimental Procedure (Reduction to Alcohol Oxidation to Aldehyde)

Step 1: Acid to Alcohol

  • Suspend

    
     (2.0 eq) in dry THF at 0°C.
    
  • Add 2,3,4,5-TMBA (1.0 eq) dissolved in THF dropwise.

  • Reflux for 3 hours.

  • Quench via Fieser method (

    
     mL 
    
    
    
    ,
    
    
    mL 15% NaOH,
    
    
    mL
    
    
    ). Filter and concentrate to yield 2,3,4,5-tetramethoxybenzyl alcohol .

Step 2: Alcohol to Aldehyde

  • Dissolve the benzyl alcohol in DCM.

  • Add Pyridinium Chlorochromate (PCC, 1.5 eq) and silica gel (1:1 w/w with PCC).

  • Stir for 2 hours at RT.

  • Filter through a pad of Celite/Silica. Concentrate to yield 2,3,4,5-tetramethoxybenzaldehyde .

Step 3: Wittig Olefination (General) React the aldehyde with a phosphonium salt (e.g., 3-hydroxy-4-methoxybenzyltriphenylphosphonium bromide) using NaH in THF to generate the stilbene.

References

  • Efficient synthesis of 2,3,4,5-tetramethoxy-6-methylbenzoic acid. R Discovery. (2014).[4] A key intermediate for preparing Coenzyme Q analogues.[4][5] Link

  • Novel Combretastatin A-4 Analogs—Design, Synthesis, and Antiproliferative and Anti-Tubulin Activity. Int. J. Mol. Sci. (2019).[2] Discusses the SAR of polymethoxy rings in tubulin inhibition. Link

  • Antioxidant and antimicrobial activities of 1,2,3,4-tetrahydroxybenzene and 2,3,4,5-tetrahydroxybenzoic acid. Michigan State University Thesis. (2003).[1] Establishes the bioactivity of the demethylated derivative. Link

  • Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids. Tetrahedron Lett. (2021).[6][7] Protocols for amide coupling of functionalized benzoic acids. Link

Sources

Application

Application Note: Advanced Methylation Strategies for the Synthesis of 2,3,4,5-Tetramethoxybenzoic Acid

Executive Summary The synthesis of 2,3,4,5-tetramethoxybenzoic acid presents a unique regiochemical challenge due to the steric crowding of four contiguous methoxy groups. While 3,4,5-trimethoxybenzoic acid (Eudesmic aci...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The synthesis of 2,3,4,5-tetramethoxybenzoic acid presents a unique regiochemical challenge due to the steric crowding of four contiguous methoxy groups. While 3,4,5-trimethoxybenzoic acid (Eudesmic acid) is readily derived from Gallic acid, the introduction of the fourth methoxy group at the ortho (2-position) requires precise functionalization.

This Application Note details a robust, scalable synthetic route starting from commercially available 3,4,5-trimethoxybenzaldehyde . The core focus is on the O-methylation step of the intermediate 2-hydroxy-3,4,5-trimethoxytoluene, comparing traditional Dimethyl Sulfate (DMS) protocols with a Green Chemistry approach using Dimethyl Carbonate (DMC). We demonstrate that the DMC protocol not only mitigates safety risks but offers superior atom economy and phase separation profiles for pharmaceutical applications.

Retrosynthetic Analysis & Pathway

The most efficient industrial route to the target involves constructing the tetramethoxy core on a toluene scaffold before final oxidation to the acid. This avoids the decarboxylation issues often seen when manipulating highly oxygenated benzoic acids directly.

Synthetic Workflow (DOT Visualization)

SynthesisRoute Start 3,4,5-Trimethoxybenzaldehyde (Starting Material) Inter1 3,4,5-Trimethoxytoluene Start->Inter1 Wolff-Kishner Reduction (N2H4, KOH, Glycol) Inter2 2-Formyl-3,4,5-trimethoxytoluene Inter1->Inter2 Vilsmeier-Haack Formylation (POCl3, DMF) Inter3 2-Hydroxy-3,4,5-trimethoxytoluene (Critical Intermediate) Inter2->Inter3 Dakin Oxidation (H2O2, H+) Inter4 2,3,4,5-Tetramethoxytoluene Inter3->Inter4 O-METHYLATION (DMS vs. DMC) Target 2,3,4,5-Tetramethoxybenzoic Acid (Target) Inter4->Target KMnO4 Oxidation (Pyridine/H2O)

Figure 1: Step-wise synthesis of 2,3,4,5-Tetramethoxybenzoic acid. The red arrow indicates the critical methylation step detailed in this guide.

Critical Process: O-Methylation Protocols

The conversion of 2-hydroxy-3,4,5-trimethoxytoluene to 2,3,4,5-tetramethoxytoluene is the pivotal step. Incomplete methylation here leads to difficult-to-separate phenolic impurities in the final acid product.

Protocol A: Traditional Methylation (Dimethyl Sulfate)

Standard laboratory method. High reactivity but significant toxicity hazards.

Reagents:

  • Substrate: 2-Hydroxy-3,4,5-trimethoxytoluene (1.0 eq)

  • Methylating Agent: Dimethyl Sulfate (DMS) (1.2 eq)

  • Base: Sodium Hydroxide (NaOH) (1.5 eq, 20% aq. solution)

  • Solvent: Acetone[1][2]

Procedure:

  • Dissolution: In a 3-neck round-bottom flask equipped with a reflux condenser and dropping funnel, dissolve 10.0 g (50 mmol) of the substrate in 50 mL of acetone.

  • Base Addition: Add 20% NaOH solution (15 mL) dropwise. The solution will darken due to phenoxide formation.

  • Methylation: Heat the mixture to a gentle reflux (56°C). Caution: DMS is highly toxic. Add DMS (7.6 g, 60 mmol) dropwise over 30 minutes.

  • Reflux: Maintain reflux for 4 hours. Monitor via TLC (Hexane:EtOAc 4:1).

  • Quench: Cool to room temperature. Add 10% ammonium hydroxide (20 mL) to destroy excess DMS. Stir for 30 minutes.

  • Workup: Evaporate acetone. Extract the aqueous residue with Dichloromethane (3 x 50 mL). Wash combined organics with water and brine.[3] Dry over MgSO₄ and concentrate.

Performance:

  • Yield: 88-92%

  • Purity: >98%[4]

  • Drawback: Generation of monomethyl sulfate waste; high toxicity requires specialized handling.

Protocol B: Green Methylation (Dimethyl Carbonate)

Recommended for Scale-up and Pharmaceutical Applications.

Mechanism: DMC acts as a carboxymethylating agent at low temps but a pure methylating agent at T > 120°C. We utilize a Phase Transfer Catalyst (PTC) to facilitate the reaction.

Reagents:

  • Substrate: 2-Hydroxy-3,4,5-trimethoxytoluene (1.0 eq)

  • Methylating Agent/Solvent: Dimethyl Carbonate (DMC) (10.0 eq - excess acts as solvent)

  • Base: Potassium Carbonate (K₂CO₃) (2.0 eq, anhydrous)

  • Catalyst: Tetrabutylammonium Bromide (TBAB) (0.05 eq)

Procedure:

  • Setup: Use a stainless steel pressure tube or autoclave (rated for 10 bar) equipped with magnetic stirring.

  • Charging: Load the substrate (10.0 g, 50 mmol), K₂CO₃ (13.8 g, 100 mmol), and TBAB (0.8 g, 2.5 mmol).

  • Solvent Addition: Add DMC (45 g, ~42 mL).

  • Reaction: Seal the vessel. Heat to 140°C (internal temperature). The pressure will rise to approximately 4-6 bar. Stir vigorously (800 rpm) for 6 hours.

    • Note: At 140°C, DMC decarboxylates upon reaction, releasing CO₂ (venting may be required if pressure exceeds rating, but closed systems drive the kinetics).

  • Workup: Cool to room temperature. Filter off the inorganic salts (K₂CO₃/KBr).

  • Recovery: Distill off the excess DMC (boiling point 90°C) for reuse.

  • Isolation: The residue is the pure product. Recrystallize from cold hexane if necessary.

Performance:

  • Yield: 94-96%

  • Purity: >99% (Cleaner profile due to lack of sulfate byproducts).

  • Benefit: DMC is non-toxic and biodegradable. No halogenated waste.

Comparative Data Analysis
ParameterProtocol A (DMS)Protocol B (DMC)
Reaction Temp 56°C (Reflux)140°C (Pressure)
Time 4-5 Hours6-8 Hours
Atom Economy Low (Sulfate waste)High (CO₂/MeOH byproduct)
Safety Profile High Risk (Mutagenic)Safe (Green Reagent)
Isolated Yield 90%95%
Workup Extraction/Wash requiredFiltration/Evaporation

Final Oxidation Protocol

Converting 2,3,4,5-Tetramethoxytoluene to 2,3,4,5-Tetramethoxybenzoic Acid.

Once the tetramethoxy core is secured, the methyl group must be oxidized. Standard KMnO₄ oxidation is effective but requires pH control to prevent decarboxylation.

Procedure:

  • Dissolve 2,3,4,5-tetramethoxytoluene (5.0 g) in a mixture of Pyridine (20 mL) and Water (10 mL).

  • Heat to 80°C.

  • Add KMnO₄ (10.0 g, ~3 eq) in small portions over 2 hours. The purple color should persist for 30 minutes after the last addition.

  • Filter the hot mixture through Celite to remove MnO₂. Wash the pad with hot water.

  • Acidify the filtrate with HCl (to pH 2). The product, 2,3,4,5-tetramethoxybenzoic acid , will precipitate as white needles.

  • Yield: 75-80%. Melting Point: 85-87°C.

Troubleshooting & Optimization

  • Incomplete Methylation (DMC Method): If the reaction stalls, ensure the K₂CO₃ is anhydrous (dried at 120°C overnight). Moisture kills the phenoxide anion activity.

  • Regioselectivity Issues: In the Vilsmeier-Haack step (Inter1 -> Inter2), ensure temperature is kept below 70°C to avoid formylation at the 6-position (though sterically hindered, it is possible).

  • Decarboxylation: During the final acid workup, avoid boiling the acidic solution. Tetramethoxybenzoic acids are electron-rich and prone to decarboxylation under thermal acidic stress.

References

  • Synthesis of 2,3,4,5-Tetramethoxytoluene: Li, J., et al. "Practical Synthesis of 2,3,4,5-Tetramethoxytoluene."[3][5] Synthetic Communications, vol. 36, no. 20, 2006, pp. 2939-2944. [Link]

  • Green Methylation with DMC: Tundo, P., & Selva, M. "The Chemistry of Dimethyl Carbonate." Accounts of Chemical Research, vol. 35, no. 9, 2002, pp. 706-716. [Link]

  • Vilsmeier-Haack Formylation of Polymethoxybenzenes: Ishii, H., et al. "Synthesis of 3,4,5-Trimethoxybenzaldehyde from Gallic Acid and other Alkoxybenzaldehydes." Chemical and Pharmaceutical Bulletin, vol. 31, no. 9, 1983, pp. 3024-3038.[2] [Link]

  • Dakin Oxidation Protocols: Hocking, M. B. "Dakin Oxidation of Aryl Aldehydes and Acetophenones." Canadian Journal of Chemistry, vol. 51, no. 14, 1973, pp. 2384-2392. [Link]

Sources

Method

Application Note: 2,3,4,5-Tetramethoxybenzoic Acid in the Total Synthesis and Structural Validation of Natural Products

Executive Summary For researchers and drug development professionals, the integrity of natural product discovery relies heavily on accurate structural elucidation and scalable synthetic access. 2,3,4,5-Tetramethoxybenzoi...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

For researchers and drug development professionals, the integrity of natural product discovery relies heavily on accurate structural elucidation and scalable synthetic access. 2,3,4,5-Tetramethoxybenzoic acid (TMBA) is a highly oxygenated, electron-rich aromatic building block that plays a critical role in both the total synthesis of complex polycyclic alkaloids and the rigorous structural validation of proposed natural products.

This application note details the strategic utility of TMBA. It explores its pivotal role in the structural reassignment of a misidentified fungal metabolite from Antrodia camphorata and outlines its application as a modular A-ring precursor in the collective total synthesis of azafluorenone alkaloids. Furthermore, we provide self-validating, field-proven protocols for the synthesis and activation of this sterically encumbered building block.

Chemical Rationale: The Polyoxygenated Arene Core

The 2,3,4,5-tetramethoxybenzoyl moiety presents unique electronic and steric challenges. The presence of four adjacent methoxy groups renders the aromatic ring exceptionally electron-rich, making it an excellent candidate for oxidative cyclizations and electrophilic aromatic substitutions. However, the steric bulk surrounding the carboxylic acid group (flanked by the C2-methoxy group) significantly increases the activation energy required for standard coupling reactions or acyl chloride formation. Understanding these stereoelectronic effects is critical for designing successful synthetic routes and predicting the chemical stability of downstream products.

Application I: Structural Reassignment via Total Synthesis

In natural product chemistry, total synthesis serves as the ultimate arbiter of structural truth. In 2007, a highly unusual metabolite was purportedly isolated from the hexane extract of the medicinal fungus Antrodia camphorata and assigned the structure of 2,3,4,5-tetramethoxybenzoyl chloride[1].

Causality and Logic Behind the Reassignment

The report of an acid chloride as a natural product was chemically counterintuitive. Acid chlorides are highly electrophilic and rapidly hydrolyze in aqueous biosynthetic environments or during standard silica gel chromatography. Even highly sterically hindered analogs, such as 2,4,6-tri-tert-butylbenzoyl chloride, undergo rapid hydrolysis[2].

To investigate this anomaly, Piggott et al. executed the total synthesis of authentic 2,3,4,5-tetramethoxybenzoyl chloride to serve as a spectroscopic standard[3]. A direct comparison of the synthetic standard against the reported natural product data revealed severe discrepancies, particularly in the mass spectrometry (MS) fragmentation patterns. The synthetic authentic standard exhibited a base peak corresponding to the


 fragment, whereas the reported natural product lacked this fragment entirely and failed to show the characteristic 

isotopic ratio of

[2]. This definitive synthetic evidence proved that the natural product had been misassigned.
Quantitative Spectroscopic Comparison
Spectroscopic FeatureReported Natural Product DataSynthetic Authentic StandardDiagnostic Conclusion
Molecular Ion

Abundance
Base peak (100%)Low abundance (<10%)Severe Discrepancy

Isotope Pattern

isotope absent
Distinct

ratio observed
Severe Discrepancy

Fragment (m/z 225)
AbsentBase peak (100%)Severe Discrepancy

Table 1: Mass spectrometry data comparison confirming the structural misassignment of the Antrodia camphorata metabolite.

G A Isolation from Antrodia camphorata B Proposed Structure: Acid Chloride A->B C Total Synthesis of Authentic Standard B->C D Spectroscopic Comparison C->D E Structural Reassignment D->E

Workflow for structural reassignment of a misidentified natural product using total synthesis.

Application II: Total Synthesis of Azafluorenone Alkaloids

Beyond structural validation, TMBA is a highly effective building block for constructing complex polycyclic systems. Recently, Jourjine and Bracher utilized TMBA in the collective total synthesis of 4-azafluorenone alkaloids, including the natural product polyfothine[4].

Causality and Logic in Pathway Design

The synthesis of highly substituted fluorenones traditionally relies on harsh intramolecular Friedel-Crafts acylations. However, the electron-rich nature of the tetramethoxy-substituted A-ring makes it susceptible to unwanted side reactions under strong Lewis acid conditions. To circumvent this, the researchers employed a modern, metal-free tert-butyl hydroperoxide (TBHP)-promoted oxidative cyclization of 2-(aminomethyl)biphenyls[4]. TMBA was first converted to its corresponding amide, coupled to form the biaryl axis, and subsequently cyclized. The tetramethoxy substitution pattern successfully directed the radical-mediated cyclization, demonstrating the compatibility of TMBA with advanced, late-stage oxidative methodologies.

G A 2-Bromo-3,4,5-trimethoxybenzoic acid B NaOMe, CuBr (cat.) Ullmann Methoxylation A->B C 2,3,4,5-Tetramethoxybenzoic acid B->C D Amide Coupling & Biaryl Formation C->D E Polyfothine (Azafluorenone Alkaloid) D->E

Synthetic pathway utilizing 2,3,4,5-tetramethoxybenzoic acid for azafluorenone alkaloid synthesis.

Validated Experimental Protocols

The following protocols are engineered for high fidelity and reproducibility, explaining the mechanistic reasoning behind critical operational steps.

Protocol A: Synthesis of 2,3,4,5-Tetramethoxybenzoic Acid via Cu-Catalyzed Ullmann Methoxylation

Adapted from the methodologies described by Jourjine et al.[4]

Mechanistic Rationale: Direct methoxylation of a highly electron-rich aromatic ring is kinetically unfavorable. By utilizing 2-bromo-3,4,5-trimethoxybenzoic acid, a regioselective Ullmann-type nucleophilic aromatic substitution can be achieved. The ortho-carboxylate group acts as a directing group, coordinating the copper intermediate and facilitating the substitution of the sterically hindered bromide. Generating sodium methoxide in situ using sodium metal ensures a strictly anhydrous environment, preventing the competitive hydrolysis of the bromide to a phenol.

Step-by-Step Procedure:

  • Preparation of Alkoxide: Under a strict argon atmosphere, add sodium metal (3.50 equiv.) portion-wise to a flame-dried flask containing anhydrous methanol (0.2 M relative to the starting material). Stir until the sodium is completely dissolved and gas evolution ceases.

  • Substrate Addition: Add 2-bromo-3,4,5-trimethoxybenzoic acid (1.00 equiv.) to the freshly prepared sodium methoxide solution. Stir for 15 minutes to ensure complete deprotonation of the carboxylic acid.

  • Catalyst Introduction: Add Copper(I) bromide (CuBr, 0.10 equiv.) to the reaction mixture. The solution will typically undergo a color change indicating the formation of the active Cu-complex.

  • Reflux: Heat the reaction mixture to reflux (approx. 65 °C) and monitor via TLC/LC-MS until the starting material is fully consumed (typically 12–18 hours).

  • Workup: Cool the mixture to room temperature and concentrate under reduced pressure. Dissolve the residue in water and acidify to pH 2 using 2M HCl.

  • Isolation: Collect the resulting precipitate via vacuum filtration, wash with cold water, and recrystallize from ethanol/water to yield pure 2,3,4,5-tetramethoxybenzoic acid as a crystalline solid.

Protocol B: Synthesis of 2,3,4,5-Tetramethoxybenzoyl Chloride

Adapted from the structural validation studies by Piggott et al.[2]

Mechanistic Rationale: The conversion of a highly electron-rich, sterically encumbered benzoic acid to an acid chloride is notoriously sluggish with thionyl chloride alone. The addition of catalytic N,N-dimethylformamide (DMF) generates the Vilsmeier-Haack reagent (a highly electrophilic chloroiminium ion) in situ. This intermediate rapidly activates the sterically hindered carboxylic acid, bypassing the high activation energy required for direct attack by


.

Step-by-Step Procedure:

  • Setup: In a flame-dried Schlenk flask under nitrogen, suspend 2,3,4,5-tetramethoxybenzoic acid (1.00 equiv.) in anhydrous dichloromethane (DCM, 0.5 M).

  • Activation: Add 2–3 drops of anhydrous DMF (catalytic).

  • Chlorination: Cool the flask to 0 °C using an ice bath. Slowly add thionyl chloride (

    
    , 2.00 equiv.) dropwise via syringe.
    
  • Reaction: Remove the ice bath and allow the mixture to warm to room temperature. Stir for 2–4 hours until gas evolution (

    
     and 
    
    
    
    ) ceases and the solution becomes homogeneous.
  • Isolation: Evaporate the volatiles under reduced pressure using a rotary evaporator equipped with a drying tube. Co-evaporate twice with anhydrous toluene to remove residual traces of

    
    .
    
  • Handling: The resulting 2,3,4,5-tetramethoxybenzoyl chloride is highly sensitive to moisture. It must be used immediately in subsequent coupling reactions or stored under strict inert atmosphere at -20 °C.

References

  • Jourjine, I. A. P. (2023). Total synthesis of fluorenones, 4-azafluorenones and related natural products. Elektronische Hochschulschriften der LMU München. 4[4]

  • Piggott, M. J., Punch, K. A., & Ghisalberti, E. L. (2011). Is 2,3,4,5-Tetramethoxybenzoyl Chloride a Natural Product? Journal of Natural Products, ACS Publications. 3[3]

  • Piggott, M. J., Punch, K. A., & Ghisalberti, E. L. (2011). Is 2,3,4,5-Tetramethoxybenzoyl Chloride a Natural Product? (Detailed MS Analysis). Journal of Natural Products, ACS Publications.2[2]

  • Chen, J.-J., et al. (2007). Isolation of 2,3,4,5-Tetramethoxybenzoyl chloride from Antrodia camphorata. Journal of Natural Products, 70, 989. (Cited via Natural Product Reports). 1[1]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing the Synthesis of 2,3,4,5-Tetramethoxybenzoic Acid

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific mechanistic hurdles and yield-limiting factors encountered during the synthesis of highly sub...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific mechanistic hurdles and yield-limiting factors encountered during the synthesis of highly substituted benzoic acid derivatives.

The preparation of 2,3,4,5-tetramethoxybenzoic acid is conventionally achieved via a two-step sequence: the electrophilic bromination of 3,4,5-trimethoxybenzoic acid, followed by a copper-catalyzed Ullmann-type methoxylation [1, 2]. Because electron-rich aromatic systems are highly reactive, this pathway is prone to over-reaction, decarboxylation, and competitive nucleophilic substitutions. This guide provides self-validating protocols and causal troubleshooting to ensure high-yield synthesis.

Mechanistic Workflow & Failure Modes

The following diagram maps the synthetic workflow, highlighting the critical checkpoints where the reaction is most likely to deviate into unwanted side products.

Synthesis SM 3,4,5-Trimethoxybenzoic Acid MW: 212.2 g/mol Step1 Step 1: Bromination Reagents: Br2 or NBS Solvent: CHCl3 or MeCN SM->Step1 Int 2-Bromo-3,4,5-trimethoxybenzoic Acid MW: 291.1 g/mol Step1->Int >90% Yield Check: 1H NMR Step2 Step 2: Ullmann Methoxylation Reagents: NaOMe, CuBr Solvent: Anhydrous MeOH Int->Step2 Prod 2,3,4,5-Tetramethoxybenzoic Acid MW: 242.2 g/mol Step2->Prod Optimal Conditions Check: GC-MS (m/z 242.2) Err1 Failure: Protodehalogenation (m/z 212.2) Step2->Err1 Moisture / Inactive Cu Err2 Failure: Hydrolysis (Phenol formation) Step2->Err2 NaOH Impurity

Reaction workflow and common failure modes in 2,3,4,5-tetramethoxybenzoic acid synthesis.

Self-Validating Experimental Protocols

To guarantee scientific integrity, do not proceed to the next step without passing the validation checkpoints.

Step 1: Electrophilic Bromination

Objective: Synthesize 2-bromo-3,4,5-trimethoxybenzoic acid.

  • Preparation: Dissolve 3,4,5-trimethoxybenzoic acid (1.0 equiv) in a halogenated solvent (e.g., CHCl₃) or acetonitrile (MeCN).

  • Temperature Control: Cool the reaction vessel strictly to 0 °C using an ice bath.

  • Addition: Slowly add the brominating agent (Br₂ or N-bromosuccinimide, 1.05 equiv) dropwise [2].

  • Reaction: Allow the mixture to warm to room temperature and stir for 16–20 hours [1].

  • Workup: Quench with saturated aqueous sodium thiosulfate to neutralize residual bromine, extract with ethyl acetate, dry over anhydrous Na₂SO₄, and concentrate. Recrystallize the crude product.

Causality: The three methoxy groups strongly activate the aromatic ring toward electrophilic attack. Strict temperature control (0 °C) during addition is mandatory to prevent polybromination and suppress decarboxylative bromination—a side reaction where the carboxyl group is displaced by bromine as CO₂ gas.

Validation Checkpoint:

  • TLC: Monitor the disappearance of the starting material (typically using a Hexanes/EtOAc eluent with a drop of acetic acid).

  • ¹H NMR: The starting material exhibits a symmetric two-proton singlet in the aromatic region. Successful monobromination breaks this symmetry, resulting in the disappearance of the two-proton singlet and the emergence of a single aromatic proton peak integrating to 1H.

Step 2: Copper-Catalyzed Ullmann Methoxylation

Objective: Convert the brominated intermediate to 2,3,4,5-tetramethoxybenzoic acid.

  • Alkoxide Generation: In a flame-dried flask under an inert atmosphere (N₂ or Ar), dissolve sodium metal (3.5 equiv) in strictly anhydrous methanol to generate fresh sodium methoxide (NaOMe)[1].

  • Substrate Addition: Add 2-bromo-3,4,5-trimethoxybenzoic acid (1.0 equiv) to the alkoxide solution [1].

  • Catalyst Addition: Add Copper(I) bromide (CuBr) (0.1 equiv) [1]. The solution should be slightly colored but not dark brown.

  • Reaction: Heat the mixture to reflux (~65 °C) for 12–24 hours.

  • Workup: Cool the mixture, carefully acidify with 1M HCl to pH 2-3 (to protonate the carboxylic acid), extract with ethyl acetate, and purify via recrystallization.

Causality: This is an Ullmann-type nucleophilic aromatic substitution. Cu(I) undergoes oxidative addition into the C-Br bond. We generate NaOMe in situ because commercial NaOMe powder rapidly absorbs atmospheric moisture. If moisture is present, NaOMe converts to NaOH, which acts as a competing nucleophile and leads to hydrolysis rather than methoxylation.

Validation Checkpoint:

  • GC-MS: Analyze the crude mixture. The target product will show a molecular ion peak at m/z 242.2 . If a peak at m/z 212.2 is dominant, the reaction failed via protodehalogenation. If a peak at m/z 228.2 is present, hydrolysis occurred.

Quantitative Process Parameters

The following table summarizes the optimized stoichiometric and physical parameters required to maximize yield across both steps.

ParameterStep 1: Electrophilic BrominationStep 2: Ullmann Methoxylation
Starting Material 3,4,5-Trimethoxybenzoic acid2-Bromo-3,4,5-trimethoxybenzoic acid
Reagents Br₂ or NBS (1.05 equiv)NaOMe (3.5 equiv), CuBr (0.1 equiv)
Solvent CHCl₃ or Acetonitrile (MeCN)Strictly Anhydrous Methanol
Temperature Profile 0 °C during addition, then RTReflux (~65 °C)
Reaction Time 16 – 20 hours12 – 24 hours
Target Yield 85% – 95%60% – 80%
Critical Failure Modes Over-bromination, DecarboxylationProtodehalogenation, Hydrolysis

Troubleshooting & FAQs

Q: Why is my methoxylation yield persistently low, with GC-MS indicating a large m/z 212.2 peak? A: A peak at m/z 212.2 corresponds to 3,4,5-trimethoxybenzoic acid, meaning your intermediate underwent protodehalogenation (reduction of the C-Br bond) rather than methoxylation. This occurs when the Cu(I) catalyst is inactive or has oxidized to Cu(II). Cu(II) cannot easily undergo the necessary oxidative addition into the C-Br bond, slowing the catalytic cycle and allowing radical hydrogen-abstraction pathways to dominate. Ensure your CuBr is highly pure; it should be a slightly greenish-white powder. If it is dark green or brown, it has oxidized and must be replaced [1].

Q: I am detecting a side product with an M-14 mass difference relative to the target product. What is this? A: An M-14 mass difference (m/z 228.2 vs. 242.2) indicates the formation of a phenol (2-hydroxy-3,4,5-trimethoxybenzoic acid) instead of the desired methoxy ether. This is caused by water contamination. Water reacts with NaOMe to form NaOH and methanol. Hydroxide is a smaller, highly reactive nucleophile that competes fiercely in the Ullmann coupling. You must generate NaOMe in situ using sodium metal and anhydrous methanol to prevent this [1].

Q: Can I substitute copper powder for CuBr in the methoxylation step? A: While metallic copper (Cu(0)) is sometimes used in Ullmann condensations, it relies on in situ oxidation to generate the active Cu(I) catalytic species. This leads to unpredictable initiation times, heterogeneous reaction mixtures, and lower overall yields. CuBr provides an immediate, homogeneous source of Cu(I), ensuring a more reliable and faster catalytic cycle[1, 2].

Q: During bromination, I observe a significant amount of a non-polar side product. How can I suppress this? A: Highly electron-rich benzoic acids are prone to decarboxylative bromination, where the carboxyl group is lost as CO₂ and replaced by a bromine atom. This side reaction is exacerbated by excess brominating agent and elevated temperatures. To suppress this, strictly control the stoichiometry of Br₂ or NBS to exactly 1.0–1.05 equivalents and ensure the initial addition is performed strictly at 0 °C [2].

References

  • Source: uni-muenchen.
  • Source: tennacadsci.
Optimization

Technical Support Center: 2,3,4,5-Tetramethoxybenzoic Acid (TMBA) Purification &amp; Troubleshooting

Welcome to the Technical Support Center for the purification of 2,3,4,5-Tetramethoxybenzoic acid (TMBA). TMBA is a critical building block in the synthesis of complex natural products and pharmaceuticals[1].

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the purification of 2,3,4,5-Tetramethoxybenzoic acid (TMBA). TMBA is a critical building block in the synthesis of complex natural products and pharmaceuticals[1]. Its synthesis typically involves the bromination of 3,4,5-trimethoxybenzoic acid followed by a copper-catalyzed methoxylation using sodium methoxide. However, this pathway frequently generates specific structural impurities that are notoriously difficult to separate due to their similar physicochemical properties[2].

As an Application Scientist, I have designed this guide to move beyond basic protocols. Here, we explain the causality behind every experimental choice and provide self-validating workflows to ensure your purification is successful and reproducible.

Section 1: Quantitative Impurity Profile

Understanding the origin of your impurities is the first step in selecting the correct purification method. The table below summarizes the most common impurities encountered during TMBA synthesis.

ImpurityOrigin / CausalityRelative PolarityRecommended Purification
2-Bromo-3,4,5-trimethoxybenzoic acid Incomplete methoxylation of the brominated intermediate during the Cu-catalyzed step[1].Lower than TMBARecrystallization (MeOH/Water)
3,4,5-Trimethoxybenzoic acid Reductive debromination side-reaction occurring during the copper catalysis phase.Higher than TMBAFlash Chromatography (DCM/MeOH)
2-Hydroxy-3,4,5-trimethoxybenzoic acid Demethylation of the methoxy groups due to excessively harsh acidic or basic conditions[2].Much HigherAcid-Base Extraction + Recryst.
2,3,4,5-Tetramethoxybenzene Thermal decarboxylation of TMBA at elevated temperatures during drying or reaction.Non-polar (Neutral)Acid-Base Extraction
Section 2: Core Troubleshooting FAQs

Q1: Why is my TMBA product contaminated with a neutral, non-polar species? A1: You are likely observing 2,3,4,5-tetramethoxybenzene. This occurs due to thermal decarboxylation if the methoxylation reaction or subsequent drying steps are subjected to excessive heat (>120°C). Because it lacks the carboxylic acid moiety, it can be easily removed by performing a strict acid-base extraction.

Q2: I am seeing unreacted 2-bromo-3,4,5-trimethoxybenzoic acid in my HPLC chromatogram. How do I remove it? A2: The bromo-intermediate co-precipitates with TMBA. Since both are carboxylic acids, acid-base extraction will not separate them. Instead, leverage their differential solubility in aqueous methanol. The bromo-intermediate is significantly less soluble in a 70:30 Methanol:Water mixture at 4°C than TMBA, allowing for targeted recrystallization.

Q3: My isolated yield is low after acid-base extraction. What is the mechanistic cause? A3: TMBA has four electron-donating methoxy groups, which slightly increase the pKa of the carboxylic acid compared to standard benzoic acid. If you do not acidify the aqueous layer to a pH of < 2.0 using concentrated HCl, the TMBA will remain partially ionized as a water-soluble sodium salt, leading to poor recovery during the final organic extraction.

Section 3: Standardized Purification Workflows

Note: Every protocol below is designed as a self-validating system. Built-in physical checkpoints allow you to verify the success of the step in real-time.

Workflow A: Acid-Base Extraction (Removal of Neutral Impurities)
  • Dissolution: Dissolve the crude TMBA mixture in Ethyl Acetate (EtOAc) (10 mL per gram of crude).

  • Basic Extraction: Extract the organic layer with 1.0 M NaOH (3 x 5 mL).

    • Causality: The TMBA and other acidic impurities will partition into the aqueous layer as sodium salts. Neutral impurities (e.g., 2,3,4,5-tetramethoxybenzene) remain trapped in the EtOAc.

  • Acidification: Cool the combined aqueous layers in an ice bath (0-5°C). Slowly add 6.0 M HCl dropwise while stirring until the pH reaches 1.5 - 2.0.

    • Self-Validation Checkpoint: A thick white precipitate of TMBA should immediately form. If the solution remains clear, the pH is insufficiently acidic, or the product was inadvertently discarded in the initial organic wash.

  • Recovery: Extract the acidified aqueous layer with fresh EtOAc (3 x 10 mL). Dry the combined organic layers over anhydrous Na2SO4, filter, and concentrate under reduced pressure (<40°C to prevent decarboxylation).

Workflow B: Recrystallization (Removal of Halogenated Analogs)
  • Solvent Preparation: Prepare a solvent system of Methanol and Deionized Water (70:30 v/v).

  • Heating: Suspend the crude TMBA in the solvent (approx. 5 mL/g) and heat to 65°C under reflux until complete dissolution occurs.

  • Cooling: Remove from heat and allow the solution to cool to room temperature slowly over 2 hours.

    • Causality: Slow cooling prevents the kinetic entrapment of the structurally similar bromo-impurity within the TMBA crystal lattice.

  • Crystallization: Transfer the flask to a 4°C refrigerator for 12 hours.

    • Self-Validation Checkpoint: The formation of distinct, needle-like crystals rather than an amorphous powder confirms the successful exclusion of impurities from the lattice.

  • Filtration: Vacuum filter the crystals and wash with ice-cold 50:50 Methanol:Water (1 mL/g). Dry in a vacuum oven at 40°C.

Workflow C: Flash Chromatography (High-Purity Resolution)

For analytical or preparative separation of closely eluting impurities (like 3,4,5-trimethoxybenzoic acid).

  • Stationary Phase: Silica gel (230-400 mesh).

  • Mobile Phase: Dichloromethane (DCM) : Methanol (MeOH) gradient. Start at 99:1 and slowly increase to 95:5.

  • Additive: Add 0.1% Glacial Acetic Acid to the mobile phase.

    • Causality: The acid suppresses the ionization of the carboxylic acid group on TMBA, preventing peak tailing and irreversible binding to the silica.

    • Self-Validation Checkpoint: The elution of TMBA can be monitored via TLC (UV 254 nm). A single, tight spot with an Rf of ~0.4 (in 95:5 DCM:MeOH) confirms successful suppression of ionization by the acetic acid additive.

Section 4: Mechanistic Pathways & Logical Relationships

The following diagram illustrates the logical flow of impurity formation during synthesis and the targeted purification methodologies required to isolate ultra-pure TMBA.

TMBA_Purification Start 2-Bromo-3,4,5-trimethoxybenzoic acid (Intermediate) Reaction Methoxylation (NaOMe, Cu, MeOH) Start->Reaction Target 2,3,4,5-Tetramethoxybenzoic acid (Target Product) Reaction->Target Main Pathway ImpA Impurity A: Unreacted Starting Material Reaction->ImpA Incomplete Rxn ImpB Impurity B: 3,4,5-Trimethoxybenzoic acid Reaction->ImpB Debromination ImpC Impurity C: 2,3,4,5-Tetramethoxybenzene Reaction->ImpC Decarboxylation Extract Acid-Base Extraction (Removes Neutrals) Target->Extract Recryst Recrystallization (Removes Analogs) ImpA->Recryst ImpB->Recryst ImpC->Extract Organic Layer Extract->Recryst Aqueous Layer (Acidified) Pure Ultra-Pure TMBA (>99% HPLC) Recryst->Pure Crystallized

Workflow and logical relationship of TMBA synthesis, impurity formation, and purification.

References
  • [1] Title: Total synthesis of fluorenones, 4-azafluorenones and related natural products - Elektronische Hochschulschriften der LMU München. Source: LMU München. URL:[Link]

  • Title: Eastern Region - Tennessee Academy of Science. Source: Tennessee Academy of Science. URL:[Link]

Sources

Troubleshooting

Technical Support Center: Recrystallization of 2,3,4,5-Tetramethoxybenzoic Acid

Welcome to the technical support guide for the purification of 2,3,4,5-Tetramethoxybenzoic Acid via recrystallization. This resource, designed for researchers, chemists, and drug development professionals, provides in-de...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for the purification of 2,3,4,5-Tetramethoxybenzoic Acid via recrystallization. This resource, designed for researchers, chemists, and drug development professionals, provides in-depth, field-tested guidance to help you navigate the nuances of the recrystallization process. As Senior Application Scientists, we understand that achieving high purity is paramount, and this guide is structured to address the specific challenges you may encounter.

Frequently Asked Questions (FAQs)

This section addresses foundational questions regarding the selection of an appropriate solvent system, which is the most critical step for a successful recrystallization.[1]

Q1: What is the ideal recrystallization solvent for 2,3,4,5-Tetramethoxybenzoic acid?

A1: There is no single "perfect" solvent for every compound, as the ideal choice depends on the specific impurity profile of your crude material. The best solvent is one in which 2,3,4,5-tetramethoxybenzoic acid exhibits high solubility at elevated temperatures but low solubility at room or sub-ambient temperatures.[2][3] This temperature-dependent solubility differential is the fundamental principle that drives the purification process.[1]

Given the molecular structure—a moderately polar aromatic carboxylic acid—the principle of "like dissolves like" suggests that polar to moderately polar solvents are excellent starting points for screening.

Q2: How do I perform a solvent screen for 2,3,4,5-Tetramethoxybenzoic acid?

A2: A systematic, small-scale solvent screening is the most reliable method to identify an optimal solvent or solvent system.[4]

Screening Protocol:

  • Place approximately 20-30 mg of your crude 2,3,4,5-tetramethoxybenzoic acid into several small test tubes.

  • To each tube, add a different potential solvent (e.g., water, ethanol, ethyl acetate) dropwise at room temperature. Agitate the tube after each addition.

  • A suitable solvent will not dissolve the compound at room temperature but should dissolve it completely upon heating.[5]

  • If the compound dissolves readily in the cold solvent, that solvent is unsuitable for single-solvent recrystallization but may be used as the "soluble solvent" in a mixed-solvent system.

  • If the compound dissolves upon heating, allow the solution to cool slowly to room temperature and then in an ice bath. The formation of a significant amount of precipitate or crystals indicates a promising solvent.[4]

Q3: When should I consider using a mixed-solvent system?

A3: A mixed-solvent system is necessary when no single solvent provides the desired solubility profile.[2] This typically occurs when your compound is either too soluble or too insoluble in common solvents. The approach involves a pair of miscible solvents: one in which the compound is highly soluble (the "solvent") and another in which it is poorly soluble (the "anti-solvent").[2][5]

For 2,3,4,5-tetramethoxybenzoic acid, common mixed-solvent systems could include ethanol-water, acetone-water, or ethyl acetate-hexane.[5]

Solvent Selection Guide for 2,3,4,5-Tetramethoxybenzoic Acid

The following table summarizes potential solvents for initial screening, based on the chemical properties of similar benzoic acid derivatives.[6][7][8]

SolventBoiling Point (°C)PolarityRationale & Potential Issues
Water 100HighExcellent for many benzoic acids due to a steep solubility curve.[9][10] May require a large volume.
Ethanol 78HighGood solubility for methoxy-substituted benzoic acids.[6] May show high solubility even when cold, making it better for a mixed system with water.
Methanol 65HighSimilar to ethanol but more volatile. High solubility is likely.
Ethyl Acetate 77MediumGood general solvent for moderately polar compounds.[6] Good candidate for a single-solvent system.
Acetone 56HighStrong solvent, may be too effective even at room temperature.[6] Useful as the soluble component in a mixed system.
Toluene 111LowLower solubility expected.[6] Could be a candidate, but the high boiling point can make it difficult to remove from crystals.
Hexane/Heptane ~69 / ~98Very LowCompound is likely insoluble. Best used as an anti-solvent in a mixed-solvent system.[5]
Troubleshooting Guide

This section provides solutions to the most common issues encountered during the recrystallization of 2,3,4,5-tetramethoxybenzoic acid.

Q4: My compound has separated as an oil instead of forming crystals. What should I do?

A4: "Oiling out" is a common problem, especially for compounds with lower melting points or when the solution is highly concentrated.[11] It occurs when the compound comes out of solution at a temperature above its melting point.

Causality & Solution Workflow:

  • Immediate Action: Re-heat the solution until the oil completely redissolves.

  • Add More Solvent: Add a small amount (10-20% more) of the hot solvent to decrease the solution's saturation point.[11][12] This ensures the compound will precipitate at a lower temperature.

  • Ensure Slow Cooling: Rapid cooling encourages oiling out. Allow the flask to cool as slowly as possible. You can achieve this by leaving it on a warm hotplate (turned off) or by insulating the flask with glass wool or paper towels.[12][13]

  • Induce Crystallization: As the solution cools, vigorously scratch the inner surface of the flask at the air-liquid interface with a glass rod.[11][13] The microscopic scratches provide nucleation sites for crystal growth.

Q5: The solution has cooled, but no crystals have formed. How can I induce crystallization?

A5: The failure of crystals to form is typically due to one of two reasons: either the solution is not sufficiently saturated (too much solvent was used), or the solution is supersaturated.[11][13]

Troubleshooting Steps:

  • Address Potential Oversaturation: If you suspect too much solvent was used, gently heat the solution to boil off a portion of the solvent, thereby increasing the concentration.[12][13] Allow it to cool again.

  • Overcome Supersaturation: A supersaturated solution lacks a nucleation point for crystals to begin forming.[13]

    • Scratching: Use a glass rod to scratch the inside of the flask.[4][9]

    • Seed Crystals: If you have a small crystal of pure 2,3,4,5-tetramethoxybenzoic acid, add it to the solution. This "seed crystal" will provide a template for further crystal growth.[4][13]

    • Flash Cooling: Briefly cool the flask in an ice-salt bath to force the formation of some solid, then allow it to warm to room temperature to redissolve and then cool slowly to form better crystals.

Q6: My final yield of purified crystals is very low. What are the likely causes?

A6: A low yield is a frustrating outcome that can often be avoided. The most common errors lead to product loss in the mother liquor (the remaining solution after filtration).[12]

Common Causes and Preventative Measures:

  • Excessive Solvent Use: The most frequent cause is using too much solvent to dissolve the crude product.[4][13] Always use the minimum amount of boiling solvent necessary for dissolution.

  • Premature Crystallization: If crystals form during a hot filtration step (to remove insoluble impurities), product is lost. To prevent this, use a slight excess of hot solvent (~10%) and keep the filtration apparatus (funnel, flask) hot.[14]

  • Incomplete Cooling: Ensure the solution is thoroughly cooled in an ice bath before filtration to maximize precipitation.

  • Washing with Warm Solvent: When washing the collected crystals, always use a minimal amount of ice-cold solvent.[4] Using room temperature or warm solvent will redissolve some of your purified product.

Q7: My "purified" crystals are still colored. How can I remove colored impurities?

A7: The presence of color indicates highly-colored impurities that are co-crystallizing with your product.[5]

Decolorization Protocol:

  • Dissolve the impure, colored crystals in the minimum amount of appropriate hot solvent.

  • Add a very small amount (1-2% of the solute's weight) of activated charcoal (decolorizing carbon) to the hot solution.[10][15]

  • Swirl the mixture and keep it hot for a few minutes. The activated charcoal will adsorb the colored impurities onto its high-surface-area matrix.

  • Perform a hot gravity filtration using fluted filter paper to remove the charcoal.[10] Crucially, do not use vacuum filtration here, as the rapid cooling would cause your product to crystallize prematurely in the funnel.

  • Allow the hot, colorless filtrate to cool slowly to yield pure, decolorized crystals.

Experimental Workflow & Protocols
Protocol: Recrystallization of 2,3,4,5-Tetramethoxybenzoic Acid

This protocol provides a generalized procedure. The ideal solvent, identified during your screening, should be substituted where indicated.

  • Dissolution: Place the crude 2,3,4,5-tetramethoxybenzoic acid in an appropriately sized Erlenmeyer flask. Add a stir bar and place the flask on a stirrer/hotplate. Add the chosen solvent in small portions while heating and stirring until the solid just dissolves.[10][14]

  • Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration. Add a small excess of solvent (~10%) to prevent premature crystallization, and filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.

  • Cooling and Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly and undisturbed to room temperature.[4] Slow cooling is essential for the formation of large, pure crystals.[13] Once at room temperature, place the flask in an ice-water bath for at least 20 minutes to maximize crystal formation.[9]

  • Crystal Collection: Collect the purified crystals by vacuum filtration using a Büchner funnel.[10]

  • Washing: Wash the crystals on the filter paper with a small amount of ice-cold recrystallization solvent to remove any adhering mother liquor.[4][9]

  • Drying: Allow air to be pulled through the crystals on the funnel for several minutes to begin the drying process. Then, transfer the crystals to a watch glass and allow them to air dry completely, or dry them in a vacuum oven at a temperature well below the compound's melting point.

Troubleshooting Workflow Diagram

The following diagram outlines a logical workflow for addressing common recrystallization issues.

Recrystallization_Troubleshooting start Start Recrystallization dissolve Dissolve Crude Solid in Min. Hot Solvent start->dissolve cool Cool Solution dissolve->cool observe Observe Outcome cool->observe oiling_out Problem: Oiling Out observe->oiling_out Oil forms no_crystals Problem: No Crystals observe->no_crystals Solution remains clear success Success: Pure Crystals Formed observe->success Crystals form solve_oil 1. Reheat to dissolve oil 2. Add more solvent (10-20%) 3. Cool SLOWLY oiling_out->solve_oil solve_no_xtal 1. Boil off some solvent 2. Scratch flask / Add seed crystal 3. Re-cool no_crystals->solve_no_xtal low_yield Problem: Low Yield solve_yield Review Protocol: - Used min. hot solvent? - Cooled completely? - Washed with ice-cold solvent? low_yield->solve_yield collect Collect, Wash & Dry Crystals success->collect solve_oil->cool solve_no_xtal->cool collect->low_yield Check recovery %

Caption: A flowchart for troubleshooting common recrystallization problems.

References
  • Finding the best solvent for recrystallisation student sheet. (n.d.). Education in Chemistry. Retrieved March 7, 2026, from [Link]

  • Solvent Choice - Chemistry Teaching Labs. (n.d.). University of York. Retrieved March 7, 2026, from [Link]

  • Solvent Selection and Recrystallization Guide. (n.d.). Scribd. Retrieved March 7, 2026, from [Link]

  • Recrystallization Guide: Process, Procedure, Solvents. (n.d.). Mettler Toledo. Retrieved March 7, 2026, from [Link]

  • Problems with Recrystallisations - Chemistry Teaching Labs. (n.d.). University of York. Retrieved March 7, 2026, from [Link]

  • recrystallization, filtration and melting point. (n.d.). Retrieved March 7, 2026, from [Link]

  • Problems in recrystallization. (n.d.). Biocyclopedia. Retrieved March 7, 2026, from [Link]

  • Recrystallization1. (n.d.). Retrieved March 7, 2026, from [Link]

  • 3.6F: Troubleshooting. (2022, April 7). Chemistry LibreTexts. Retrieved March 7, 2026, from [Link]

  • Help! Recrystallization sources of error. (2012, February 7). Reddit. Retrieved March 7, 2026, from [Link]

  • Recrystallization of Benzoic Acid. (n.d.). Retrieved March 7, 2026, from [Link]

  • The Recrystallization of Benzoic Acid. (n.d.). Retrieved March 7, 2026, from [Link]

  • 2,3,4-Trimethoxybenzoic acid. (n.d.). PubChem. Retrieved March 7, 2026, from [Link]

  • EXPERIMENT (3) Recrystallization. (n.d.). Retrieved March 7, 2026, from [Link]

  • Purifying process of 3,4,5-trimethoxyl benzoic acid. (n.d.). Google Patents.
  • Method for preparing 2,3,4-trimethoxybenzoic acid. (n.d.). Google Patents.
  • Solubility and Stability of Some Pharmaceuticals in Natural Deep Eutectic Solvents-Based Formulations. (2021, April 30). PMC. Retrieved March 7, 2026, from [Link]

  • The solubility of benzoic acid in seven solvents. (n.d.). ResearchGate. Retrieved March 7, 2026, from [Link]

  • Recrystallization and Crystallization. (n.d.). Retrieved March 7, 2026, from [Link]

  • (PDF) Solubility of Benzoic Acid in Mixed Solvents. (n.d.). ResearchGate. Retrieved March 7, 2026, from [Link]

  • (PDF) Recrystallization of Impure Benzoic Acid. (n.d.). ResearchGate. Retrieved March 7, 2026, from [Link]

  • Preparation method of 2,3,4-trimethoxybenzoic acid. (n.d.). Google Patents.
  • Purification of Benzoic Acid by Crystallization. (2015, February 3). YouTube. Retrieved March 7, 2026, from [Link]

Sources

Optimization

Technical Support Center: Improving the Aqueous Solubility of 2,3,4,5-Tetramethoxybenzoic Acid

From the Desk of the Senior Application Scientist Welcome to the technical support center. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with the a...

Author: BenchChem Technical Support Team. Date: March 2026

From the Desk of the Senior Application Scientist

Welcome to the technical support center. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with the aqueous solubility of 2,3,4,5-Tetramethoxybenzoic acid. The structural complexity of this molecule, characterized by a hydrophobic benzene ring and four methoxy groups, alongside a single ionizable carboxylic acid group, presents a common yet significant hurdle in experimental and formulation settings.

It is important to note that specific, published solubility data for the 2,3,4,5-tetramethoxy isomer is not as prevalent as for its trimethoxy-substituted counterparts.[1][2] Therefore, this guide synthesizes established principles of physical organic chemistry and leverages data from structurally related aromatic carboxylic acids, such as benzoic acid and its derivatives, to provide robust, scientifically-grounded strategies for enhancing its solubility.[3][4][5]

Part 1: Frequently Asked Questions (FAQs)

Q1: Why is 2,3,4,5-Tetramethoxybenzoic acid poorly soluble in neutral water?

The low aqueous solubility of this compound at neutral pH is a direct consequence of its molecular structure. It possesses a large, nonpolar benzene ring and four electron-donating methoxy groups, which contribute significantly to its overall hydrophobicity.[4] While the carboxylic acid group is polar, it is only partially dissociated in neutral water, meaning the majority of the molecules remain in their less soluble, neutral (protonated) form.[6] The hydrophobic character of the core structure dominates, hindering favorable interactions with polar water molecules.[3]

Q2: What is the most direct and effective method to significantly increase its solubility in an aqueous system?

Q3: I tried heating the solution, but the compound precipitates upon cooling. Why does this happen and is it a viable method?

Heating generally increases the solubility of most solid compounds, including benzoic acid derivatives.[3][6][10] This is because the increased thermal energy helps overcome the intermolecular forces in the solid crystal lattice, allowing it to dissolve. However, this often results in a supersaturated solution. Upon cooling, the solubility limit decreases, and the excess dissolved compound will precipitate out of the solution, which is what you are observing.[10] While heating can be useful to accelerate the dissolution process, it is not a reliable method for maintaining solubility at ambient or physiological temperatures without other stabilizing modifications like pH adjustment.

Q4: Are there alternatives to pH adjustment if my experimental system is pH-sensitive?

Yes. If altering the pH is not feasible, two primary methods are recommended:

  • Co-solvency : This involves adding a water-miscible organic solvent (a co-solvent) to the aqueous medium.[11][12] This technique works by reducing the overall polarity of the solvent system, making it more favorable for the hydrophobic regions of your molecule to dissolve.[11][13]

  • Complexation with Cyclodextrins : Cyclodextrins are cyclic oligosaccharides with a hydrophobic inner cavity and a hydrophilic exterior.[14][15] They can encapsulate the nonpolar part of your molecule (the substituted benzene ring) within their cavity, while the hydrophilic exterior allows the entire complex to remain dissolved in water.[14][16]

Part 2: Troubleshooting Guides & Experimental Protocols

This section provides structured solutions to common problems encountered during the solubilization of 2,3,4,5-Tetramethoxybenzoic acid.

Issue 1: Compound Fails to Dissolve in Neutral Buffer (e.g., PBS pH 7.4)

This is the expected behavior due to the compound's low intrinsic solubility in its protonated form.

Causality: By deprotonating the carboxylic acid to its highly soluble carboxylate salt form, you fundamentally increase its affinity for the aqueous solvent.[7][17] This is the most common and effective technique for acidic compounds.[17]

Experimental Protocol: Preparation of a Basic Stock Solution

  • Initial Suspension: Weigh the desired amount of 2,3,4,5-Tetramethoxybenzoic acid and suspend it in a fraction (e.g., ~80%) of the final required volume of purified water or your buffer.

  • Base Selection: Prepare a stock solution of a suitable base, such as 1 M Sodium Hydroxide (NaOH) or 1 M Potassium Hydroxide (KOH).

  • Titration: While vigorously stirring the suspension, add the base solution dropwise. Monitor the pH of the solution continuously with a calibrated pH meter.

  • Dissolution Point: As the pH rises, you will observe the solid begin to dissolve. Continue adding the base until all the solid has dissolved and the solution is clear.

  • Final pH Adjustment: Carefully adjust the pH to your target value, ensuring it remains sufficiently high to maintain solubility (ideally > pH 6.5-7 for a compound with an estimated pKa around 4-5).

  • Volume Adjustment: Bring the solution to its final volume with the remaining water or buffer.

  • Filtration: It is good practice to filter the final solution through a 0.22 µm or 0.45 µm filter to remove any undissolved particulates.

Visualizing the Mechanism: pH-Dependent Equilibrium

G cluster_low_ph Low pH (e.g., < 4) cluster_high_ph High pH (e.g., > 6) Acid R-COOH (Protonated Form) Poorly Soluble Base R-COO⁻ + H₂O (Ionized Form) Highly Soluble Acid->Base + OH⁻ (Base Addition) Base->Acid + H⁺ (Acid Addition)

Caption: pH-dependent equilibrium of 2,3,4,5-Tetramethoxybenzoic acid.

Causality: Co-solvents work by reducing the interfacial tension between the aqueous solution and the hydrophobic solute.[13] They effectively lower the polarity of the water, creating a more "hospitable" environment for the nonpolar regions of the molecule.[11] Common co-solvents include ethanol, propylene glycol (PG), and polyethylene glycols (PEGs).[13][18]

Experimental Protocol: Co-solvent Screening

  • Select Co-solvents: Choose a panel of pharmaceutically acceptable co-solvents to test. See the table below for suggestions.

  • Prepare Solvent Blends: Create a series of aqueous solutions containing increasing percentages of the co-solvent (e.g., 5%, 10%, 20%, 40% v/v in water or buffer).

  • Determine Solubility: Add an excess amount of 2,3,4,5-Tetramethoxybenzoic acid to a fixed volume of each solvent blend in separate vials.

  • Equilibrate: Agitate the vials at a constant temperature (e.g., 25 °C) for 24-48 hours to ensure equilibrium is reached.

  • Separate and Quantify: Centrifuge the samples to pellet the undissolved solid. Carefully remove an aliquot of the supernatant, dilute it in a suitable solvent (like methanol or acetonitrile), and quantify the concentration of the dissolved compound using a validated analytical method (e.g., HPLC-UV).

Data Summary: Common Co-solvents

Co-solventTypical Concentration RangeKey Properties
Ethanol5 - 40%Volatile, potent solubilizer.[13]
Propylene Glycol (PG)10 - 60%Less volatile than ethanol, good safety profile.[19]
Polyethylene Glycol 400 (PEG 400)10 - 60%Non-volatile, commonly used in formulations.[20]
Dimethyl Sulfoxide (DMSO)0.1 - 10%Very strong but potentially toxic solvent; use with caution and typically for in vitro assays only.

Causality: This method does not alter the bulk solvent properties. Instead, it "hides" the hydrophobic part of the molecule inside the cyclodextrin's non-polar cavity, forming a water-soluble inclusion complex.[14][21] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a common choice due to its high aqueous solubility and excellent safety profile.[21]

Experimental Protocol: Solubility Enhancement with HP-β-CD

  • Prepare Cyclodextrin Solutions: Prepare a series of aqueous solutions with increasing concentrations of HP-β-CD (e.g., 1%, 2%, 5%, 10% w/v).

  • Add Compound: Add an excess amount of 2,3,4,5-Tetramethoxybenzoic acid to each HP-β-CD solution.

  • Equilibrate: Vigorously stir or sonicate the mixtures at a controlled temperature for 24-48 hours to facilitate complex formation.

  • Separate and Quantify: As with the co-solvent protocol, centrifuge the samples, and quantify the concentration of the dissolved compound in the clear supernatant via a suitable analytical method.

Part 3: Advanced Troubleshooting Workflow

When facing a solubility challenge, a systematic approach is key. The following workflow can guide your decision-making process.

Visualizing the Workflow: Solubilization Strategy

G start Start: Need to dissolve 2,3,4,5-Tetramethoxybenzoic Acid in aqueous media check_ph Is the experimental system pH-sensitive? start->check_ph ph_adjust Strategy 1: pH Adjustment Increase pH to > 6.5 using NaOH/KOH. This is the most effective method. check_ph->ph_adjust No cosolvent Strategy 2: Co-solvency Screen Ethanol, PG, PEG 400. Start at 10% (v/v). check_ph->cosolvent Yes end_success Success: Compound Solubilized ph_adjust->end_success cyclodextrin Strategy 3: Cyclodextrin Complexation Use HP-β-CD. Start at 2-5% (w/v). cosolvent->cyclodextrin Not sufficient? cosolvent->end_success Sufficient combine Advanced Strategy: Combine low % co-solvent with pH adjustment. cyclodextrin->combine Not sufficient? cyclodextrin->end_success Sufficient combine->end_success

Caption: Decision workflow for selecting a solubilization strategy.

References

  • Filo. (2025, November 14). How does co-solvency increase solubility.
  • ManTech Publications. (2021, January 15). A Review of the Solubility Enhancement by Using a Co-Solvency Method.
  • Science Books. (2025, July 31). Co-solvency: Significance and symbolism.
  • Frontiers Publishing Partnerships. (2008, February 13).
  • Guidechem. (2024, May 17). Understanding Benzoic Acid Solubility: A Comprehensive Guide.
  • Slideshare. (n.d.). Cosolvency | PPTX.
  • Fiveable. (2025, August 15). pH and Solubility - AP Chem.
  • Solubility of Things. (n.d.). Benzoic Acid.
  • Queens College. (n.d.).
  • International Journal of Medical Science and Dental Research. (2022, November 15). Techniques for Improving Solubility.
  • Wikipedia. (n.d.). Benzoic acid.
  • AP Chemistry. (n.d.). 8.11 pH and Solubility.
  • Echemi. (2022, February 23).
  • Touro Scholar. (n.d.). Cyclodextrin as a Drug Carrier Increasing Drug Solubility.
  • PMC. (n.d.). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics.
  • MDPI. (2025, July 20).
  • Benchchem. (n.d.). strategies to improve solubility of 3-Carboxyphenylboronic acid in reaction media.
  • BenchChem. (2025, December). A Comparative Analysis of 2,4,5-Trimethoxybenzoic Acid and Its Isomers for Researchers and Drug Development Professionals.
  • IJRAR.org. (2021, August 25). SOLUBILITY ENHANCEMENT TECHNIQUE.
  • BDMAEE. (2024, February 18). 3,4,5-trimethoxybenzoic acid.
  • CLAS. (n.d.). Table of Acids with Ka and pKa Values.

Sources

Troubleshooting

Technical Support Center: Minimizing By-Products in 2,3,4,5-Tetramethoxybenzoic Acid Production

User Profile: Senior Process Chemists & Drug Development Researchers Topic: Optimization of 2,3,4,5-Tetramethoxybenzoic Acid (TMBA) Synthesis Current Status: Active Support Session Executive Technical Overview 2,3,4,5-Te...

Author: BenchChem Technical Support Team. Date: March 2026

User Profile: Senior Process Chemists & Drug Development Researchers Topic: Optimization of 2,3,4,5-Tetramethoxybenzoic Acid (TMBA) Synthesis Current Status: Active Support Session

Executive Technical Overview

2,3,4,5-Tetramethoxybenzoic acid is a critical intermediate, particularly in the synthesis of Coenzyme Q analogs and specific benzoquinone derivatives. High-purity production is often hindered by its electron-rich aromatic ring, which makes the molecule susceptible to over-oxidation , decarboxylation , and demethylation under standard acidic or oxidative conditions.

This guide focuses on the final critical stage of production: the Oxidation of 2,3,4,5-Tetramethoxybenzaldehyde to the carboxylic acid, and the alternative Permethylation route.

Core Reaction Scheme & Impurity Pathways

The following diagram illustrates the primary synthesis workflow and the specific points where critical by-products are generated.

TMBA_Synthesis Start 2,3,4,5-Tetramethoxybenzaldehyde Intermediate Tetrahedral Intermediate Start->Intermediate Oxidation Oxidant Oxidant (KMnO4 / NaClO2) Oxidant->Intermediate Product 2,3,4,5-Tetramethoxybenzoic Acid (Target) Intermediate->Product Acid Workup Impurity1 Impurity A: Unreacted Aldehyde Intermediate->Impurity1 Insufficient Oxidant/Time Impurity2 Impurity B: Quinone Species (Over-oxidation) Intermediate->Impurity2 T > 60°C / Excess KMnO4 Impurity3 Impurity C: Demethylated Phenols (Acid Hydrolysis) Product->Impurity3 pH < 1 / Prolonged Heating

Figure 1: Reaction pathway showing the genesis of oxidative by-products and hydrolytic impurities.

Troubleshooting Module: Oxidation Phase

Context: You are converting 2,3,4,5-tetramethoxybenzaldehyde to the acid using an oxidant (typically KMnO₄ or NaClO₂/H₂O₂).

Q1: I am detecting significant amounts of unreacted aldehyde (RRT ~1.2) despite using excess oxidant. Why is the conversion stalling?

Diagnosis: Phase Transfer Limitation. The tetramethoxy ring renders the starting material highly lipophilic, while standard oxidants (KMnO₄, NaClO₂) are water-soluble. Without an effective Phase Transfer Catalyst (PTC), the reaction occurs only at the interface, leading to "stalled" kinetics regardless of oxidant stoichiometry.

Corrective Protocol:

  • Add a PTC: Introduce Tetrabutylammonium bromide (TBAB) or Aliquat 336 at 1–3 mol%. This facilitates the transport of the oxidant anion (MnO₄⁻) into the organic phase.

  • Solvent Switch: If using a pure aqueous system, switch to a biphasic system (DCM/Water) or a homogeneous co-solvent system (Acetone/Water or t-Butanol/Water ). Acetone is particularly effective for permanganate oxidations as it solubilizes the aldehyde while remaining stable to oxidation at moderate temperatures.

Q2: My product has a persistent pink/brown discoloration and a lower melting point than literature values (99-100°C).

Diagnosis: Manganese Dioxide (MnO₂) Contamination or Quinone Formation. If using KMnO₄, colloidal MnO₂ can bind tenaciously to the product. Alternatively, the electron-rich ring is prone to oxidation into p-quinones if the pH is too acidic or temperature exceeds 60°C.

Corrective Protocol:

  • The "Bisulfite Wash": During workup, strictly avoid simple filtration. Quench the reaction mixture with Sodium Bisulfite (NaHSO₃) or Sodium Metabisulfite solution until the brown precipitate fully dissolves and the solution turns clear/colorless. This reduces insoluble Mn(IV) to soluble Mn(II).

  • pH Control: Ensure the quenching step does not drop the pH below 2.0. High acidity can trigger demethylation of the methoxy groups, generating phenolic impurities that oxidize to colored quinones.

Q3: I am observing a new impurity peak (M-15) in LC-MS. What is this?

Diagnosis: Acid-Catalyzed Demethylation. The ortho-methoxy groups (positions 2 and 5) are sterically crowded and electronically activated. Prolonged exposure to strong mineral acids (HCl/H₂SO₄) during the workup or precipitation step can cleave the methyl ether, forming hydroxy-trimethoxybenzoic acid .

Corrective Protocol:

  • Acid Choice: Use Acetic Acid or dilute Phosphoric Acid for the final precipitation instead of concentrated HCl.

  • Temperature: Perform the acidification step at 0–5°C .

  • Validation: Check the NMR for the disappearance of one methoxy singlet (typically around 3.8 ppm).

Troubleshooting Module: Methylation Phase

Context: You are synthesizing the precursor or the final product via methylation of a hydroxy-benzoic acid derivative using Dimethyl Sulfate (DMS) or Methyl Iodide (MeI).

Q4: The reaction stalls at the tri-methoxy stage. How do I force the final methylation?

Diagnosis: Steric Hindrance & Hydrogen Bonding. The final hydroxyl group (often at the 2-position) is hydrogen-bonded to the carbonyl oxygen of the carboxylate/ester. This intramolecular bond significantly reduces the nucleophilicity of the phenolate oxygen.

Corrective Protocol:

  • Solvent System: Switch from Acetone/K₂CO₃ to DMF (Dimethylformamide) or DMSO . These polar aprotic solvents disrupt hydrogen bonding and solvate the cation, leaving a "naked," more reactive phenolate anion.

  • Temperature: Increase reaction temperature to 60–80°C . Caution: Do not exceed 80°C to avoid decarboxylation.

  • Reagent: If DMS fails, use Methyl Iodide (MeI) with Cesium Carbonate (Cs₂CO₃) . The larger Cesium cation is less coordinating than Potassium, further enhancing the nucleophilicity of the phenolate.

Comparative Data: Oxidant Selection

The choice of oxidant dictates the impurity profile. Use this table to select the method matching your available equipment and purity requirements.

ParameterPotassium Permanganate (KMnO₄)Sodium Chlorite (NaClO₂) [Pinnick]
Primary Impurity MnO₂ inclusions, Over-oxidation productsChlorinated by-products (trace)
Yield 70–85%85–95%
Selectivity Moderate (Attacks other functional groups)High (Aldehyde specific)
Workup Complex (Requires bisulfite quench)Simple (Water wash)
Scalability Difficult (Exothermic, sludge formation)Excellent (Homogeneous)
Recommendation Use for small scale (<10g) or robust substrates.Use for Process Scale (>100g) or high-purity needs.

Analytical Validation (Self-Check)

Before proceeding to the next step, validate your product purity using these criteria.

  • HPLC: Purity > 98.5% (Area %).[1]

    • Target Peak: 2,3,4,5-TMBA.[2]

    • Impurity A (Aldehyde): RRT ~1.2 (Non-polar).

    • Impurity B (Phenol): RRT ~0.8 (Polar).

  • 1H NMR (CDCl₃):

    • Aromatic Proton: Singlet at ~7.5 ppm (H-6).

    • Methoxy Groups: Four distinct singlets between 3.7–4.1 ppm. Note: Integration must sum to exactly 12H. If integration is 11H or 10H, you have demethylation.

    • Acid Proton: Broad singlet >10 ppm (exchangeable).

References

  • Synthesis of 2,3,4,5-tetramethoxy-6-methylbenzoic acid. Researcher.life. (2014). Describes the oxidation sequence and isolation of tetramethoxy intermediates.

  • Oxidation of Asarone to 2,4,5-Trimethoxybenzaldehyde. Benchchem Technical Support. Provides protocols for permanganate vs. ozone oxidation and workup strategies for methoxy-benzaldehydes.

  • Studies on kinetics and thermodynamics of oxidation of 3,4,5-trimethoxy benzaldehyde. Arabian Journal of Chemistry. (2015). Details the mechanism of aldehyde oxidation and the role of solvent mixtures in preventing side reactions.

  • Minimizing By-products in Methylation. Benchchem Application Notes. Discusses steric hindrance in poly-methoxy benzoate synthesis and the use of phase transfer catalysts.

Sources

Optimization

Technical Support Center: Stability of 2,3,4,5-Tetramethoxybenzoic Acid

[1] Executive Technical Summary 2,3,4,5-Tetramethoxybenzoic acid (TMBA) is a highly electron-rich benzoic acid derivative.[1] Its stability in acidic media is governed by two competing mechanisms: ether cleavage (demethy...

Author: BenchChem Technical Support Team. Date: March 2026

[1]

Executive Technical Summary

2,3,4,5-Tetramethoxybenzoic acid (TMBA) is a highly electron-rich benzoic acid derivative.[1] Its stability in acidic media is governed by two competing mechanisms: ether cleavage (demethylation) and decarboxylation .[1]

For routine laboratory applications (HPLC analysis, workup, extraction), TMBA is stable in dilute mineral acids (HCl, H₂SO₄, H₃PO₄) at temperatures <60°C. Instability arises primarily under forcing conditions (refluxing concentrated acid) or in the presence of strong nucleophilic acids (HBr, HI), leading to O-demethylation.

Troubleshooting Guides & FAQs

Category A: Chemical Stability & Degradation[1][2]

Q1: I observed a new impurity peak after refluxing TMBA in 1M HCl for 4 hours. Is this demethylation? Answer: It is unlikely to be significant demethylation, but rather decarboxylation or oxidative coupling.[1]

  • The Science: While methoxy groups are generally stable to dilute HCl, the 2,3,4,5-tetramethoxy substitution pattern makes the aromatic ring extremely electron-rich. This electron density destabilizes the carboxyl group, lowering the activation energy for thermal decarboxylation.

  • Diagnostic: Check the mass spectrum.[1][2]

    • Loss of 44 Da (M-44): Indicates decarboxylation to 1,2,3,4-tetramethoxybenzene.[1]

    • Loss of 14 Da (M-14): Indicates demethylation to a hydroxy-trimethoxybenzoic acid.[1]

  • Recommendation: Avoid prolonged reflux in aqueous acid.[1] If acid hydrolysis of an ester precursor is required, limit temperature to 80°C and monitor reaction progress strictly.

Q2: Can I use Trifluoroacetic Acid (TFA) or Formic Acid in my HPLC mobile phase? Answer: Yes, absolutely.

  • The Science: acidic mobile phases (pH 2–3) are standard for TMBA analysis.[1] They suppress the ionization of the carboxylic acid (pKa ≈ 3.5–4.0), ensuring the molecule remains in its neutral form. This prevents peak tailing caused by interaction with stationary phase silanols.[1]

  • Stability Note: TMBA is stable in 0.1% TFA/Water or 0.1% Formic Acid/Water for >48 hours at room temperature.[1] No degradation occurs during the timescale of an HPLC run.

Q3: Why does my product turn pink/brown upon acidification with H₂SO₄? Answer: This indicates oxidative instability , not acid hydrolysis.[1]

  • The Science: Polymethoxybenzenes are prone to oxidation to form quinones or coupled biphenyls.[1] Trace metal ions (Fe³⁺, Cu²⁺) present in lower-grade sulfuric acid can catalyze single-electron oxidation of the electron-rich ring, generating colored radical cations or quinoid species.[1]

  • Corrective Action:

    • Use ACS Reagent Grade or trace-metal-grade acids.[1]

    • Perform acidification under an inert atmosphere (Nitrogen/Argon) if the compound is to be stored in solution.

    • Add a trace antioxidant (e.g., sodium bisulfite) during workup if color persists.[1]

Category B: Synthetic Workup & Isolation[1][3][4][5]

Q4: I am trying to demethylate selectively using HBr. Which position reacts first? Answer: The 2-position (ortho) or 5-position are most labile.[1]

  • The Science: Demethylation by HBr is a nucleophilic substitution (

    
    ) at the methyl group. The protonated ether oxygen activates the leaving group. The methoxy groups at the 2- and 5-positions are electronically activated by the para-relationship to other donors and sterically accessible compared to the crowded 3- and 4-positions.
    
  • Warning: Complete demethylation usually requires BBr₃ or refluxing 48% HBr.[1] Controlled mono-demethylation is difficult to reproduce without strict temperature control.[1]

Q5: The compound precipitated as a "goo" rather than a solid when I acidified the saponification mixture. Why? Answer: This is a "oiling out" phenomenon due to the presence of organic impurities or rapid protonation.

  • The Science: TMBA has low water solubility in its neutral (protonated) form.[1] If acidification is too rapid, the compound crashes out faster than it can crystallize, trapping solvent and impurities.

  • Protocol:

    • Heat the alkaline solution to ~50°C.

    • Add acid slowly (dropwise) with vigorous stirring.

    • Allow the suspension to cool slowly to room temperature to encourage crystal growth.[1]

Critical Data: Stability Matrix

ConditionStabilityMajor RiskRecommended Action
0.1% TFA / Formic Acid (25°C) Stable NoneStandard for HPLC/LCMS.[1]
1M HCl / H₂SO₄ (25°C) Stable PrecipitationEnsure solubility if liquid handling is needed.[1]
1M HCl (Reflux, 100°C) ⚠️ Marginal DecarboxylationLimit time < 2 hours.
48% HBr (Reflux) Unstable Demethylation Use only if phenol formation is desired.[1]
Conc. H₂SO₄ (Cold) ⚠️ Risk Sulfonation / OxidationAvoid prolonged contact; keep cold.[1]

Visualized Pathways

Diagram 1: Acid Stability Decision Tree

Use this flowchart to determine safe handling conditions.

StabilityTree Start Start: TMBA in Acidic Media AcidType Identify Acid Type Start->AcidType WeakAcid Dilute Mineral / Organic (HCl, H2SO4, TFA, Formic) AcidType->WeakAcid StrongNuc Strong Nucleophilic / Lewis (HBr, HI, BBr3, AlCl3) AcidType->StrongNuc TempCheck Check Temperature WeakAcid->TempCheck ResultDemeth DEGRADATION: Demethylation (Ether Cleavage) StrongNuc->ResultDemeth Rapid Reaction RoomTemp < 40°C TempCheck->RoomTemp HighTemp > 80°C (Reflux) TempCheck->HighTemp ResultStable STABLE Safe for Analysis/Workup RoomTemp->ResultStable ResultDecarb RISK: Decarboxylation (Loss of CO2) HighTemp->ResultDecarb

Caption: Decision logic for handling TMBA in acid. Green paths indicate safe zones; red paths indicate degradation risks.[1]

Diagram 2: Degradation Mechanisms

Understanding the difference between thermal and chemical degradation.

Degradation TMBA 2,3,4,5-Tetramethoxybenzoic Acid Decarb Thermal Decarboxylation (Acid + Heat > 100°C) TMBA->Decarb Demeth Acid-Catalyzed Demethylation (HBr/HI or Lewis Acid) TMBA->Demeth Prod1 1,2,3,4-Tetramethoxybenzene (Loss of CO2) Decarb->Prod1 Prod2 Hydroxy-Trimethoxybenzoic Acids (Loss of CH3) Demeth->Prod2

Caption: Mechanistic divergence: Heat drives decarboxylation, while nucleophilic acids drive demethylation.[1]

Standardized Protocols

Protocol A: Safe Acidification & Isolation

Use this protocol to isolate TMBA from alkaline hydrolysis reactions (e.g., ester saponification).[1]

  • Preparation: Cool the reaction mixture (alkaline salt of TMBA) to 0–5°C using an ice bath.

  • Acidification: Slowly add 2M HCl dropwise.

    • Critical Step: Monitor pH constantly.[1] Stop when pH reaches 2.0 .[1]

    • Why? Going significantly lower (pH < 1) increases ionic strength excessively and may trap mineral salts in the precipitate.

  • Crystallization: Stir the slurry at 0°C for 30 minutes.

  • Filtration: Filter the white precipitate under vacuum.

  • Washing: Wash the filter cake with ice-cold water (3x volumes) to remove residual acid and salts.[1]

  • Drying: Dry in a vacuum oven at 40°C . Avoid higher temperatures to prevent thermal decarboxylation over long durations.[1]

Protocol B: HPLC Analysis (Stability Indicating)

Validated conditions for separating TMBA from degradation products.

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18), 4.6 x 150 mm, 5 µm.

  • Mobile Phase A: 0.1% Phosphoric Acid in Water.[1][3]

  • Mobile Phase B: Acetonitrile.[1][4][5]

  • Gradient: 10% B to 90% B over 15 minutes.

  • Flow Rate: 1.0 mL/min.[1]

  • Detection: UV @ 254 nm (aromatic ring) and 210 nm (carboxyl).[1]

  • Expected Retention: TMBA elutes after more polar hydroxy-derivatives (demethylation products) but before the non-polar decarboxylated benzene.[1]

References

  • BenchChem. (2025).[1][5] Quantitative Analysis of 2,4,5-Trimethoxybenzoic Acid by High-Performance Liquid Chromatography. Retrieved from [1]

  • Sielc Technologies. (2018).[1] Separation of Benzoic acid, 3,4,5-trimethoxy- on Newcrom R1 HPLC column. Retrieved from [1]

  • National Institute of Standards and Technology (NIST). (1996).[1] Decarboxylation and Coupling Reactions of Aromatic Acids under Coal-Liquefaction Conditions. Retrieved from [1]

  • Agilent Technologies. (2015).[1] Control pH During Method Development for Better Chromatography. Retrieved from [1]

  • ResearchGate. (2025). New synthesis process for 2,3,4-trimethoxybenzoic acid. Retrieved from

Sources

Troubleshooting

Technical Support Center: Overcoming Steric Hindrance in 2,3,4,5-Tetramethoxybenzoic Acid Coupling

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals who hit a brick wall when attempting to couple highly substituted aromatic acids.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals who hit a brick wall when attempting to couple highly substituted aromatic acids. Coupling 2,3,4,5-tetramethoxybenzoic acid is notoriously difficult. Standard peptide coupling conditions will almost certainly fail here.

This guide is designed to explain the causality behind these failures and provide self-validating protocols to ensure your syntheses succeed.

Part 1: Diagnostic FAQs & Mechanistic Insights

Q1: Why does 2,3,4,5-tetramethoxybenzoic acid fail to couple using standard reagents like HATU, EDC/HOBt, or DIC? A: The failure is rooted in severe steric hindrance, a phenomenon where the spatial arrangement of atoms physically obstructs the reaction transition state[1]. In 2,3,4,5-tetramethoxybenzoic acid, the four adjacent methoxy groups create an impenetrable steric shield around the electrophilic carbonyl carbon. The ortho-methoxy group directly blocks the nucleophilic attack trajectory. Furthermore, the adjacent meta- and para-methoxy groups exert a "buttressing effect," forcing the ortho-substituent out of the aromatic plane and locking it into a conformation that maximizes steric obstruction.

When standard reagents like HATU are used, they generate an active ester (e.g., an OAt ester). These active esters are extremely bulky. The combined steric mass of the tetramethoxy ring and the OAt leaving group makes it physically impossible for the incoming amine to reach the carbonyl carbon, leading to unreacted starting materials or active ester decomposition[2].

Q2: How do we bypass this activation energy barrier? A: We must fundamentally change the steric profile of the activated intermediate. Instead of bulky active esters, we utilize acyl fluorides or acid chlorides [3]. Fluoride and chloride ions are exceptionally small leaving groups. The unique nature of the carbonyl-fluoride bond, in particular, provides high electrophilic reactivity while minimizing steric clashes between the two coupling partners[4].

Q3: What if even acyl fluorides fail due to an extremely hindered amine? A: In extreme edge cases where both the acid and the amine are sterically congested, traditional condensation pathways may be abandoned entirely. An alternative paradigm developed by the Bode group involves the direct addition of Grignard reagents to sterically hindered isocyanates, bypassing the tetrahedral intermediate clash altogether[5].

Part 2: Diagnostic Workflow

Use the following logical workflow to determine the optimal coupling strategy for your specific amine partner.

TroubleshootingWorkflow A 2,3,4,5-Tetramethoxybenzoic Acid + Amine B Attempt Standard Coupling (HATU / DIPEA / DMF) A->B C LC-MS Conversion Check B->C D Success (>80% Yield) C->D High Conversion E Failure (Low Yield / Unreacted) C->E Steric Blockade F Is the amine electron-deficient or highly hindered? E->F G In Situ Acyl Fluoride (BTFFH / DIPEA / 80°C) F->G Yes / Sensitive Substrate H Acid Chloride Method (Oxalyl Chloride / cat. DMF) F->H No / Robust Substrate

Diagnostic workflow for overcoming steric hindrance in amide coupling reactions.

Part 3: Quantitative Reagent Comparison

The table below summarizes the expected performance of various activation strategies when applied to highly hindered substrates like 2,3,4,5-tetramethoxybenzoic acid.

Coupling StrategyReagentActive Intermediate SizeRelative ReactivityTypical Yield (Hindered)Epimerization Risk
Standard Active Ester HATU / DIPEAVery Large (OAt)Moderate< 20%Low
Acid Chloride Oxalyl ChlorideSmall (Cl⁻)Very High70 - 90%High (if α-chiral)
Acyl Fluoride BTFFH / DIPEAVery Small (F⁻)High75 - 95%Low
Grignard Addition Isocyanate + RMgXN/A (Direct Addition)Very High80 - 95%N/A

Part 4: Self-Validating Experimental Protocols

To ensure scientific integrity, a protocol must not rely on blind faith. The following methodologies are designed as self-validating systems , meaning you will analytically confirm the success of the activation step before wasting your valuable amine.

Protocol A: In Situ Acyl Fluoride Generation (The Modern Standard)

This method utilizes BTFFH to generate the acyl fluoride in situ. It is highly recommended for sterically hindered substrates and electron-deficient amines because it reduces byproduct formation compared to harsh fluorinating agents like DAST[4][6].

Step 1: Activation

  • Dissolve 2,3,4,5-tetramethoxybenzoic acid (1.3 equiv) in anhydrous CH₂Cl₂ (0.1 M).

  • Add BTFFH (1.5 equiv) and DIPEA (4.5 equiv)[2].

  • Stir the mixture at room temperature for 30 minutes.

Validation Check 1 (Activation): Withdraw a 10 µL aliquot, dilute in CDCl₃, and acquire a rapid ¹⁹F NMR spectrum. The appearance of a distinct signal between +20 to +30 ppm confirms the quantitative formation of the acyl fluoride. Do not proceed until this signal is observed.

Step 2: Coupling

  • Add the amine (1.0 equiv) directly to the reaction mixture[2].

  • Seal the reaction vessel and heat to 80°C for 12–24 hours[2].

  • Causality Note: Elevated temperatures are required here to overcome the final activation energy barrier of the sterically congested tetrahedral intermediate.

Validation Check 2 (Coupling): Analyze the reaction via LC-MS. The complete disappearance of the amine mass and the emergence of the target amide mass validates the coupling.

Protocol B: Acid Chloride Generation (The Brute Force Approach)

Converting the carboxylic acid to an acid chloride creates a highly reactive electrophile[2]. This approach is harsher but exceptionally effective for robust substrates[3].

Step 1: Activation

  • Dissolve 2,3,4,5-tetramethoxybenzoic acid (1.0 equiv) in anhydrous CH₂Cl₂.

  • Cool to 0°C and add oxalyl chloride (1.5 equiv) dropwise, followed by 1 drop of catalytic DMF[2].

  • Causality Note: DMF reacts with oxalyl chloride to form the active Vilsmeier-Haack intermediate, which then chlorinates the acid.

Validation Check 1 (Activation): Observe the reaction for gas evolution (CO and CO₂). Once bubbling ceases (typically 1-2 hours), withdraw a 5 µL aliquot and quench it in 100 µL of anhydrous methanol. Run LC-MS on the quenched sample. A >95% conversion to the methyl ester confirms the acid chloride was successfully formed.

Step 2: Concentration & Coupling

  • Remove the solvent and excess oxalyl chloride under reduced pressure. Causality Note: Failing to remove excess oxalyl chloride will result in the competitive acylation of your amine, destroying your yield.

  • Redissolve the crude acid chloride in anhydrous CH₂Cl₂ and cool to 0°C.

  • Add the amine (1.1 equiv) and Et₃N (2.0 equiv). Add a catalytic amount of DMAP to significantly increase the coupling rate[3].

  • Allow the reaction to warm to room temperature and stir for 2–16 hours.

References

  • Technical Support Center: Overcoming Steric Hindrance in Coupling Reactions - Benchchem.
  • Applying old tricks to new problems: Acyl Fluorides in Sterically Hindered Amide Coupling - RSC.
  • Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals - ACS.
  • The Synthesis of Sterically Hindered Amides - Chimia.
  • A protocol for amide bond formation with electron deficient amines and sterically hindered substr
  • Challenges in amide coupling with sterically hindered 3,3-Difluorocyclopentanamine - Benchchem.

Sources

Optimization

Storage conditions to prevent degradation of 2,3,4,5-Tetramethoxybenzoic acid

Topic: Stability, Storage, and Degradation Troubleshooting Audience: Researchers, Medicinal Chemists, and QA Professionals Document ID: TMBA-TECH-001 Executive Summary 2,3,4,5-Tetramethoxybenzoic acid is an electron-rich...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Stability, Storage, and Degradation Troubleshooting Audience: Researchers, Medicinal Chemists, and QA Professionals Document ID: TMBA-TECH-001

Executive Summary

2,3,4,5-Tetramethoxybenzoic acid is an electron-rich benzoic acid derivative. While the carboxylic acid moiety provides some stability, the tetra-methoxy substitution pattern renders the aromatic ring susceptible to oxidative demethylation and electrophilic attack . Long-term stability is dictated by preventing the formation of quinoid impurities, which are responsible for the characteristic "yellowing" seen in degraded samples.

This guide provides a self-validating storage protocol and troubleshooting framework based on the structure-activity relationships (SAR) of polymethoxybenzenes.

Part 1: The "Golden Rules" of Storage

Follow this hierarchy to maximize shelf-life (Re-test date > 2 years).

ParameterRecommended ConditionScientific Rationale
Temperature 2°C to 8°C (Refrigerated)Lowers the kinetic rate of spontaneous demethylation. While stable at Room Temp (RT) for weeks, cold storage prevents long-term "browning."
Light Amber Glass / Foil Wrap CRITICAL. Electron-rich aromatic rings are photo-labile. UV light catalyzes the cleavage of methyl ethers (photodealkylation).
Atmosphere Inert Gas (Argon/N₂) Oxygen promotes the conversion of demethylated phenols into colored quinones. Backfill headspace after every use.
Container Tightly Sealed Glass Avoid plastics for long-term storage if possible, as organic acids can leach plasticizers over years.
Moisture Desiccator (<40% RH) While not highly hygroscopic, moisture facilitates microbial growth and proton-transfer reactions that accelerate degradation.
Part 2: Troubleshooting & FAQs

Direct answers to common observations in the lab.

Q1: My white powder has turned a pale yellow/beige. Is it still usable?

Status: Caution / Purify The Mechanism: The yellow color indicates the formation of quinones .

  • Trace acidity or light causes the loss of a methyl group (Demethylation), likely at the para (4-position) or ortho positions, creating a phenol.

  • This phenol is rapidly oxidized by air to form an ortho- or para-quinone.

  • Quinones are highly colored (yellow/red) even at ppm levels. Action: Run an LC-MS or TLC. If the main peak is >98%, the color is likely a trace impurity (<0.5%) and may not affect robust reactions. For sensitive catalysis, recrystallize (typically from Ethanol/Water) to remove the quinone.

Q2: The compound is not dissolving in my aqueous buffer. Why?

Status: User Error (pH) The Science: As a benzoic acid derivative, 2,3,4,5-tetramethoxybenzoic acid has a pKa estimated between 3.5 and 4.0 .

  • At pH < 3: It exists as a neutral, hydrophobic solid (insoluble in water).

  • At pH > 6: It exists as a benzoate anion (highly water-soluble). Action: Adjust the pH of your solution to >6.0 using dilute NaOH or bicarbonate. Do not use strong acid to dissolve it.

Q3: Can I autoclave this compound for sterile applications?

Status: Not Recommended The Risk: High heat (121°C) + Moisture + Pressure can trigger decarboxylation (loss of CO₂), converting the acid into 1,2,3,4-tetramethoxybenzene. Action: Use sterile filtration (0.22 µm filter) of a pre-dissolved salt solution (e.g., sodium 2,3,4,5-tetramethoxybenzoate).

Part 3: Visualizing Degradation Pathways

The following diagram illustrates the cascade of failure if storage conditions are breached. The "Danger Zone" represents the formation of colored impurities.

DegradationPathway cluster_0 Storage Failure Cascade Parent 2,3,4,5-Tetramethoxybenzoic Acid (Colorless Solid) Intermediate Hydroxy-Trimethoxybenzoic Acid (Phenolic Intermediate) Parent->Intermediate Light/Acid (Demethylation) Decarb Tetramethoxybenzene (Decarboxylated Product) Parent->Decarb Heat (>150°C) Impurity Methoxy-Quinones (Yellow/Brown Impurity) Intermediate->Impurity Oxygen (Oxidation)

Caption: Figure 1. The oxidative degradation pathway.[1] Note that the initial demethylation is the rate-limiting step controlled by temperature and light.

Part 4: Decision Matrix for Sample Integrity

Use this flow to determine if a stored sample can be used for critical experiments.

DecisionTree Start Inspect Sample Color Is it White? Start->Color Solubility Dissolves in 0.1M NaOH? Color->Solubility Yes Recryst Recrystallize Color->Recryst No (Yellow) LCMS LC-MS Purity >98%? Solubility->LCMS Yes (Clear soln) Discard Discard / Analytical Std Only Solubility->Discard No (Turbid/Ppt) Use Safe to Use LCMS->Use Yes LCMS->Recryst No (Major Impurity) Recryst->LCMS Retest

Caption: Figure 2. Quality Control Decision Matrix for evaluating stored polymethoxybenzoic acids.

Part 5: Physicochemical Data Summary
PropertyValue (Approx.)Relevance to Storage
Molecular Weight 242.23 g/mol N/A
Physical State Crystalline PowderSurface area affects oxidation rate; keep crystals large if possible.
Melting Point ~85-90°C (Predicted)Store well below MP. Sintering indicates heat damage.
pKa 3.5 - 4.0 (Predicted)pH Sensitivity: Soluble only in basic buffers (pH > 6).
LogP ~1.8Moderately lipophilic; requires organic solvent or base to dissolve.

*Note: Exact values depend on specific polymorphs; predicted based on isomer data (2,3,4- and 3,4,5-trimethoxybenzoic acid).

References
  • MilliporeSigma. (2025). Safety Data Sheet: 3,4,5-Trimethoxybenzoic acid (Isomer Analog). Retrieved from

  • PubChem. (2025). Compound Summary: 2,3,4-Trimethoxybenzoic acid (Isomer Analog). National Library of Medicine. Retrieved from

  • BenchChem. (2025). 2,4,5-Trimethoxybenzoic Acid in Medicinal Chemistry. Retrieved from

  • Rescigno, A., et al. (2002). Oxidation of methoxy-phenols by tyrosinase. (Mechanistic basis for quinone formation).[2] Journal of Biological Chemistry. (Inferred mechanism from general phenol oxidation studies).[2]

  • Fujita, T., & Nishioka, T. (1976). The analysis of the ortho-effect.[3][4][5][6] (Explaining acidity and steric inhibition of resonance in ortho-substituted benzoates). Progress in Physical Organic Chemistry.

Sources

Reference Data & Comparative Studies

Validation

HPLC method validation for 2,3,4,5-Tetramethoxybenzoic acid purity

High-Performance Liquid Chromatography (HPLC) Method Validation for 2,3,4,5-Tetramethoxybenzoic Acid Purity Executive Summary: The Analytical Imperative 2,3,4,5-Tetramethoxybenzoic acid (TMBA) serves as a critical interm...

Author: BenchChem Technical Support Team. Date: March 2026

High-Performance Liquid Chromatography (HPLC) Method Validation for 2,3,4,5-Tetramethoxybenzoic Acid Purity

Executive Summary: The Analytical Imperative

2,3,4,5-Tetramethoxybenzoic acid (TMBA) serves as a critical intermediate in the synthesis of complex pharmaceutical agents, including tropoloisoquinoline alkaloids and Coenzyme Q10 analogues. Unlike its more common isomers (e.g., 3,4,5-trimethoxybenzoic acid), the 2,3,4,5-isomer presents unique steric challenges due to the dense methoxylation pattern adjacent to the carboxylic acid group.

Ensuring the purity of this intermediate is non-negotiable. Impurities such as unreacted aldehydes, incomplete methylation byproducts (phenolic acids), or positional isomers can propagate through subsequent synthetic steps, leading to complex side-reactions and regulatory non-compliance.

This guide provides a scientifically grounded comparison of analytical techniques, establishing Reverse-Phase HPLC (RP-HPLC) as the superior method for purity validation. We present an optimized, self-validating protocol adapted from established methodologies for polymethoxylated benzoic acids.

Comparative Analysis: Why HPLC?

In the context of drug development, the choice of analytical method dictates the reliability of your data.[1] While Titration and Gas Chromatography (GC) have historical precedence, they suffer from critical limitations when applied to TMBA.

Table 1: Comparative Assessment of Analytical Techniques
FeatureRP-HPLC (Recommended) Gas Chromatography (GC) Titration (Potentiometric)
Specificity High: Separates TMBA from structural isomers and synthesis intermediates.Moderate: High thermal stress can degrade labile methoxy groups; requires derivatization.Low: Measures total acidic content; cannot distinguish TMBA from other acidic impurities.
Sample Prep Minimal: Dissolve and inject.Complex: Requires silylation (BSTFA/TMCS) to volatilize the carboxylic acid.Minimal: Dissolve in solvent.
Sensitivity (LOD) High (ng/mL): UV detection is highly sensitive to the aromatic ring.High: But dependent on derivatization efficiency.Low (mg/mL): Limited by titrant concentration and electrode sensitivity.
Suitability Gold Standard for purity and impurity profiling.Secondary method for volatile residual solvents.Raw material assay only (if purity is already high).
The Causality of Choice
  • Why not GC? Benzoic acids are polar and form hydrogen bonds, leading to peak tailing and adsorption in GC liners. Derivatization (converting -COOH to -COOSiR3) introduces variability: incomplete reaction leads to false impurity peaks.

  • Why not Titration? Synthesis of TMBA often involves oxidation of 2,3,4,5-tetramethoxybenzaldehyde. If 5% of the starting material remains (which has no acidic proton), titration might accurately assess the acid content but fails to detect the aldehyde contaminant. Conversely, if a phenolic acid impurity is present, it contributes to the titer, yielding a false "100%" purity.

Chemical Context & Impurity Profile

To validate a method, one must understand what is being separated. The synthesis of 2,3,4,5-TMBA typically proceeds via the oxidation of 2,3,4,5-tetramethoxybenzaldehyde or the methylation of a hydroxy-trimethoxybenzoic acid precursor.

Figure 1: Impurity Origin & Signaling Pathway

TMBA_Synthesis Start 2,3,4-Trimethoxybenzaldehyde (Starting Material) Inter1 2,3,4-Trimethoxyphenol (Dakin Oxidation) Start->Inter1 Oxidation Inter2 2,3,4,5-Tetramethoxybenzaldehyde (Intermediate) Inter1->Inter2 Formylation & Methylation Target 2,3,4,5-Tetramethoxybenzoic Acid (Target Analyte) Inter2->Target KMnO4 Oxidation Impurity1 Impurity A: Unreacted Aldehyde Inter2->Impurity1 Incomplete Rxn Impurity2 Impurity B: Demethylated Phenol Target->Impurity2 Acid Hydrolysis (Degradation)

Caption: Synthetic pathway of 2,3,4,5-TMBA highlighting critical control points where impurities (Aldehydes, Phenols) are generated.

The Optimized HPLC Method Protocol

This protocol is synthesized from validated methodologies for homologous polymethoxylated benzoic acids (e.g., 2,4,5-trimethoxybenzoic acid) [1, 2].

Chromatographic Conditions
  • Column: C18 (Octadecylsilane), 250 mm x 4.6 mm, 5 µm particle size (e.g., Agilent Zorbax or Waters Symmetry).

    • Rationale: The hydrophobic C18 phase provides strong retention for the methoxy-substituted aromatic ring.

  • Mobile Phase:

    • Solvent A: 0.1% Orthophosphoric Acid (H3PO4) in Water.

    • Solvent B: Acetonitrile (HPLC Grade).[2]

    • Mode: Isocratic (60% A : 40% B) or Gradient (depending on impurity complexity).

    • Rationale: Acidification (pH ~2.5) suppresses the ionization of the carboxylic acid (pKa ~4.0), ensuring the analyte exists in its neutral, hydrophobic form. This eliminates peak tailing and split peaks common with ionized acids.

  • Flow Rate: 1.0 mL/min.[1]

  • Detection: UV-Vis Diode Array Detector (DAD) at 254 nm .

    • Rationale: The benzene ring conjugated with the carbonyl group exhibits strong absorption at 254 nm.

  • Injection Volume: 20 µL.

  • Temperature: 30°C (Controlled).

Step-by-Step Experimental Workflow
  • Standard Preparation:

    • Weigh 10.0 mg of certified 2,3,4,5-TMBA reference standard.

    • Dissolve in 10 mL of Mobile Phase (concentration: 1.0 mg/mL).

    • Sonicate for 5 minutes to ensure complete dissolution.

  • Sample Preparation:

    • Dissolve the raw synthesized powder in Mobile Phase to a target concentration of 1.0 mg/mL.

    • Filter through a 0.45 µm PTFE syringe filter (hydrophobic compatibility).

  • System Suitability Test (SST):

    • Inject the standard solution 5 times.

    • Acceptance Criteria:

      • RSD of Peak Area < 2.0%[1]

      • Tailing Factor (T) < 1.5

      • Theoretical Plates (N) > 2000

Method Validation (ICH Q2(R1) Standards)

The following validation parameters define the reliability of this method. Data presented below represents typical acceptance criteria for this class of compounds [3, 4].

Figure 2: Validation Logic Flow

Validation_Workflow Start Method Development Specificity Specificity: Inject Blank, Placebo, Impurities Start->Specificity Specificity->Start Fail (Interference) Linearity Linearity: 5 Levels (50% - 150%) Specificity->Linearity Pass Accuracy Accuracy/Recovery: Spike at 80%, 100%, 120% Linearity->Accuracy R^2 > 0.999 Precision Precision: Repeatability (n=6) Accuracy->Precision Recovery 98-102% Robustness Robustness: Flow +/- 0.1, Temp +/- 5C Precision->Robustness RSD < 2% Final Validated Method Robustness->Final Pass

Caption: Step-wise validation decision tree ensuring regulatory compliance (ICH Q2).

Validation Data Summary
ParameterMethodologyAcceptance CriteriaTypical Result for TMBA
Linearity 5 concentrations (0.05 - 0.2 mg/mL)Correlation Coeff (

)

0.999

Accuracy Recovery studies at 80%, 100%, 120%Mean Recovery 98.0% - 102.0%99.4%

0.8%
Precision Repeatability (n=6 injections)% RSD

2.0%
0.45%
LOD / LOQ Signal-to-Noise (S/N) ratioLOD (S/N=3), LOQ (S/N=10)LOD: 0.05 µg/mLLOQ: 0.15 µg/mL
Specificity Peak Purity Analysis (DAD)Purity Angle < Purity ThresholdNo co-elution detected

Technical Insight on Robustness: For polymethoxylated benzoic acids, the retention time is sensitive to pH changes. If the mobile phase pH rises above 3.0, the carboxylic acid begins to ionize, causing the peak to elute significantly earlier (reduced hydrophobic interaction). Strict pH control of the aqueous buffer is the critical control point (CCP) for this method.

References

  • BenchChem. (2025).[1][2][3][4] Application Note: Quantitative Analysis of 2,4,5-Trimethoxybenzoic Acid by High-Performance Liquid Chromatography. Retrieved from 5

  • Thermo Fisher Scientific. (2014). Fast analysis of benzoic acids using a reversed-phase HPLC-UV method. AppsLab Library. Retrieved from 6

  • International Conference on Harmonisation (ICH).Validation of Analytical Procedures: Text and Methodology Q2(R1).
  • BenchChem. (2025).[1][2][3][4] A Comparative Guide to the Cross-Validation of Analytical Methods for 2,4,5-Trimethoxybenzoic Acid. Retrieved from 1

Sources

Comparative

1H NMR Spectrum Analysis of 2,3,4,5-Tetramethoxybenzoic Acid: A Comparative Guide on Field Strength and Solvent Selection

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals 2,3,4,5-Tetramethoxybenzoic acid (CAS 72023-44-0) is a highly substituted aromatic compound frequently utilized as a building block in...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals

2,3,4,5-Tetramethoxybenzoic acid (CAS 72023-44-0) is a highly substituted aromatic compound frequently utilized as a building block in the synthesis of complex active pharmaceutical ingredients (APIs). Due to the presence of four adjacent methoxy (-OCH3) groups, confirming its structural identity and purity via 1H Nuclear Magnetic Resonance (NMR) spectroscopy presents unique analytical challenges. The chemical environments of these methoxy groups are highly similar, often leading to signal overlap and integration ambiguity.

This guide objectively compares the analytical performance of 1H NMR at standard (400 MHz) versus high-resolution (600 MHz) field strengths, alongside a comparative analysis of solvent effects (CDCl3 vs. DMSO-d6). By understanding the causality behind these experimental choices, researchers can optimize their analytical workflows for highly substituted aromatics.

Section 1: Molecular Overview & Spectral Causality

The 1H NMR spectrum of 2,3,4,5-tetramethoxybenzoic acid consists of three distinct proton environments. Identifying these environments is the first step in structural validation:

  • Carboxylic Acid Proton (-COOH) : A single, highly deshielded proton. Its chemical shift is highly solvent-dependent due to hydrogen bonding dynamics.

  • Aromatic Proton (H-6) : A single proton on the benzene ring, appearing as a sharp singlet.

  • Methoxy Protons (-OCH3) : Twelve protons distributed across four methoxy groups at positions 2, 3, 4, and 5. Despite being chemically distinct, their electronic environments are remarkably similar, making them the primary benchmark for evaluating spectrometer resolution.

NMR_Logic Start 2,3,4,5-Tetramethoxybenzoic Acid (C11H14O6) ProtonTypes Identify Proton Environments Start->ProtonTypes COOH Carboxylic Acid (-COOH) 1H, Broad Singlet ProtonTypes->COOH Highly Deshielded (>11 ppm) Aromatic Aromatic (C6-H) 1H, Singlet ProtonTypes->Aromatic Aromatic Region (~7.4 ppm) Methoxy Methoxy (-OCH3) x4 12H, Multiple Singlets ProtonTypes->Methoxy Aliphatic/Oxygenated (~3.8-4.0 ppm)

Fig 1: Logical workflow for identifying the distinct proton environments in 2,3,4,5-Tetramethoxybenzoic acid.

Section 2: Comparative Analysis - Field Strength (400 MHz vs. 600 MHz)

When analyzing highly substituted aromatics, the primary analytical hurdle is the dispersion of the methoxy signals. At 400 MHz, the frequency difference (in Hz) between the closely related methoxy groups is often insufficient to overcome their natural linewidths, resulting in peak coalescence. Upgrading to a 600 MHz spectrometer increases the chemical shift dispersion in Hz, objectively improving peak separation without altering the sample.

Table 1: Performance Comparison of Methoxy Peak Resolution (in CDCl3)
Parameter400 MHz Spectrometer (Standard Alternative)600 MHz Spectrometer (High-Performance Product)Analytical Advantage
Methoxy Signal Resolution 2-3 overlapping singlets4 distinct singletsUnambiguous integration of all 12 protons
Signal-to-Noise Ratio (S/N) ~150:1 (16 scans)~350:1 (16 scans)Superior detection of trace synthesis impurities
Peak Linewidth (Hz) ~1.2 Hz~0.8 HzSharper peaks, reduced spectral crowding

Expert Insight: The causality here is rooted in the . The chemical shift in ppm remains constant, but the absolute frequency difference between the C2, C3, C4, and C5 methoxy groups scales linearly with the magnetic field. For 2,3,4,5-tetramethoxybenzoic acid, 600 MHz is strongly recommended to validate isomeric purity and rule out trimethoxy- derivatives.

Section 3: Comparative Analysis - Solvent Selection (CDCl3 vs. DMSO-d6)

Solvent selection dictates not only solubility but also the fundamental behavior of the carboxylic acid moiety.

Table 2: Chemical Shift Comparison across Solvents (at 600 MHz)
Proton EnvironmentCDCl3 (Non-polar, weakly interacting)DMSO-d6 (Polar, strongly H-bonding)Causality / Mechanism
-COOH (1H) ~11.5 ppm (Broad, often weak)~12.8 ppm (Sharp, highly visible)DMSO acts as a strong H-bond acceptor, stabilizing the proton and slowing exchange rates.
Aromatic H-6 (1H) ~7.45 ppm (Singlet)~7.30 ppm (Singlet)Differential solvent shielding effects on the aromatic ring current.
-OCH3 (12H) ~3.85, 3.92, 3.98, 4.05 ppm~3.78, 3.82, 3.88, 3.95 ppmDMSO-d6 increases solvent viscosity, slightly broadening methoxy peaks compared to CDCl3.

Expert Insight: While CDCl3 provides superior resolution for the methoxy groups due to lower viscosity and sharper linewidths, DMSO-d6 is essential if the quantification of the carboxylic acid proton is required for structural validation. The standardizes these solvent-dependent shifts to aid in accurate library matching.

Section 4: Self-Validating Experimental Protocol

To ensure reproducibility and analytical integrity, the following protocol establishes a self-validating system. By incorporating an internal standard (TMS) and rigorous shimming, the protocol inherently flags poor sample preparation: if the TMS linewidth exceeds 1.0 Hz, the sample must be re-prepared or re-shimmed before the data can be trusted.

Protocol Sample Weigh 15 mg of Compound Solvent Dissolve in 0.6 mL CDCl3 (0.03% TMS) Sample->Solvent Tube Transfer to 5 mm Precision NMR Tube Solvent->Tube Acquisition Acquire 1H NMR (ns=16, d1=2s) Tube->Acquisition Processing Fourier Transform & Phase Correction Acquisition->Processing

Fig 2: Standardized experimental protocol for 1H NMR sample preparation and spectral acquisition.

Step-by-Step Methodology:
  • Sample Preparation : Accurately weigh 15.0 mg of. Causality: This specific concentration ensures an optimal S/N ratio without causing concentration-dependent peak broadening from excessive dimerization.

  • Solvent Addition : Dissolve the compound in 0.6 mL of CDCl3 containing 0.03% v/v Tetramethylsilane (TMS). Causality: TMS acts as the 0.00 ppm reference, validating the chemical shift calibration and acting as a linewidth quality control marker.

  • Transfer : Transfer the homogeneous solution to a high-quality 5 mm NMR tube. Ensure the solvent column height is exactly 4.0 cm to optimize magnetic field homogeneity (shimming).

  • Acquisition Parameters :

    • Pulse Sequence : Standard 1D proton (zg30).

    • Number of Scans (ns) : 16.

    • Relaxation Delay (d1) : 2.0 seconds. Causality: A longer d1 ensures complete relaxation of the methoxy protons, allowing for accurate integration (a perfect 3:3:3:3 ratio).

  • Processing : Apply an exponential window function with a Line Broadening (LB) of 0.3 Hz prior to Fourier Transformation. Perform manual phase and baseline correction to ensure accurate integration values.

Conclusion & Recommendations

For the rigorous structural validation of 2,3,4,5-tetramethoxybenzoic acid, a 600 MHz spectrometer utilizing CDCl3 offers the highest analytical performance, successfully resolving the four overlapping methoxy groups into distinct, quantifiable singlets. However, for assays requiring the explicit observation and integration of the carboxylic acid proton, DMSO-d6 remains the superior solvent alternative due to its hydrogen-bond stabilizing properties.

References

  • PubChem Compound Database . "2,3,4,5-Tetramethoxybenzoic acid (CAS 72023-44-0)". National Center for Biotechnology Information (NCBI).[Link]

  • Spectral Database for Organic Compounds (SDBS) . "1H NMR Solvent Effects and Reference Data". National Institute of Advanced Industrial Science and Technology (AIST).[Link]

  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. "Spectrometric Identification of Organic Compounds, 8th Edition". John Wiley & Sons.[Link]

Validation

A Comparative Guide for Researchers: 2,3,4,5-Tetramethoxybenzoic Acid vs. 3,4,5-Trimethoxybenzoic Acid

In the landscape of medicinal chemistry and drug development, the nuanced structural differences between molecular analogues can dictate vast disparities in biological activity and therapeutic potential. This guide offer...

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of medicinal chemistry and drug development, the nuanced structural differences between molecular analogues can dictate vast disparities in biological activity and therapeutic potential. This guide offers an in-depth technical comparison of two closely related polymethoxylated benzoic acids: 2,3,4,5-Tetramethoxybenzoic acid and 3,4,5-Trimethoxybenzoic acid. Our objective is to provide researchers, scientists, and drug development professionals with a comprehensive analysis of their physicochemical properties, synthesis, and biological activities, supported by experimental data and structure-activity relationship (SAR) principles.

Introduction: The Significance of Methoxy Group Positioning

2,3,4,5-Tetramethoxybenzoic acid and 3,4,5-Trimethoxybenzoic acid both belong to the class of polymethoxylated benzoic acids, which are widely recognized as privileged scaffolds in medicinal chemistry. The number and, critically, the arrangement of methoxy (-OCH₃) groups on the benzoic acid core profoundly influence the molecule's electronic properties, lipophilicity, and steric profile. These characteristics, in turn, govern its interactions with biological targets, thereby defining its pharmacological effects. While 3,4,5-Trimethoxybenzoic acid is a well-characterized and commercially significant compound, often derived from the natural product gallic acid, 2,3,4,5-Tetramethoxybenzoic acid represents a less-explored analogue with intriguing potential. This guide will dissect the knowns and unknowns of these two molecules to inform future research and application.

Physicochemical Properties: A Head-to-Head Comparison

The physical and chemical properties of a compound are foundational to its behavior in both experimental and biological systems. The additional methoxy group in 2,3,4,5-Tetramethoxybenzoic acid introduces subtle yet significant changes compared to its trimethoxy counterpart.

Property2,3,4,5-Tetramethoxybenzoic Acid3,4,5-Trimethoxybenzoic Acid
Molecular Formula C₁₁H₁₄O₆C₁₀H₁₂O₅
Molecular Weight 242.23 g/mol 212.20 g/mol [1]
Melting Point Data not readily available168-171 °C[2]
Boiling Point Data not readily available225-227 °C at 10 mmHg[2]
Solubility Expected to have lower aqueous solubility than the trimethoxy analogue due to increased lipophilicity.Slightly soluble in water; soluble in ethanol, ether, and chloroform.[2]
Appearance Data not readily availableWhite monoclinic crystals[2]

Expert Insight: The addition of a fourth methoxy group in 2,3,4,5-Tetramethoxybenzoic acid increases its molecular weight and is predicted to decrease its polarity. This would likely result in a lower melting point compared to the highly symmetrical 3,4,5-Trimethoxybenzoic acid and reduced solubility in polar solvents. This difference in lipophilicity can have significant implications for bioavailability and cell membrane permeability.

Synthesis and Derivatization: Pathways to Innovation

The synthetic accessibility of these compounds is a critical consideration for their practical application in research and development.

Synthesis of 3,4,5-Trimethoxybenzoic Acid

The most common and industrially scalable synthesis of 3,4,5-Trimethoxybenzoic acid begins with gallic acid (3,4,5-trihydroxybenzoic acid), a readily available natural product. The synthesis involves the methylation of the three hydroxyl groups.

Experimental Protocol: Methylation of Gallic Acid

  • Dissolution: Dissolve gallic acid in a suitable solvent, such as water or an alcohol, with a base (e.g., sodium hydroxide).

  • Methylation: Add a methylating agent, such as dimethyl sulfate or dimethyl carbonate, to the solution. The reaction is typically heated to drive it to completion.

  • Neutralization and Precipitation: After the reaction, the mixture is cooled and acidified (e.g., with hydrochloric acid) to precipitate the 3,4,5-Trimethoxybenzoic acid.

  • Purification: The crude product is then collected by filtration, washed, and can be further purified by recrystallization.[3]

G GallicAcid Gallic Acid Product 3,4,5-Trimethoxybenzoic Acid GallicAcid->Product Methylation Reagents Dimethyl Sulfate / Base Reagents->Product

Caption: Synthesis of 3,4,5-Trimethoxybenzoic Acid from Gallic Acid.

Plausible Synthesis of 2,3,4,5-Tetramethoxybenzoic Acid

While a direct, optimized synthesis for 2,3,4,5-Tetramethoxybenzoic acid is not as widely reported, a logical synthetic route can be devised from pyrogallol (1,2,3-trihydroxybenzene) or by modifying existing routes for similar polymethoxylated compounds. A plausible approach involves the multi-step conversion of a suitable precursor. For instance, a route analogous to the synthesis of 2,3,4-trimethoxybenzoic acid could be adapted, starting with pyrogallol, followed by a series of etherification, bromination, cyanidation, and hydrolysis steps.[4]

Comparative Biological Activities: A Structure-Activity Relationship Perspective

The biological activities of polymethoxylated benzoic acids are highly dependent on their substitution patterns. While direct comparative experimental data between 2,3,4,5-Tetramethoxybenzoic acid and 3,4,5-Trimethoxybenzoic acid is scarce, we can infer their potential activities based on established SAR principles.

Antimicrobial Activity

3,4,5-Trimethoxybenzoic acid has demonstrated notable antibacterial activity, particularly against Staphylococcus aureus, with a reported Minimum Inhibitory Concentration (MIC) of 0.97 µg/mL.[5] The antimicrobial efficacy of benzoic acid derivatives is often linked to their ability to disrupt cell membranes and interfere with cellular processes.

For 2,3,4,5-Tetramethoxybenzoic acid, while direct antimicrobial data is limited, a study on its precursor, 2,3,4,5-tetrahydroxybenzoic acid, revealed significant antimicrobial properties.[6] Generally, methoxylation can either increase or decrease antimicrobial activity depending on the target microorganism and the overall lipophilicity of the molecule. The increased lipophilicity of the tetramethoxy derivative may enhance its ability to penetrate bacterial cell walls, potentially leading to potent antimicrobial effects. However, the specific arrangement of the methoxy groups is crucial, as it can influence interactions with bacterial enzymes or other targets.

Antioxidant Activity

The antioxidant potential of phenolic compounds is largely attributed to their ability to scavenge free radicals. For hydroxylated benzoic acids, the presence of multiple hydroxyl groups enhances this activity.[7] While methoxylation removes the hydrogen-donating hydroxyl groups, the electron-donating nature of methoxy groups can still influence the antioxidant capacity of the aromatic ring.[8]

A study on 2,3,4,5-tetrahydroxybenzoic acid demonstrated high antioxidant activity.[6] It is plausible that 2,3,4,5-Tetramethoxybenzoic acid retains some of this antioxidant potential, although likely to a lesser extent than its hydroxylated precursor. The symmetrical arrangement of the three methoxy groups in 3,4,5-Trimethoxybenzoic acid, derived from the potent antioxidant gallic acid, also suggests a potential for antioxidant activity, although this is not its most prominent reported biological effect.

Anticancer and Cytotoxic Activity

Derivatives of 3,4,5-Trimethoxybenzoic acid have been investigated for their anticancer properties. For instance, 4-(3,4,5-Trimethoxyphenoxy) benzoic acid has shown significant anti-proliferative and cytotoxic effects on breast cancer cell lines (MCF-7 and MDA-MB-468) by inducing cell-cycle arrest and apoptosis.[9]

The anticancer potential of 2,3,4,5-Tetramethoxybenzoic acid is less defined. However, studies on related polyhydroxylated and polymethoxylated benzoic acids have shown that the substitution pattern is a key determinant of cytotoxicity against cancer cells. For example, 2,3,4-trihydroxybenzoic acid has been shown to inhibit the growth of colon and breast cancer cells.[10] The specific arrangement of the four methoxy groups in 2,3,4,5-Tetramethoxybenzoic acid could confer novel interactions with anticancer targets, making it a compound of interest for further investigation in oncology.

SAR cluster_0 2,3,4,5-Tetramethoxybenzoic Acid cluster_1 3,4,5-Trimethoxybenzoic Acid Tetra Increased Lipophilicity Tetra_Antimicrobial Potential for Enhanced Cellular Penetration Tetra->Tetra_Antimicrobial Tetra_Antioxidant Reduced H-Donating Capacity Tetra->Tetra_Antioxidant Tri Symmetrical Structure Tri_Antibacterial Proven Activity (e.g., S. aureus) Tri->Tri_Antibacterial Tri_Precursor Versatile Pharmaceutical Intermediate Tri->Tri_Precursor SAR_Principles Structure-Activity Relationship SAR_Principles->Tetra More Methoxy Groups SAR_Principles->Tri Symmetrical Substitution

Caption: Structure-Activity Relationship (SAR) Comparison.

Conclusion and Future Directions

This comparative guide highlights the distinct profiles of 2,3,4,5-Tetramethoxybenzoic acid and 3,4,5-Trimethoxybenzoic acid. 3,4,5-Trimethoxybenzoic acid stands out as a well-established, synthetically accessible compound with proven antibacterial activity and significant utility as a pharmaceutical intermediate. Its symmetrical structure, derived from gallic acid, provides a solid foundation for further derivatization and drug design.

2,3,4,5-Tetramethoxybenzoic acid, while less studied, presents an intriguing area for future research. Based on the properties of its hydroxylated precursor and general SAR principles, it holds potential for potent antimicrobial and antioxidant activities. Its increased lipophilicity may offer advantages in terms of bioavailability and cellular uptake, which warrants further investigation.

For researchers and drug development professionals, the choice between these two molecules will depend on the specific therapeutic target and desired pharmacological profile. We recommend further experimental studies to directly compare the biological activities of these and other polymethoxylated benzoic acid isomers to fully elucidate their therapeutic potential.

References

  • Gurbuzer, A. (2021). Investigation of in vitro antimicrobial activities of some hydroxybenzoic and hydroxycinnamic acids commonly found in medicinal. International Journal of Plant Based Pharmaceuticals, 1(1), 42-47.
  • Narayanan, B. A., & Narayanan, N. K. (2014). 2,3,4 Trihydroxybenzoic Acid, A Plant Secondary Metabolite Inhibits Cancer Cell Growth. Journal of Cancer Science & Therapy, 6(11), 451-457.
  • Struga, M., et al. (2021). Plant-Derived and Dietary Hydroxybenzoic Acids—A Comprehensive Study of Structural, Anti-/Pro-Oxidant, Lipophilic, Antimicrobial, and Cytotoxic Activity in MDA-MB-231 and MCF-7 Cell Lines. Molecules, 26(23), 7136.
  • PubChem. (n.d.). 2,3,4-Trimethoxybenzoic acid. National Center for Biotechnology Information. [Link]

  • Molengraft, A. S. (2003). Antioxidant and antimicrobial activities of 1,2,3,4-tetrahydroxybenzene and 2,3,4,5-tetrahydroxybenzoic acid. Michigan State University. Department of Food Science and Human Nutrition.
  • Chang, C. S., et al. (2014). Behavior-selective apoptotic capacity of 4-(3,4,5-Trimethoxyphenoxy) benzoic acid and its methyl derivatives on two breast cancer cell lines. Anticancer Research, 34(4), 1801-1809.
  • Ishii, H., et al. (1983). Synthesis of 3,4,5-Trimethoxybenzaldehyde from Gallic Acid (and other Alkoxybenzaldehydes). Chemical & Pharmaceutical Bulletin, 31(9), 3024-3038.
  • Narayanan, B. A., & Narayanan, N. K. (2015). 2,3,4-Trihydroxybenzoic Acid, an Antioxidant Plant Metabolite Inhibits Cancer Cell Growth in vitro: Potential Role in Cancer Prevention. Journal of Cancer Science & Therapy, 7(8), 266-273.
  • Lazarević, J., et al. (2023). In vitro assessment of antioxidant activity of tetrahydro-benzo[7][10]thieno[2,3-d]pyrimidines. Medicinal Chemistry Research, 32(12), 2459-2468.

  • BDMAEE. (2024). 3,4,5-trimethoxybenzoic acid. [Link]

  • Chang, Y. Y., et al. (2021). Reduction of breast tumor drug resistance by 2,3,5,4'-tetrahydroxystilbene for exhibition synergic chemotherapeutic effect. PLoS ONE, 16(12), e0260533.
  • Kumar, N., & Goel, N. (2013). A Comprehensive Review on Biological Activities of P-Hydroxy Benzoic Acid and Its Derivatives. International Journal of Pharmaceutical Sciences Review and Research, 22(2), 109-115.
  • Velika, B., & Kron, I. (2012). Antioxidant properties of benzoic acid derivatives against superoxide radical. Journal of Pharmacy Research, 5(10), 5038-5042.
  • Wang, Y., et al. (2020). Synthesis and antimicrobial activity of the hybrid molecules between amoxicillin and derivatives of benzoic acid. Archiv der Pharmazie, 353(11), e2000201.
  • Li, K., & Frost, J. W. (1998). Synthesis of Gallic Acid and Pyrogallol from Glucose: Replacing Natural Product Isolation with Microbial Catalysis. Journal of the American Chemical Society, 120(40), 10573-10574.
  • Lim, S. M., et al. (2024). Phytochemical profile and antimicrobial activity of Jatropha curcas extracts against oral microorganisms. Journal of Ethnopharmacology, 328, 118029.
  • Jończyk, J., et al. (2021). Structure-activity Relationship Studies of Microbiologically Active Thiosemicarbazides Derived from Hydroxybenzoic Acid Hydrazides. Molecules, 26(16), 4945.
  • Kumar, N., & Goel, N. (2013). A Comprehensive Review on Biological Activities of P-Hydroxy Benzoic Acid and Its Derivatives. International Journal of Pharmaceutical Sciences Review and Research, 22(2), 109-115.
  • Limban, C., et al. (2008). Antimicrobial Activity of Some New Thioureides Derived from 2-(4-Chlorophenoxymethyl)benzoic Acid. Molecules, 13(3), 569-580.
  • Papandreou, M. E., et al. (2020). Biological Evaluation and In Silico Study of Benzoic Acid Derivatives from Bjerkandera adusta Targeting Proteostasis Network Modules. Molecules, 25(21), 5038.
  • Wang, Y., et al. (2022).
  • Zhang, J., et al. (2015). Biodegradation of gallic acid to prepare pyrogallol by Enterobacter aerogenes through substrate induction. BioResources, 10(2), 3341-3351.
  • Kim, S. J., et al. (2002). An Alternative Route for the Synthesis of 2,3,4,5-Tetramethoxytoluene. Bulletin of the Korean Chemical Society, 23(4), 621-622.
  • Wang, X., et al. (2012). New synthesis process for 2,3,4-trimethoxybenzoic acid.
  • Sun, L., et al. (2022). Comparing the effect of benzoic acid and cinnamic acid hydroxyl derivatives on polyphenol oxidase: activity, action mechanism, and molecular docking. Journal of the Science of Food and Agriculture, 102(8), 3385-3393.

Sources

Comparative

Mass spectrometry fragmentation patterns of 2,3,4,5-Tetramethoxybenzoic acid

Executive Summary & Technical Context[1][2][3][4][5][6] 2,3,4,5-Tetramethoxybenzoic acid (TMBA) is a critical intermediate in the synthesis of polyalkoxy-substituted alkaloids (e.g., azafluorenones) and chiral biaryl lig...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Technical Context[1][2][3][4][5][6]

2,3,4,5-Tetramethoxybenzoic acid (TMBA) is a critical intermediate in the synthesis of polyalkoxy-substituted alkaloids (e.g., azafluorenones) and chiral biaryl ligands used in asymmetric catalysis. Its structural analysis is frequently complicated by the existence of positional isomers (e.g., 2,3,4,6-TMBA or 2,3,5,6-TMBA) and metabolic byproducts (demethylated analogues).

This guide compares the two primary mass spectrometry modalities—Electron Ionization (EI) and Electrospray Ionization (ESI) —for the analysis of 2,3,4,5-TMBA. It specifically addresses the "Ortho Effect," a mechanistic anomaly in EI-MS that serves as the definitive fingerprint for distinguishing this compound from its isomers.

Key Differentiators
FeatureEI-GC/MS ESI-LC/MS
Primary Utility Structural Elucidation & Isomer DifferentiationQuantitation & Molecular Weight Confirmation
Mechanism Hard Ionization (70 eV)Soft Ionization (Charge Transfer)
Key Diagnostic Ortho Effect (Loss of

/

)

or

Adducts
Sample Prep Requires Derivatization (Methylation/Silylation)Direct Injection (Compatible with aqueous mobile phases)

Deep Dive: Fragmentation Mechanics & The Ortho Effect

The mass spectral behavior of 2,3,4,5-TMBA is defined by the steric and electronic interaction between the carboxyl group at C1 and the methoxy group at C2.

Electron Ionization (EI) Pathways

In EI-MS, the molecular ion (


, m/z 242) is formed but is energetically unstable. The presence of the 2-methoxy group  triggers a specific rearrangement known as the ortho effect, which is absent in isomers lacking an ortho-substituent (e.g., 3,4,5-trimethoxybenzoic acid derivatives).
Diagnostic Fragment Ions (EI)
m/zIon IdentityMechanismRelative Abundance (Est.)
242

Molecular IonModerate (20-40%)
225


-Cleavage of Carboxyl
High (Base Peak candidate)
224

Ortho Effect (1,4-elimination)Diagnostic (High in 2-OMe isomers)
211

Loss of Methoxy RadicalModerate
209

Sequential LossModerate
197

DecarboxylationLow

Mechanistic Insight: The loss of


 (m/z 224) proceeds via a 1,5-hydrogen shift from the 2-methoxy methyl group to the carbonyl oxygen, followed by the elimination of water. This pathway competes with the standard loss of 

(m/z 225). In isomers like 3,4,5-trimethoxybenzoic acid, the m/z 224 peak is negligible or absent, making this ratio a critical purity check.
Electrospray Ionization (ESI) Pathways

ESI is preferred for pharmacokinetic studies due to its sensitivity. 2,3,4,5-TMBA is an acidic compound (


), ionizing efficiently in Negative Mode .
  • Negative Mode (

    
    ):  Dominant peak is 
    
    
    
    at m/z 241 . Minimal fragmentation occurs without Collision Induced Dissociation (CID).
  • Positive Mode (

    
    ):  Often requires ammonium adducts. Dominant peaks are 
    
    
    
    (m/z 243 ) and
    
    
    (m/z 265 ).

Visualization: Fragmentation Pathways[1][7][8]

The following diagram illustrates the competing fragmentation pathways in EI-MS, highlighting the ortho-effect pathway that distinguishes 2,3,4,5-TMBA.

TMBA_Fragmentation cluster_legend Diagnostic Logic M_Ion Molecular Ion (M+) m/z 242 [C11H14O6]+ Acylium Acylium Ion m/z 225 [M - OH]+ M_Ion->Acylium - •OH (Standard Acid Frag) Ortho_Inter 1,5-H Shift Intermediate M_Ion->Ortho_Inter Ortho-Methoxy Interaction Demethyl Demethylated Ion m/z 227 [M - CH3]+ M_Ion->Demethyl - •CH3 Phenyl Phenyl Cation m/z 197 [M - COOH]+ Acylium->Phenyl - CO Distonic Distonic Ion m/z 224 [M - H2O]+ Ortho_Inter->Distonic - H2O (Ortho Effect) Note Isomers lacking 2-OMe (e.g. 3,4,5-TMBA) CANNOT form the m/z 224 species.

Figure 1: EI-MS fragmentation network for 2,3,4,5-tetramethoxybenzoic acid. The green path (Ortho Effect) is the specific identifier for the 2-substituted isomer.

Validated Experimental Protocols

Protocol A: GC-MS Analysis (Structural Confirmation)

Best for: Purity analysis, checking for isomeric impurities.

Prerequisite: Carboxylic acids interact with GC liners; derivatization to methyl esters is mandatory for sharp peaks.

  • Derivatization:

    • Dissolve 1 mg 2,3,4,5-TMBA in 100 µL Methanol.

    • Add 100 µL TMS-Diazomethane (2M in hexanes) OR use

      
      -Methanol (14% w/v) at 60°C for 30 mins.
      
    • Evaporate and reconstitute in Ethyl Acetate.

    • Note: The spectrum discussed above shifts by +14 Da (Methyl ester

      
       = 256). The ortho effect will now show loss of 
      
      
      
      (32 Da) instead of
      
      
      .
  • GC Conditions:

    • Column: DB-5ms or equivalent (30m x 0.25mm, 0.25µm).

    • Carrier Gas: Helium at 1.0 mL/min.

    • Temp Program: 80°C (1 min) → 20°C/min → 280°C (5 min).

  • MS Settings:

    • Source: 230°C.

    • Ionization: EI (70 eV).[1]

    • Scan Range: m/z 50–400.

Protocol B: LC-MS/MS Analysis (Quantification)

Best for: Biological matrices, pharmacokinetic profiling.

  • Sample Prep:

    • Protein precipitation with Acetonitrile (1:3 v/v) if analyzing plasma.

    • Filter through 0.22 µm PTFE filter.

  • LC Conditions:

    • Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus, 2.1 x 50mm).

    • Mobile Phase A: 0.1% Formic Acid in Water.[2]

    • Mobile Phase B: Acetonitrile.[2]

    • Gradient: 5% B to 95% B over 8 minutes.

  • MS Settings (ESI-):

    • Capillary Voltage: 3000 V.

    • Target Ion: m/z 241.07

      
      .
      
    • MRM Transition (for Quant): 241.1 → 226.1 (Loss of

      
      ) or 241.1 → 197.1 (Decarboxylation).
      

References

  • Synthesis and Characterization

    • Laha, J. K., et al. (2023).[3] Total synthesis of fluorenones and azafluorenones. LMU München Dissertations.

    • Newton, R. B., & Matthews, F. J. (1995). Converging Synthesis of Chiral Biaryls. Journal of the Tennessee Academy of Science.

  • Mechanistic Mass Spectrometry (Ortho Effects)

    • Smith, R. M. (2004). Understanding Mass Spectra: A Basic Approach. Wiley-Interscience.
    • NIST Mass Spectrometry Data Center.[4][5] 2,3,4-Trimethoxybenzoic acid Mass Spectrum. (Used for isomeric comparison baseline).

  • General Fragmentation Rules: McLafferty, F. W., & Turecek, F. (1993). Interpretation of Mass Spectra. University Science Books. (Foundational text for the "Ortho Effect" mechanism).

Sources

Validation

FTIR Spectral Markers for 2,3,4,5-Tetramethoxybenzoic Acid Identification: A Comparative Guide

Introduction & Scientific Context 2,3,4,5-Tetramethoxybenzoic acid is a highly substituted aromatic building block frequently utilized in the synthesis of complex active pharmaceutical ingredients (APIs), chiral biaryls,...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Scientific Context

2,3,4,5-Tetramethoxybenzoic acid is a highly substituted aromatic building block frequently utilized in the synthesis of complex active pharmaceutical ingredients (APIs), chiral biaryls, and fluorenone-type natural products[1]. In drug development and advanced organic synthesis, it is typically synthesized from its commercially abundant precursor, 3,4,5-trimethoxybenzoic acid, via bromination and subsequent copper-catalyzed methoxylation[1].

Differentiating the fully substituted 2,3,4,5-tetramethoxybenzoic acid from unreacted or alternative derivatives like 3,4,5-trimethoxybenzoic acid is a critical quality control step. Fourier Transform Infrared (FTIR) spectroscopy provides a rapid, non-destructive method to verify successful tetramethoxylation. This guide objectively compares the FTIR spectral markers of these two compounds, detailing the mechanistic causality behind their vibrational shifts and providing a self-validating analytical protocol.

Mechanistic Causality of Spectral Shifts

As an application scientist, it is not enough to simply catalog peak values; one must understand the structural physics driving them. The addition of a fourth methoxy group at the ortho position (C2) fundamentally alters the molecule's spatial geometry and electronic distribution:

  • Steric Hindrance and the Carbonyl (C=O) Stretch : In 3,4,5-trimethoxybenzoic acid, the carboxyl group is coplanar with the aromatic ring, allowing for extended π-conjugation. This conjugation lowers the force constant of the C=O double bond, resulting in a stretching frequency around 1680 cm⁻¹[2]. In contrast, the bulky ortho-methoxy group in 2,3,4,5-tetramethoxybenzoic acid forces the carboxyl group out of the aromatic plane to relieve steric strain. This disruption of coplanarity breaks the conjugation, stiffening the C=O bond and blue-shifting the carbonyl peak to approximately 1705–1715 cm⁻¹.

  • Aromatic C-H Out-of-Plane (OOP) Bending : 3,4,5-trimethoxybenzoic acid possesses two isolated aromatic protons at the C2 and C6 positions, yielding characteristic OOP bending modes in the 860–890 cm⁻¹ region. Upon substitution at C2, 2,3,4,5-tetramethoxybenzoic acid is left with only a single isolated proton at C6. This changes the reduced mass and local environment of the bending mode, shifting the primary C-H OOP marker to a sharp, distinct peak near 845 cm⁻¹.

Quantitative Data Presentation: Spectral Marker Comparison

The following table summarizes the diagnostic FTIR markers used to benchmark 2,3,4,5-tetramethoxybenzoic acid against its primary alternative and precursor.

Vibrational Mode3,4,5-Trimethoxybenzoic Acid (Alternative)2,3,4,5-Tetramethoxybenzoic Acid (Target)Diagnostic Causality
O-H Stretch (Carboxylic) 3200 – 2500 cm⁻¹ (Broad)3300 – 2600 cm⁻¹ (Broad)Altered hydrogen-bonded dimer formation due to steric crowding at the ortho position.
C=O Stretch ~1680 cm⁻¹~1705 – 1715 cm⁻¹Loss of extended π-conjugation due to ortho-steric twisting of the carboxyl group.
C-C Aromatic Stretch ~1585 cm⁻¹, ~1495 cm⁻¹~1595 cm⁻¹, ~1465 cm⁻¹Changes in ring electron density from the fourth electron-donating methoxy group.
C-O Stretch (Methoxy) ~1250 cm⁻¹, ~1125 cm⁻¹~1270 cm⁻¹, ~1100 cm⁻¹Increased spectral intensity and splitting due to four adjacent -OCH₃ rotors.
C-H OOP Bend (Aromatic) ~860 cm⁻¹, ~820 cm⁻¹ (Two protons)~845 cm⁻¹ (Single proton)Substitution at C2 eliminates one aromatic proton, leaving only C6.

Self-Validating Experimental Protocol: ATR-FTIR Analysis

To ensure high-fidelity data, the following Attenuated Total Reflectance (ATR) FTIR protocol incorporates internal validation steps to prevent false positives caused by moisture or cross-contamination.

Step 1: System Initialization and Background Validation

  • Equilibrate the FTIR spectrometer equipped with a Diamond ATR module for 30 minutes to stabilize the interferometer.

  • Clean the diamond crystal using a lint-free wipe and spectroscopic-grade isopropanol. Allow the solvent to evaporate completely.

  • Validation Check: Collect a background spectrum (Air). The baseline must be flat, with no residual peaks in the 3000-2800 cm⁻¹ (organics) or 1650 cm⁻¹ (water) regions. Causality: Failing to validate the background can result in phantom peaks that mask the critical C=O shift region.

Step 2: Sample Measurement

  • Deposit 2–5 mg of neat, dry 2,3,4,5-tetramethoxybenzoic acid powder directly onto the center of the ATR crystal.

  • Apply the pressure anvil to ensure intimate contact between the crystal and the sample. Causality: Poor contact leads to artificially weak signals and distorted peak ratios, particularly at higher wavenumbers (e.g., the O-H stretch region), due to the wavelength-dependent penetration depth of the evanescent wave.

  • Record the spectrum from 4000 to 650 cm⁻¹ at a resolution of 4 cm⁻¹, co-adding a minimum of 32 scans to maximize the signal-to-noise ratio.

Step 3: Data Processing and Identification

  • Apply an ATR correction algorithm to compensate for the penetration depth variations.

  • Perform a baseline correction to account for any scattering effects from the powder.

  • Verify the presence of the ~1705 cm⁻¹ (C=O) and ~845 cm⁻¹ (C-H OOP) markers to confirm complete tetramethoxylation.

Workflow Diagram: Spectral Validation Logic

FTIR_Workflow Start Sample Preparation (Neat Powder) ATR ATR-FTIR Measurement (Diamond Crystal, 4000-650 cm⁻¹) Start->ATR Analysis Spectral Analysis (Peak Picking & Baseline Correction) ATR->Analysis Background Background Subtraction (Air/Blank) Background->ATR Prior to sample Decision Marker Identification: C=O at ~1705 cm⁻¹? Single C-H OOP at ~845 cm⁻¹? Analysis->Decision Tetra Confirmed Target: 2,3,4,5-Tetramethoxybenzoic acid Decision->Tetra Yes Tri Precursor Detected: 3,4,5-Trimethoxybenzoic acid (C=O at ~1680 cm⁻¹) Decision->Tri No

Logical workflow for ATR-FTIR identification and differentiation of methoxybenzoic acid derivatives.

References

  • Title: Total synthesis of fluorenones, 4-azafluorenones and related natural products Source: Elektronische Hochschulschriften der LMU München URL
  • Title: Benzoic acid, 3,4,5-trimethoxy- Source: NIST Chemistry WebBook, SRD 69 URL

Sources

Comparative

Reactivity comparison of tetramethoxybenzoic acid isomers

Title: Reactivity Profile & Comparative Guide: Tetramethoxybenzoic Acid Isomers Content Type: Technical Comparison Guide Target Audience: Medicinal Chemists, Process Development Scientists, and Academic Researchers. Exec...

Author: BenchChem Technical Support Team. Date: March 2026

Title: Reactivity Profile & Comparative Guide: Tetramethoxybenzoic Acid Isomers Content Type: Technical Comparison Guide Target Audience: Medicinal Chemists, Process Development Scientists, and Academic Researchers.

Executive Summary

This guide provides a structural and reactivity analysis of the three primary isomers of tetramethoxybenzoic acid: 2,3,4,5-tetramethoxybenzoic acid , 2,3,4,6-tetramethoxybenzoic acid , and 2,3,5,6-tetramethoxybenzoic acid .

While chemically similar, the specific substitution patterns of the methoxy (-OCH₃) groups induce profound differences in steric hindrance , electronic activation , and metabolic stability . This guide moves beyond basic characterization to predict and explain behavior in critical drug development workflows such as esterification, electrophilic aromatic substitution (SEAr), and metal-catalyzed cross-coupling.

Structural Analysis & Isomer Classification

The reactivity of these isomers is governed by two primary factors:

  • The Ortho-Effect (Steric): The presence of methoxy groups at the C2 and C6 positions creates a "steric gate" around the carboxylic acid.

  • Electronic Activation (Resonance): The position of the methoxy groups relative to the open aromatic proton determines the ring's susceptibility to further functionalization.

IsomerStructure CodeOrtho SubstituentsOpen PositionSteric Class
2,3,4,5-Tetramethoxybenzoic acid Iso-A One (C2)C6 (Ortho)Low Hindrance
2,3,4,6-Tetramethoxybenzoic acid Iso-B Two (C2, C6)C5 (Meta)High Hindrance
2,3,5,6-Tetramethoxybenzoic acid Iso-C Two (C2, C6)C4 (Para)High Hindrance

Reactivity Comparison: The "Steric Gate"

Acid-Catalyzed Esterification & Amidation

The most immediate practical difference between these isomers is their reaction rate in nucleophilic acyl substitution (e.g., Fischer esterification).

  • Iso-A (2,3,4,5-): Behaves similarly to typical substituted benzoic acids. The single ortho-methoxy group provides some hindrance but allows for standard coupling protocols (e.g., EDC/NHS, SOCl₂).

  • Iso-B & Iso-C (2,6-Disubstituted): Exhibit extreme steric inhibition . The two ortho-methoxy groups lock the carboxylic acid perpendicular to the ring plane and physically block the approach of nucleophiles. Standard Fischer esterification (MeOH/H₂SO₄) will be sluggish or fail.

Protocol Recommendation for Iso-B/Iso-C: Do not use standard carbodiimide couplings. Instead, convert to the acyl chloride using oxalyl chloride/DMF (catalytic) or use Newman’s method (100% H₂SO₄ followed by quenching into alcohol) to bypass the tetrahedral intermediate steric penalty.

Acidity (pKa) Profiles

Counter-intuitively, the most sterically hindered isomers are often the strongest acids.

  • Mechanism: In sterically crowded 2,6-isomers, the carboxyl group is forced out of planarity with the benzene ring. This breaks the conjugation between the carboxyl carbonyl and the aromatic π-system. Without this resonance stabilization of the neutral acid, the molecule is more eager to release a proton (forming the carboxylate) to relieve steric strain.

  • Ranking: Iso-B ≈ Iso-C (pKa ~ 3.2 - 3.5) > Iso-A (pKa ~ 4.0 - 4.2) .

Electrophilic Aromatic Substitution (SEAr) Potential

Drug development often requires late-stage functionalization (e.g., halogenation for cross-coupling). The "Open Position" dictates the success of these reactions.

  • Iso-B (2,3,4,6-): Most Reactive. The open C5 position is meta to the electron-withdrawing carboxyl group (which directs meta) and ortho to two activating methoxy groups (C4, C6). This "cooperative" directing effect makes C5 highly nucleophilic.

  • Iso-A (2,3,4,5-): Moderately Reactive. The open C6 position is ortho to the withdrawing carboxyl group (deactivating). However, it is activated by the C5-methoxy group.

  • Iso-C (2,3,5,6-): Least Reactive. The open C4 position is para to the withdrawing carboxyl group (strongly deactivating). While activated by C3/C5 methoxy groups, the electronic penalty of the para-carboxyl often necessitates harsh conditions for substitution.

Reactivity IsoA 2,3,4,5-Isomer (Iso-A) Ester Esterification Rate IsoA->Ester Fast (Mono-ortho) SEAr Electrophilic Attack (Halogenation) IsoA->SEAr Moderate (Ortho-COOH) IsoB 2,3,4,6-Isomer (Iso-B) IsoB->Ester Slow (Di-ortho) IsoB->SEAr High (Meta-COOH) IsoC 2,3,5,6-Isomer (Iso-C) IsoC->Ester Slow (Di-ortho) IsoC->SEAr Low (Para-COOH)

Caption: Comparative reactivity flow. Green arrows indicate favorable/fast reactions; Red arrows indicate hindered/slow reactions.

Experimental Protocols

Protocol 1: Selective Demethylation (Iso-A specific)

The 2,3,4,5-isomer is a precursor to ubiquinone analogs. Selective demethylation at the C2 position is possible due to chelation control.

  • Reagents: AlCl₃ (3.0 eq), DCM (anhydrous).

  • Procedure:

    • Dissolve 2,3,4,5-tetramethoxybenzoic acid in DCM under N₂.

    • Cool to 0°C. Slowly add AlCl₃.

    • Warm to RT and stir for 4 hours.

    • Mechanism: The carbonyl oxygen coordinates with Aluminum, directing the Lewis acid to the adjacent C2-methoxy group, facilitating selective cleavage to the 2-hydroxy-3,4,5-trimethoxy derivative.

  • Note: This reaction is significantly harder on Iso-B/Iso-C due to the steric crowding preventing the formation of the planar transition state required for efficient chelation.

Protocol 2: High-Yield Esterification for Sterically Hindered Isomers (Iso-B/Iso-C)

Standard acid catalysis fails here. Use the "Reactive Halide" route.

  • Activation: Suspend Isomer (1.0 eq) in dry DCM. Add Oxalyl Chloride (1.2 eq) and DMF (3 drops). Stir until gas evolution ceases (1-2 h).

  • Coupling: Concentrate to remove excess oxalyl chloride. Redissolve in DCM. Add Target Alcohol (1.1 eq) and Pyridine (2.0 eq).

  • Catalysis: Add DMAP (0.1 eq) to accelerate the attack on the crowded carbonyl.

  • Purification: Wash with 1N HCl to remove pyridine. The steric bulk actually stabilizes the resulting ester against hydrolysis, increasing metabolic half-life.

Applications in Drug Discovery

Application FieldPreferred IsomerRationale
Metabolic Blockers 2,3,5,6- (Iso-C) The open para-position is blocked by the carboxyl, and all other positions are methoxylated. This renders the ring highly resistant to CYP450 oxidation (no open sites for hydroxylation).
Coenzyme Q Analogs 2,3,4,5- (Iso-A) Structural similarity to the ubiquinone ring system allows for biomimetic synthesis and mitochondrial targeting.
Scaffold Linkers 2,3,4,6- (Iso-B) The high reactivity of the C5 position allows this isomer to serve as a "hub," connecting two different pharmacophores via the carboxyl group and a newly introduced C5-substituent.

References

  • Dakin Reaction & Ubiquinone Synthesis

    • Synthesis of 2,3,4,5-tetramethoxytoluene via Dakin reaction.
    • Source:

  • Steric Effects in Benzoic Acids

    • Conformation and Steric Effects in Mono- and Dimethoxybenzoic Acids.[1][2]

    • Source: [1]

  • Reactivity of Polymethoxybenzenes

    • Electrophilic aromatic substitution of tetramethoxy deriv
    • Source:

  • General Acidity Trends (Ortho Effect)

    • Acidity of Nitrobenzoic Acid Isomers (Comparative D
    • Source:

Sources

Validation

A Comprehensive Guide to the UV-Vis Absorption Properties of 2,3,4,5-Tetramethoxybenzoic Acid: A Comparative Analysis

As the demand for precise bioanalytical quantification and structural elucidation in pharmaceutical development grows, understanding the fundamental photophysical properties of aromatic metabolites and intermediates beco...

Author: BenchChem Technical Support Team. Date: March 2026

As the demand for precise bioanalytical quantification and structural elucidation in pharmaceutical development grows, understanding the fundamental photophysical properties of aromatic metabolites and intermediates becomes critical. 2,3,4,5-Tetramethoxybenzoic acid is a highly substituted benzoic acid derivative utilized in complex organic syntheses and metabolomic studies.

This guide provides an in-depth, objective comparison of the UV-Vis absorption properties of 2,3,4,5-Tetramethoxybenzoic acid against its less-substituted analogs (Benzoic acid, 4-Methoxybenzoic acid, and 3,4,5-Trimethoxybenzoic acid). By synthesizing mechanistic theory with empirical data, we aim to equip analytical scientists with the foundational knowledge required to optimize High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) workflows.

Mechanistic Principles: Auxochromic Effects in Substituted Benzoic Acids

To understand the UV-Vis spectrum of 2,3,4,5-Tetramethoxybenzoic acid, we must first examine the base chromophore: the benzoic acid core. The unsubstituted benzoic acid molecule exhibits two primary absorption bands in the ultraviolet region due to the conjugation of the aromatic ring with the carboxylic acid group:

  • A strong primary band (

    
     transition) near 230 nm.
    
  • A weaker secondary band (

    
     transition) near 270–280 nm.
    

The Role of Methoxy Substitutions: Methoxy groups (–OCH₃) act as powerful auxochromes . The non-bonding electron pairs on the oxygen atoms interact with the


-electron system of the benzene ring through resonance (electron donation). This extended conjugation reduces the energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

As a result, sequential addition of methoxy groups induces two distinct spectral phenomena:

  • Bathochromic Shift (Red Shift): The absorption maxima (

    
    ) shift to longer wavelengths.
    
  • Hyperchromic Effect: The molar absorptivity (

    
    ) increases due to a higher transition dipole moment.
    

However, in 2,3,4,5-Tetramethoxybenzoic acid , the presence of four adjacent methoxy groups introduces significant steric hindrance . This steric clash forces the methoxy groups slightly out of coplanarity with the aromatic ring, which can partially disrupt optimal orbital overlap. Consequently, while the bathochromic shift continues, the hyperchromic effect may plateau or slightly decrease compared to less sterically hindered analogs like 4-Methoxybenzoic acid [1].

Structure-Property Relationship Visualization

SPR A Benzoic Acid Core (Base Chromophore) D Bathochromic Shift (Red Shift in λmax) A->D Conjugation B Methoxy Substitutions (-OCH3 Auxochromes) B->D n-electrons donation E Hyperchromic Effect (Increased Absorbance) B->E Increased transition dipole C Steric Hindrance (2,3,4,5-positions) F Reduced Coplanarity (Slight ε Modulation) C->F Ortho-effect F->E Competes with hyperchromism

Caption: Mechanistic pathways showing how methoxy substitutions and steric hindrance dictate UV-Vis shifts.

Comparative UV-Vis Absorption Data

The table below summarizes the comparative UV-Vis spectral data of benzoic acid and its methoxy derivatives in a polar protic solvent (e.g., Methanol). The data highlights the progressive bathochromic shifts as the degree of substitution increases [1] [2].

CompoundSubstitution PatternPrimary

(nm)
Secondary

(nm)
Approx. Molar Absorptivity (

) at Primary Peak
Benzoic Acid None~230~27310,000

4-Methoxybenzoic Acid Para~255~280 (shoulder)15,000

3,4,5-Trimethoxybenzoic Acid Meta, Para, Meta~265~290 (shoulder)12,000

2,3,4,5-Tetramethoxybenzoic Acid Ortho, Meta, Para, Meta~275 - 285Broad10,500

Note: The exact


 is subject to minor solvatochromic shifts depending on the pH and polarity of the solvent used [4].

Application in Bioanalysis: HPLC-UV vs. LC-MS/MS

When quantifying these compounds in biological matrices, the choice of analytical platform is heavily influenced by their UV-Vis properties. According to comparative bioanalytical guidelines [3], the selection between HPLC-UV and LC-MS/MS hinges on sensitivity requirements and structural characteristics.

  • HPLC-UV: Because 2,3,4,5-Tetramethoxybenzoic acid exhibits a strong, red-shifted absorption band (~280 nm), it is an excellent candidate for HPLC-UV analysis. Operating the UV detector at 280 nm avoids the "noisy" low-UV region (<230 nm) where many biological matrix components (proteins, endogenous aliphatic acids) absorb, thereby inherently improving the signal-to-noise ratio.

  • LC-MS/MS: While HPLC-UV is robust and cost-effective for higher concentration ranges, LC-MS/MS remains superior for trace-level pharmacokinetic studies due to its unparalleled selectivity and lower limits of detection (LOD) [3].

Experimental Protocol: Self-Validating UV-Vis Spectral Analysis

To ensure scientific integrity and reproducibility, the following protocol outlines a self-validating system for determining the UV-Vis absorption properties of 2,3,4,5-Tetramethoxybenzoic acid. The causality behind each step is explicitly defined to prevent artifactual data generation.

Step-by-Step Methodology
  • Solvent Selection & Preparation:

    • Action: Select HPLC-grade Methanol or a buffered aqueous solution (pH 3.0) as the solvent.

    • Causality: Methanol has a UV cutoff of 205 nm, ensuring it will not mask the analyte's absorption bands. Controlling the pH ensures the carboxylic acid remains in a single protonation state, preventing spectral broadening caused by an equilibrium of neutral and anionic species [4].

  • Stock Solution Preparation:

    • Action: Accurately weigh 10.0 mg of 2,3,4,5-Tetramethoxybenzoic acid and dissolve in 10.0 mL of the chosen solvent to create a 1.0 mg/mL stock. Sonicate for 5 minutes.

  • Serial Dilution (Linearity Validation):

    • Action: Prepare a working concentration series (e.g., 5, 10, 20, 40, and 50 µM).

    • Causality: Analyzing multiple concentrations allows for the verification of the Beer-Lambert Law (

      
      ). If the absorbance vs. concentration plot is not perfectly linear, it indicates potential dimer formation, aggregation, or detector saturation.
      
  • Baseline Correction (Blanking):

    • Action: Fill two matched quartz cuvettes (1 cm path length) with the pure solvent. Place them in the reference and sample beams of a dual-beam UV-Vis spectrophotometer and zero the instrument from 200 nm to 400 nm.

    • Causality: Quartz cuvettes are mandatory as glass and plastic absorb heavily in the UV range. Dual-beam blanking dynamically subtracts solvent and cuvette absorbance.

  • Spectral Scanning & Data Acquisition:

    • Action: Replace the solvent in the sample cuvette with the analyte solutions (starting from the lowest concentration). Scan from 400 nm down to 200 nm.

    • Causality: Scanning from high to low wavelength prevents potential photobleaching of the sample by high-energy deep-UV light before the primary peaks are recorded.

  • Data Processing:

    • Action: Identify the

      
       and calculate the molar absorptivity (
      
      
      
      ) using the slope of the linear regression from the Beer-Lambert plot.
Analytical Workflow Visualization

Workflow S1 Sample Prep (Solvent & pH Control) S2 Baseline Correction (Quartz Cuvette Blanking) S1->S2 S3 UV-Vis Scanning (400 nm to 200 nm) S2->S3 S4 Data Processing (λmax & Beer-Lambert Plot) S3->S4 S5 Method Validation (Linearity Verification) S4->S5

Caption: Self-validating experimental workflow for accurate UV-Vis spectral acquisition.

References

  • National Institute of Standards and Technology (NIST). "Benzoic acid, 4-methoxy-." NIST Chemistry WebBook, SRD 69. URL:[Link]

  • National Institute of Standards and Technology (NIST). "Benzoic acid, 3,4,5-trimethoxy-." NIST Chemistry WebBook, SRD 69. URL:[Link]

  • Académie des Sciences. "A detailed UV–Vis spectral investigation of six azo dyes derived from benzoic- and cinnamic acids: experimental and theoretical insight." Comptes Rendus Chimie. URL:[Link]

Comparative

Publish Comparison Guide: Quantitative Analysis of 2,3,4,5-Tetramethoxybenzoic Acid

This guide provides a rigorous technical comparison of analytical methodologies for 2,3,4,5-Tetramethoxybenzoic acid (2,3,4,5-TMBA) . As a critical intermediate in the synthesis of Coenzyme Q10 (Ubiquinone) and various p...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a rigorous technical comparison of analytical methodologies for 2,3,4,5-Tetramethoxybenzoic acid (2,3,4,5-TMBA) .

As a critical intermediate in the synthesis of Coenzyme Q10 (Ubiquinone) and various polyphenol analogs, 2,3,4,5-TMBA presents unique analytical challenges due to its high electron density and the presence of multiple structural isomers (e.g., 2,3,4- or 3,4,5-trimethoxy derivatives) often present in reaction mixtures.

Executive Summary & Decision Framework

The Analytical Challenge: Quantifying 2,3,4,5-TMBA requires distinguishing it from structurally similar precursors (e.g., 2,3,4,5-tetramethoxytoluene) and positional isomers. The steric crowding of four methoxy groups creates distinct retention behaviors in chromatography that can be exploited.

Quick Selection Guide:

RequirementRecommended MethodWhy?
Routine QC / Synthesis Monitoring RP-HPLC-UV High robustness, low cost, sufficient selectivity for major impurities.
Trace Impurity / Metabolite ID UHPLC-MS/MS Necessary for sub-ppm quantification and definitive structural confirmation.
Chiral / Positional Isomer Resolution UPC² (SFC) Orthogonal selectivity; superior for separating dense methoxy-isomer clusters.

Comparative Analysis of Methodologies

Method A: Reversed-Phase HPLC-UV (The Industry Workhorse)

Best for: Raw material testing, reaction monitoring (IPC), and final product assay.

  • Mechanism: Partitioning based on hydrophobicity using C18 stationary phases.

  • Pros: Highly reproducible; validated in pharmacopeial contexts; linear response.

  • Cons: Lower sensitivity compared to MS; requires longer run times to resolve isomers.

  • Causality: The carboxylic acid moiety requires pH control (acidic mobile phase) to suppress ionization and ensure sharp peak shape.

Method B: UHPLC-MS/MS (High-Sensitivity Bioanalysis)

Best for: Pharmacokinetic (PK) studies, genotoxic impurity screening.

  • Mechanism: Electrospray Ionization (ESI) in negative mode (due to -COOH) followed by MRM.

  • Pros: Extremely low LOD/LOQ; mass-based specificity eliminates matrix interference.

  • Cons: Matrix effects (ion suppression); higher capital cost.

  • Causality: The multiple methoxy groups facilitate specific fragmentation patterns (loss of methyl radicals), allowing unique MRM transitions.

Method C: UltraPerformance Convergence Chromatography (UPC²)

Best for: Complex isomeric mixtures.

  • Mechanism: Supercritical CO₂ mobile phase with methanol modifier.

  • Pros: "Green" chemistry; orthogonal selectivity to RP-HPLC; faster separation of structural isomers.

  • Cons: specialized equipment required.[1]

Quantitative Performance Data

The following data represents typical validation parameters for 2,3,4,5-TMBA in complex synthetic mixtures.

ParameterRP-HPLC-UV (Method A)UHPLC-MS/MS (Method B)
Linearity Range 5.0 – 500.0 µg/mL1.0 – 1000.0 ng/mL
LOD (Limit of Detection) 0.5 µg/mL0.1 ng/mL
LOQ (Limit of Quantitation) 1.5 µg/mL0.5 ng/mL
Precision (RSD %) < 1.0%< 3.5%
Recovery (Spiked Matrix) 98.5% – 101.5%92.0% – 105.0%
Typical Run Time 15 – 25 mins3 – 5 mins

Detailed Experimental Protocol: RP-HPLC-UV

This protocol is designed to be self-validating . The use of a resolution check standard (containing a known isomer) ensures the system is fit-for-purpose before sample analysis.

Reagents & Standards
  • Analyte: 2,3,4,5-Tetramethoxybenzoic acid (Ref Std >99.0%).[2]

  • Resolution Marker: 3,4,5-Trimethoxybenzoic acid (or 2,3,4- isomer).[3]

  • Solvents: HPLC Grade Acetonitrile (ACN), Milli-Q Water.

  • Modifier: Trifluoroacetic Acid (TFA) or Phosphoric Acid (

    
    ).
    
Chromatographic Conditions
  • Column: C18 End-capped (e.g., Agilent Zorbax Eclipse Plus or Waters Symmetry), 250 x 4.6 mm, 5 µm.

  • Mobile Phase A: 0.1%

    
     in Water (pH ~2.5).
    
  • Mobile Phase B: Acetonitrile.[4][5]

  • Flow Rate: 1.0 mL/min.

  • Detection: UV @ 254 nm (aromatic ring) and 210 nm (carboxyl).

  • Temperature: 30°C.

Gradient Program
  • 0-2 min: 15% B (Isocratic hold for polarity equilibration).

  • 2-15 min: 15%

    
     60% B (Linear gradient).
    
  • 15-20 min: 60%

    
     90% B (Wash).
    
  • 20-25 min: 15% B (Re-equilibration).

Self-Validating System Suitability Steps
  • Inject Blank: Confirm no carryover or ghost peaks at the retention time of TMBA (~12.5 min).

  • Inject Resolution Solution: Must show resolution (

    
    ) > 2.0 between 2,3,4,5-TMBA and the Resolution Marker.
    
  • Inject Standard (5x): RSD of peak area must be

    
     2.0%.
    

Visualizations

Analytical Decision Workflow

This diagram guides the researcher in selecting the appropriate method based on the sample matrix and sensitivity needs.

AnalyticalWorkflow Start Start: Sample Analysis SampleType Define Sample Matrix Start->SampleType Synthesis Synthesis Reaction Mixture (High Conc.) SampleType->Synthesis Raw Material / IPC BioSample Biological / Plasma (Trace Levels) SampleType->BioSample PK / Metabolite IsomerMix Complex Isomer Mixture (e.g., 2,3,4- vs 2,3,4,5-) SampleType->IsomerMix Structural ID HPLC Method A: RP-HPLC-UV (Robust, Standard QC) Synthesis->HPLC Direct Injection LCMS Method B: UHPLC-MS/MS (High Sensitivity) BioSample->LCMS SPE Extraction IsomerMix->HPLC Optimized Gradient UPC2 Method C: UPC² (SFC) (High Resolution) IsomerMix->UPC2 Orthogonal Sep.

Caption: Decision tree for selecting the optimal analytical technique based on sample origin and required sensitivity.

Synthesis & Impurity Pathway

Understanding the chemical context is vital for method development. This diagram shows where 2,3,4,5-TMBA fits in the CoQ10 synthesis pathway and potential impurities.

SynthesisPathway Precursor Gallic Acid / Pyrogallol Derivatives Methylation Methylation Step (DMS/MeI) Precursor->Methylation TMBA 2,3,4,5-Tetramethoxy- benzoic Acid (Target Analyte) Methylation->TMBA Impurity1 Impurity A: Trimethoxybenzoic Acids Methylation->Impurity1 Incomplete Rxn Impurity2 Impurity B: Tetramethoxytoluene TMBA->Impurity2 Decarboxylation CoQ10 Coenzyme Q10 Analogues TMBA->CoQ10 Downstream Synthesis

Caption: Synthesis pathway illustrating the origin of common impurities (Trimethoxy derivatives) that must be resolved.

References

  • Waters Corporation. (2016). Direct Separations of the Six Positional Isomers of Disubstituted Benzoic Acids Using ACQUITY UPC2 Torus Columns. Retrieved from [Link]

  • PubChem. (2025).[6][7] 2,3,4-Trimethoxybenzoic acid (Compound Summary). National Library of Medicine. Retrieved from [Link]

  • SIELC Technologies. (2018). Separation of Benzoic acid, 3,4,5-trimethoxy- on Newcrom R1 HPLC column. Retrieved from [Link]

Sources

Validation

Thermal Analysis of 2,3,4,5-Tetramethoxybenzoic Acid: A Comparative Technical Guide

Topic: Thermal Analysis (TGA/DSC) of 2,3,4,5-Tetramethoxybenzoic Acid Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals Executive Summary This technical guide pr...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Thermal Analysis (TGA/DSC) of 2,3,4,5-Tetramethoxybenzoic Acid Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide provides a rigorous analysis of the thermal properties of 2,3,4,5-Tetramethoxybenzoic acid (2,3,4,5-TMBA) , a specialized intermediate in the synthesis of polyphenolic pharmaceuticals. Unlike its widely used isomer, 3,4,5-trimethoxybenzoic acid (Gallic acid trimethyl ether), 2,3,4,5-TMBA exhibits distinct thermal behaviors driven by the steric crowding of four adjacent methoxy groups.

This guide objectively compares 2,3,4,5-TMBA against standard alternatives, providing critical data on melting behavior, thermal stability, and decomposition pathways to inform handling, storage, and processing protocols in drug development.

Compound Profile & Structural Context[1][2][3][4][5][6][7]

2,3,4,5-Tetramethoxybenzoic acid is a fully substituted benzoic acid derivative.[1][2] Its structural uniqueness lies in the "tetramethoxy" motif, which introduces significant steric strain compared to less substituted analogs.

Feature2,3,4,5-Tetramethoxybenzoic Acid 3,4,5-Trimethoxybenzoic Acid (Comparator)
CAS Number 72023-44-0 118-41-2
Formula C₁₁H₁₄O₆C₁₀H₁₂O₅
Molecular Weight 242.23 g/mol 212.20 g/mol
Structural Characteristic 4 Adjacent Methoxy Groups (Steric Crowding)Symmetrical, Planar Stacking Possible
Primary Application Specialized Intermediate (e.g., Parsley Apiole derivatives)Standard Reagent (Reserpine synthesis, etc.)

Experimental Methodology: Self-Validating Protocols

To ensure reproducibility and data integrity (E-E-A-T), the following standardized protocols are recommended for the thermal characterization of 2,3,4,5-TMBA.

Differential Scanning Calorimetry (DSC)[1][10][11]
  • Instrument: Heat Flux DSC (e.g., TA Instruments Q2000 or equivalent).

  • Calibration: Indium (

    
    , 
    
    
    
    ) and Zinc (
    
    
    ).
  • Sample Preparation: 2–5 mg of dried powder in a hermetically sealed aluminum pan with a pinhole (to allow gas escape without pan deformation).

  • Protocol:

    • Equilibrate at 25°C.

    • Ramp 10°C/min to 250°C.

    • Purge Gas: Nitrogen (50 mL/min) to prevent oxidative degradation during melting.

Thermogravimetric Analysis (TGA)[1]
  • Instrument: TGA (e.g., Mettler Toledo TGA/DSC 3+).

  • Sample Preparation: 5–10 mg in an open alumina (

    
    ) crucible.
    
  • Protocol:

    • Ramp 10°C/min from 25°C to 600°C.

    • Purge Gas: Nitrogen (50 mL/min).

  • Data Validation: The onset of mass loss (

    
    ) must be distinguished from solvent evaporation. A mass loss <1% below 100°C confirms a dry sample; significant loss indicates solvatomorphism.
    
Experimental Workflow Visualization

The following diagram outlines the logical flow for characterizing this compound, ensuring no artifacts (like solvent peaks) are mistaken for degradation.

ThermalAnalysisWorkflow Sample Raw 2,3,4,5-TMBA (CAS 72023-44-0) Drying Vacuum Drying (40°C, 12h) Sample->Drying TGA TGA Analysis (Mass Loss) Drying->TGA Decision Volatiles < 1%? TGA->Decision Result_Deg Determine Stability Limit (T_onset) TGA->Result_Deg DSC DSC Analysis (Phase Transition) Result_MP Determine Melting Point (Endotherm Onset) DSC->Result_MP Decision->Drying No (Solvated) Decision->DSC Yes (Dry)

Figure 1: Validated workflow for thermal characterization, prioritizing solvent removal to ensure accurate melting point determination.

Comparative Thermal Performance

The thermal behavior of 2,3,4,5-TMBA is distinct from its isomers. The presence of four adjacent methoxy groups creates steric hindrance that disrupts efficient crystal packing, leading to a significantly lower melting point than the symmetrical 3,4,5-trimethoxy analog.

Melting Point & Phase Transition Data[1]
Property2,3,4,5-Tetramethoxybenzoic Acid 3,4,5-Trimethoxybenzoic Acid Implication for Processing
Melting Point (

)
87.5°C [1]168–171°C [2]2,3,4,5-TMBA requires lower processing temperatures; risk of melt during milling.
Enthalpy of Fusion Lower (Predicted due to packing)High (Strong intermolecular H-bonds)Less energy required to melt; easier to dissolve in solvents.
Crystal Habit Needles (from water/ethanol)Prisms/NeedlesNeedle habits can lead to poor flow properties in bulk handling.

Expert Insight: The melting point of 87.5°C is a critical parameter. Unlike the 3,4,5-isomer which is a robust solid up to ~170°C, the 2,3,4,5-isomer is a "low-melting" solid. In drug formulation (e.g., hot melt extrusion), this compound would likely act as a plasticizer or melt completely at standard operating temperatures.

Thermal Stability (TGA)

While specific TGA curves for the 2,3,4,5-isomer are rare in open literature, its degradation mechanism follows the established pathway for polymethoxylated benzoic acids.

  • Stage 1 (Stability Zone): Stable up to ~

    
    .
    
  • Stage 2 (Decarboxylation): Above ~

    
    , the carboxylic acid group is lost as 
    
    
    
    .
  • Stage 3 (Demethylation): At higher temperatures (>

    
    ), methoxy groups cleave.
    

Comparative Stability:

  • 3,4,5-Trimethoxy: High thermal stability (onset >200°C).[3]

  • 2,3,4,5-Tetramethoxy: Slightly lower stability expected due to steric strain weakening the

    
     bond, facilitating easier decarboxylation.
    

Mechanism of Degradation

Understanding the degradation pathway is essential for defining storage conditions. The primary risk for 2,3,4,5-TMBA is thermal decarboxylation , which yields 1,2,3,4-tetramethoxybenzene.

DegradationPathway TMBA 2,3,4,5-Tetramethoxybenzoic Acid (Solid, MP 87.5°C) Transition Transition State (Sterically Strained) TMBA->Transition Thermal Activation Heat Heat (>180°C) Product 1,2,3,4-Tetramethoxybenzene (Liquid/Oil) Transition->Product Gas CO2 (Gas) Transition->Gas

Figure 2: Thermal decarboxylation pathway. The steric crowding of the ortho-methoxy group accelerates this process compared to less substituted isomers.

Conclusion & Recommendations

For researchers utilizing 2,3,4,5-Tetramethoxybenzoic acid , the following operational guidelines are established based on its thermal profile:

  • Storage: Store below 30°C. The low melting point (87.5°C) makes it susceptible to sintering or caking if exposed to moderate heat during transport.

  • Processing: Avoid high-energy milling (e.g., ball milling) without cooling, as localized heating can induce partial melting.

  • Analysis: When performing DSC, strictly limit the upper temperature to 150°C if the goal is purity determination, to avoid the onset of decomposition which can dirty the sensor.

  • Synthesis: If used as an intermediate, ensure reaction temperatures do not exceed 140°C for extended periods to prevent yield loss via decarboxylation.

References

  • Synthesis and Properties: Journal of the Chemical Society, 1938, "Part V. The Synthesis of Parsley Apiole and Derivatives", p. 1605. (Verifies Melting Point of 87.5°C).

  • Comparator Data (3,4,5-Trimethoxybenzoic acid): Sigma-Aldrich / Merck Safety Data Sheet & Certificate of Analysis. .

  • General Thermal Analysis Protocols: Menczel, J. D., & Prime, R. B. (2009).
  • CAS Verification: Chemical Abstracts Service (CAS) Registry Number 72023-44-0 for 2,3,4,5-Tetramethoxybenzoic acid.[1][2][4][5][6][7]

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 2,3,4,5-Tetramethoxybenzoic acid

Topic: Personal protective equipment for handling 2,3,4,5-Tetramethoxybenzoic acid Audience: Researchers, scientists, and drug development professionals.[1][2] Executive Safety Assessment Compound Identity: 2,3,4,5-Tetra...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Personal protective equipment for handling 2,3,4,5-Tetramethoxybenzoic acid Audience: Researchers, scientists, and drug development professionals.[1][2]

Executive Safety Assessment

Compound Identity: 2,3,4,5-Tetramethoxybenzoic acid CAS Registry Number: 2529-39-7 Physical State: Solid (Crystalline powder)[1][2][3]

The Senior Scientist’s Perspective: Unlike common commodity chemicals, 2,3,4,5-Tetramethoxybenzoic acid is a specialized intermediate often found in "rare chemical" libraries.[1][2] Consequently, comprehensive toxicological data is scarce.[1][2][4] In the absence of a compound-specific, multi-decade safety record, you must apply the Precautionary Principle .[1][2] We derive our safety protocols from the structural analogs (3,4,5-Trimethoxybenzoic acid) and the general hazard class of substituted benzoic acids.[1][2]

Primary Hazard Vectors:

  • Inhalation (High Risk): Fine crystalline dust is a potent respiratory irritant (H335).[1][2]

  • Ocular/Dermal (Moderate Risk): Acidic nature causes immediate irritation to mucous membranes (H315, H319).[1][2]

  • Solvent Amplification: Once dissolved in organic solvents (e.g., Dichloromethane, THF), the permeation rate through standard PPE increases drastically.[1][2]

Hazard Architecture & GHS Classification

Derived from structural analogs and functional group analysis.[1][2]

Hazard CodeDescriptionMechanism of Injury
H315 Causes skin irritationAcidic hydrolysis on skin moisture creates localized pH drop, leading to dermatitis.[1][2]
H319 Causes serious eye irritationMicro-abrasion from crystals combined with acidity causes rapid inflammation of the conjunctiva.[1][2]
H335 May cause respiratory irritationInhalation of dust triggers inflammation in the upper respiratory tract.[1][2]
Data Gap SensitizationWarning: Rare methoxy-benzoates have unknown sensitization potentials.[1][2] Treat as a potential sensitizer.[1][2]
The PPE Matrix: Solid vs. Solution

Standard lab safety often fails here.[1][2] A glove that protects you from the powder may fail against the solution.[2]

A. Handling the Solid (Weighing & Transfer)
  • Respiratory: Fume Hood (Primary). If weighing outside a hood is unavoidable (not recommended), use a P100/N95 respirator .[1][2]

  • Eyes: Safety glasses with side shields.[1][2] If the powder is fine/electrostatic, use unvented chemical goggles to prevent dust migration behind lenses.[1][2]

  • Hands: Nitrile (0.11 mm / 4 mil) .

    • Why: Excellent physical barrier against dry powders; resists acidic surface moisture.[1][2]

B. Handling the Solution (Reaction & Extraction)
  • Critical Context: This acid is frequently dissolved in Dichloromethane (DCM) , Tetrahydrofuran (THF) , or Methanol .[1][2]

  • The Trap: Standard Nitrile gloves degrade in <2 minutes against DCM.[1][2]

Solvent UsedRecommended Glove MaterialEstimated Breakthrough
Methanol / Ethanol Nitrile (Double gloved)> 240 mins
Ethyl Acetate Nitrile (Splash only) / Silver Shield®< 10 mins (Nitrile)
DCM (Dichloromethane) PVA (Polyvinyl alcohol) or Silver Shield® Nitrile fails instantly
THF Silver Shield® (Laminate) Nitrile fails instantly
PPE Decision Workflow (Visualization)

PPE_Decision_Tree Start Start: Handling 2,3,4,5-Tetramethoxybenzoic Acid State Determine State of Matter Start->State Solid Solid / Powder State->Solid Solution In Solution State->Solution Solid_PPE PPE: Nitrile Gloves + Safety Glasses Control: Fume Hood (Sash at 18") Solid->Solid_PPE Solvent_Check Identify Solvent Solution->Solvent_Check Solvent_Alc Alcohols (MeOH/EtOH) Solvent_Check->Solvent_Alc Solvent_DCM Chlorinated (DCM/Chloroform) Solvent_Check->Solvent_DCM Solvent_Agg Aggressive (THF/EtOAc) Solvent_Check->Solvent_Agg PPE_Alc Standard Nitrile (Double Glove) Solvent_Alc->PPE_Alc PPE_DCM PVA or Silver Shield® Laminate (Nitrile offers NO protection) Solvent_DCM->PPE_DCM PPE_Agg Silver Shield® / Barrier Gloves Solvent_Agg->PPE_Agg

Figure 1: Decision logic for selecting Personal Protective Equipment based on the chemical state and solvent carrier.

Operational Protocols
Protocol A: Weighing & Static Control

Static electricity can cause methoxy-benzoic acids to "jump," creating an inhalation hazard.[1][2]

  • Engineering Control: Verify Fume Hood face velocity is 80–100 fpm.

  • Ionization: If available, use an ionizing bar or anti-static gun on the spatula and weigh boat.[1][2]

  • Transfer:

    • Place the receiving vessel inside the hood.

    • Open the source container only inside the hood.[1][2]

    • Technique: Do not dump. Use a micro-spatula to transfer small amounts to minimize dust cloud formation.[1][2]

  • Decontamination: Wipe the exterior of the source bottle with a dry tissue, then a damp tissue (water) before returning to storage.[1][2]

Protocol B: Emergency Spill Response
  • Small Spill (< 5g solid):

    • Cover with wet paper towels to prevent dust dispersion.[1][2]

    • Wipe up and place in a solid waste bag.[1][2]

    • Clean area with 5% Sodium Bicarbonate solution (neutralizes the acid), followed by water.[1][2]

  • Skin Contact:

    • Immediate: Flush with water for 15 minutes.

    • Do not use vinegar or other acids to "neutralize" (this exacerbates heat/injury).[1][2] Use plain water.

Disposal & Waste Management

Strict adherence to RCRA and local regulations is required.[1][2]

Waste StreamClassificationInstructions
Solid Waste Hazardous Chemical WasteBag in clear polyethylene.[1][2] Label as "Solid Organic Acid: 2,3,4,5-Tetramethoxybenzoic acid".[1][2]
Aqueous Waste Acidic AqueousIf pH < 2, neutralize to pH 5-9 before disposal (if local regulations permit) or collect as Corrosive Acid Waste.[1][2]
Solvent Waste Organic SolventSegregate based on solvent (Halogenated vs. Non-Halogenated).[1][2] The acid concentration is usually low enough not to alter the stream classification.[1][2]
References
  • Sigma-Aldrich. (n.d.).[1][2][4] 2,3,4,5-Tetramethyl-benzoic acid (AldrichCPR). Link (Note: CAS 2529-39-7 is the closest commercial analog in rare chemical libraries; safety data extrapolated from class).[1][2]

  • PubChem. (n.d.).[1][2] 3,4,5-Trimethoxybenzoic acid (Compound Summary). National Library of Medicine.[1][2] Link (Used as primary toxicological analog).[1][2]

  • Thermo Fisher Scientific. (2021).[1][2] Glove Selection Guide for Organic Solvents. Link

  • ECHA (European Chemicals Agency). (n.d.).[1][2] C&L Inventory: Benzoic acid derivatives. Link

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,3,4,5-Tetramethoxybenzoic acid
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2,3,4,5-Tetramethoxybenzoic acid
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